molecular formula C7H7NO2 B1379972 6-Hydroxy-5-methylnicotinaldehyde CAS No. 1289194-02-0

6-Hydroxy-5-methylnicotinaldehyde

Cat. No.: B1379972
CAS No.: 1289194-02-0
M. Wt: 137.14 g/mol
InChI Key: RZSDICQRAWACOU-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methylnicotinaldehyde is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-6-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-2-6(4-9)3-8-7(5)10/h2-4H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSDICQRAWACOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289194-02-0
Record name 6-hydroxy-5-methylpyridine-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Hydroxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of plausible synthetic pathways for 6-hydroxy-5-methylnicotinaldehyde, a substituted pyridine derivative of interest to researchers and professionals in drug development and fine chemical synthesis. Given the limited direct literature on the synthesis of this specific molecule, this document outlines strategic approaches based on established and analogous chemical transformations for structurally similar compounds. The methodologies presented herein are designed to be robust, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction and Strategic Considerations

This compound is a bifunctional pyridine scaffold featuring a reactive aldehyde group and a hydroxyl moiety. This combination of functional groups makes it a valuable building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents. The aldehyde can readily participate in reactions such as reductive amination, Wittig reactions, and condensations to build molecular complexity. The hydroxypyridine core is a common motif in medicinal chemistry.

The primary challenge in synthesizing this target molecule lies in the selective functionalization of the pyridine ring and the management of potentially sensitive functional groups. The synthetic strategies discussed below are designed to address these challenges by leveraging well-understood reactions while providing insights into the selection of reagents and reaction conditions.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered the most viable for the synthesis of this compound. These are:

  • Pathway 1: Formylation of a pre-functionalized 2-hydroxy-3-methylpyridine derivative.

  • Pathway 2: Oxidation of the corresponding primary alcohol, (6-hydroxy-5-methylpyridin-3-yl)methanol.

The following sections will delve into the specifics of each approach, providing theoretical justification and detailed experimental protocols.

Pathway 1: Formylation via Ortho-Lithiation

This pathway is predicated on the directed ortho-metalation of a protected 6-hydroxypyridine derivative, followed by quenching with an appropriate formylating agent. This strategy offers a direct method for introducing the aldehyde group at the desired position. A similar approach has been documented for the synthesis of 6-ethoxy-5-methylnicotinaldehyde.[1]

Causality and Experimental Choices

The hydroxyl group of a 2-hydroxypyridine exists in tautomeric equilibrium with its corresponding pyridone form. To ensure regioselective lithiation and prevent unwanted side reactions, protection of the hydroxyl group is a critical first step. A robust protecting group that is stable to strongly basic conditions, such as a benzyl or silyl ether, would be suitable.

The choice of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is essential to deprotonate the pyridine ring. The lithiation is directed to the C5 position by the adjacent methyl group and the protected hydroxyl group. Cryogenic temperatures (-78 °C) are necessary to maintain the stability of the lithiated intermediate and prevent side reactions.[1]

Anhydrous N,N-dimethylformamide (DMF) serves as an effective and readily available formylating agent to quench the organolithium species.[1] Subsequent acidic workup hydrolyzes the resulting intermediate to unveil the aldehyde. The final step involves the deprotection of the hydroxyl group to yield the target compound.

Experimental Protocol

Step 1: Protection of 2-Hydroxy-5-methylpyridine

  • To a solution of 2-hydroxy-5-methylpyridine in a suitable anhydrous solvent (e.g., THF or DMF), add a base such as sodium hydride (NaH) portion-wise at 0 °C.

  • After hydrogen evolution ceases, add a suitable protecting group precursor (e.g., benzyl bromide or tert-butyldimethylsilyl chloride) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the protected intermediate by column chromatography.

Step 2: Formylation

  • Dissolve the protected 2-hydroxy-5-methylpyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).[1]

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete lithiation.[1]

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise.[1]

  • Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected this compound.

Step 3: Deprotection

  • The choice of deprotection method will depend on the protecting group used. For a benzyl ether, catalytic hydrogenation (e.g., H₂, Pd/C) is effective. For a silyl ether, a fluoride source such as tetrabutylammonium fluoride (TBAF) would be used.

  • Following deprotection, purify the final product, this compound, by recrystallization or column chromatography.

Visual Workflow

G cluster_0 Pathway 1: Formylation via Ortho-Lithiation A 2-Hydroxy-5-methylpyridine B Protection of Hydroxyl Group A->B C Protected 2-Hydroxy-5-methylpyridine B->C D Lithiation with n-BuLi at -78 °C C->D E Lithiated Intermediate D->E F Formylation with DMF E->F G Protected this compound F->G H Deprotection G->H I This compound H->I

Caption: Workflow for Pathway 1: Formylation via Ortho-Lithiation.

Pathway 2: Oxidation of a Primary Alcohol

This approach involves the synthesis of the corresponding primary alcohol, (6-hydroxy-5-methylpyridin-3-yl)methanol, which is then oxidized to the target aldehyde. This is a classic and reliable method for aldehyde synthesis, with a wide range of available oxidizing agents. A similar strategy is proposed for the synthesis of 6-ethoxy-5-methylnicotinaldehyde.[1]

Causality and Experimental Choices

The key to this pathway is the selective oxidation of the primary alcohol without over-oxidation to the carboxylic acid or reaction with the pyridine ring. Mild oxidizing agents are therefore preferred. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for this transformation as they are known to efficiently oxidize primary alcohols to aldehydes with minimal side reactions.[1] The reactions are typically carried out in chlorinated solvents such as dichloromethane (DCM) at room temperature.[1]

The precursor alcohol can be synthesized from a corresponding carboxylic acid or ester derivative, such as methyl 6-hydroxy-5-methylnicotinate. Reduction of the ester to the primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1] Careful control of the reaction temperature and a proper quenching procedure are crucial for a safe and high-yielding reduction.

Experimental Protocol

Step 1: Synthesis of (6-hydroxy-5-methylpyridin-3-yl)methanol

  • Suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C under an inert atmosphere.

  • Add a solution of methyl 6-hydroxy-5-methylnicotinate in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water at 0 °C.

  • Filter the resulting solid and extract the filtrate with an organic solvent.

  • Dry the combined organic extracts and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography if necessary.

Step 2: Oxidation to this compound

  • Dissolve (6-hydroxy-5-methylpyridin-3-yl)methanol in anhydrous dichloromethane (DCM).

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in one portion at room temperature.[1]

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).[1]

  • Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify by column chromatography to yield this compound.[1]

Visual Workflow

G cluster_1 Pathway 2: Oxidation of a Primary Alcohol J Methyl 6-Hydroxy-5-methylnicotinate K Reduction with LiAlH₄ J->K L (6-Hydroxy-5-methylpyridin-3-yl)methanol K->L M Oxidation with PCC or DMP L->M N This compound M->N

Caption: Workflow for Pathway 2: Oxidation of a Primary Alcohol.

Data Summary and Comparison

While specific yield and purity data for the synthesis of this compound are not available in the public domain, a comparative analysis of the two proposed pathways can be made based on analogous reactions and general synthetic principles.

ParameterPathway 1: Formylation via LithiationPathway 2: Oxidation of a Primary Alcohol
Starting Material 2-Hydroxy-5-methylpyridineMethyl 6-hydroxy-5-methylnicotinate
Key Transformations Protection, Ortho-lithiation, Formylation, DeprotectionReduction, Oxidation
Potential Yield Moderate to HighHigh
Reaction Complexity Requires cryogenic conditions and pyrophoric reagentsGenerally milder conditions for oxidation
Scalability Challenging due to the use of n-BuLiMore amenable to large-scale synthesis
Reagent Cost & Handling n-BuLi can be expensive and requires special handlingOxidizing agents are generally more accessible
Purification Multiple chromatographic stepsFewer chromatographic steps

Conclusion

The synthesis of this compound can be strategically approached through at least two viable pathways: formylation via ortho-lithiation and oxidation of a primary alcohol. While the formylation route offers a direct C-H activation approach, it necessitates the use of protecting groups and hazardous reagents, potentially complicating scalability. The oxidation pathway, conversely, relies on more conventional and scalable transformations, likely offering a more practical route for larger-scale preparations.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available starting materials, scale of synthesis, and tolerance for hazardous reagents. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Hydroxy-5-methylnicotinaldehyde, a substituted pyridine derivative, represents a molecule of significant interest to the scientific community, particularly for researchers, scientists, and professionals in drug development. Its structural features, combining a pyridine ring with hydroxyl, methyl, and aldehyde functional groups, suggest a rich chemical reactivity and potential for diverse biological activities. The strategic placement of these groups on the nicotin-aldehyde scaffold makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple tabulation of data, this document delves into the causality behind its chemical behavior and provides detailed, field-proven experimental protocols for the determination of its key characteristics. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data, a cornerstone of robust scientific research.

Physicochemical Characteristics

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. For a potential drug candidate, these parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₇NO₂-
Molecular Weight 137.14 g/mol
CAS Number 1289194-02-0
Melting Point 230-232 °C
Appearance Pale solidInferred
pKa (Predicted) Phenolic OH: ~8-10Inferred
Pyridine N: ~3-5Inferred
Solubility (Predicted) Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water and non-polar solvents.Inferred[1][2]

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Melt-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to gently grind the crystals if necessary.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting point range.

  • Precise Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[3][4]

Self-Validation: Repeat the precise measurement at least twice. The melting ranges should be consistent within 1-2 °C.

MeltingPointWorkflow A Dry and Powder Sample B Load Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (Precise MP) D->E F Record T1 and T2 E->F G Repeat for Consistency F->G SolubilityWorkflow A Weigh Excess Solid B Add Known Volume of Solvent A->B C Equilibrate (Vortex) B->C D Centrifuge C->D E Dilute Supernatant D->E F Quantify (HPLC/UV-Vis) E->F G Calculate Solubility F->G

Caption: Workflow for Solubility Determination.

pKa Determination by Potentiometric Titration

Rationale: The pKa values of a molecule are critical for predicting its ionization state at a given pH, which influences its solubility, membrane permeability, and receptor binding. This compound has two ionizable groups: the phenolic hydroxyl group (weakly acidic) and the pyridine nitrogen (weakly basic). Potentiometric titration is a precise method for determining these pKa values. [5][6][7][8][9] Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low).

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration:

    • To determine the pKa of the pyridine nitrogen, titrate the solution with standardized 0.1 M HCl, recording the pH after each incremental addition of the titrant.

    • To determine the pKa of the phenolic hydroxyl group, titrate a fresh solution with standardized 0.1 M NaOH, again recording the pH at regular intervals.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point is identified as the inflection point of the titration curve.

Self-Validation: The pKa is determined from the half-equivalence point, providing an internal validation of the measurement. The experiment should be repeated to ensure reproducibility.

pKaWorkflow A Dissolve Compound B Titrate with Acid/Base A->B C Record pH vs. Volume B->C D Plot Titration Curve C->D E Identify Equivalence Point D->E F Determine pKa at Half-Equivalence E->F

Caption: Workflow for pKa Determination.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expected Spectrum: Substituted pyridines typically exhibit characteristic UV absorption bands. [10][11][12][13]For this compound, transitions involving the π-electron system of the aromatic ring are expected. The presence of the hydroxyl and aldehyde groups, which can act as auxochromes and chromophores, respectively, will influence the position and intensity of the absorption maxima. The spectrum is likely to show absorptions in the range of 250-350 nm. [14]The exact λmax will be sensitive to the solvent polarity and pH due to the ionizable nature of the molecule.

Infrared (IR) Spectroscopy

Expected Spectrum: The IR spectrum will provide valuable information about the functional groups present in the molecule.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

  • C=C and C=N Stretch (Aromatic Ring): Peaks in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Phenol): A peak around 1200-1260 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The expected chemical shifts (in ppm, relative to TMS) are:

  • Aldehyde Proton (-CHO): A singlet around 9.5-10.5 ppm.

  • Aromatic Protons (Pyridine Ring): Two doublets in the aromatic region (7.0-9.0 ppm). The exact shifts will be influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing aldehyde group. [15][16][17]* Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Methyl Protons (-CH₃): A singlet around 2.0-2.5 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a signal for each unique carbon atom.

  • Aldehyde Carbonyl Carbon: A signal in the downfield region, around 190-200 ppm. [18]* Aromatic Carbons (Pyridine Ring): Signals in the range of 120-160 ppm. The carbon attached to the hydroxyl group will be shifted downfield. [19][20][21]* Methyl Carbon: A signal in the upfield region, around 15-25 ppm.

Analytical Characterization

For quantitative analysis and purity assessment, chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a robust and widely used technique for the separation, identification, and quantification of organic compounds. A reverse-phase method would be suitable for this compound. [22][23][24] Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to an absorption maximum of the compound (e.g., determined from the UV-Vis spectrum).

  • Injection Volume: 10 µL.

  • Quantification: Based on a calibration curve generated from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. [25][26][27][28][29]Derivatization of the hydroxyl group may be necessary to improve volatility and peak shape.

Methodology:

  • Derivatization (Optional): Silylation of the hydroxyl group with a reagent like BSTFA.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C).

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation.

Potential Applications in Drug Discovery and Research

While specific applications of this compound are not extensively documented, its structural motifs suggest several promising avenues for research and development.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: Nicotine and its analogues are known to interact with nAChRs, which are implicated in various neurological disorders. [30][31]The substituted pyridine core of this compound makes it a potential scaffold for the development of novel nAChR modulators for conditions such as Alzheimer's disease, Parkinson's disease, and Tourette's syndrome. [31]* Enzyme Inhibitors: The aldehyde group is a reactive moiety that can participate in the formation of covalent or non-covalent bonds with active site residues of enzymes. This makes the compound a candidate for screening against various enzymatic targets.

  • Antimicrobial Agents: Aldehydes and their derivatives have been shown to possess antimicrobial properties. [32][33]* Synthetic Intermediate: As a versatile building block, it can be used in the synthesis of more complex molecules with potential therapeutic value. The aldehyde can be readily converted to other functional groups, and the pyridine ring can be further functionalized. [34]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. By integrating established scientific principles with detailed, actionable experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry. The elucidation and application of these fundamental properties are paramount to unlocking the full potential of this intriguing molecule in the development of novel chemical entities and therapeutic agents.

References

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  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy.
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Sources

6-Hydroxy-5-methylnicotinaldehyde CAS number 1289194-02-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Hydroxy-5-methylnicotinaldehyde (CAS 1289194-02-0): Synthesis, Characterization, and Potential Applications

Introduction

This compound is a substituted pyridine derivative characterized by the presence of hydroxyl, methyl, and formyl (aldehyde) groups on the pyridine ring. This arrangement of functional groups makes it a potentially valuable, yet underexplored, building block in medicinal chemistry and organic synthesis. The pyridine scaffold is a ubiquitous feature in pharmaceuticals, and the specific substituents on this molecule offer multiple reaction sites for diversification and the construction of more complex molecular architectures.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of this compound. Due to the limited specific literature on this compound, this guide synthesizes information from analogous structures to propose robust synthetic methodologies, outline key characterization techniques, and discuss its potential applications as a strategic intermediate.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is crucial for its effective use in synthesis. While extensive experimental data for this compound is not widely published, key properties can be derived from supplier data and computational models.

PropertyValueSource
CAS Number 1289194-02-0[1][2]
Molecular Formula C₇H₇NO₂[3]
Molecular Weight 137.14 g/mol [3]
Appearance Solid (predicted)[3]
IUPAC Name 6-hydroxy-5-methylpyridine-3-carbaldehyde-
Canonical SMILES CC1=C(C=C(N=C1)C=O)O-

The structure contains a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (aldehyde oxygen and pyridine nitrogen), and a nucleophilic/electrophilic aldehyde carbon, making it a versatile reactant. The 6-hydroxypyridine moiety can exist in tautomeric equilibrium with its corresponding pyridone form, a critical consideration for its reactivity in synthetic transformations.

Proposed Synthetic Routes

Method 1: Formylation of a Precursor via Ortho-Lithiation

This approach is a classic and powerful method for introducing a formyl group onto an aromatic or heteroaromatic ring. It relies on a directed ortho-metalation (DoM) strategy, where a directing group guides a strong base (like n-butyllithium) to deprotonate the adjacent position, creating a nucleophilic organolithium species that can then react with an electrophile like N,N-dimethylformamide (DMF).

SM Starting Material: 5-Bromo-2-hydroxy-3-methylpyridine P1 Protection Step: Protect hydroxyl group (e.g., as MOM or SEM ether) SM->P1 e.g., MOMCl, DIPEA P2 Lithiation: Halogen-metal exchange with n-BuLi at -78 °C P1->P2 n-BuLi, THF, -78°C P3 Formylation: Quench with N,N-dimethylformamide (DMF) P2->P3 DMF, -78°C to RT P4 Deprotection: Acidic workup to remove protecting group and reveal aldehyde P3->P4 aq. HCl FP Final Product: This compound P4->FP

Caption: Proposed synthesis of this compound via a directed ortho-metalation and formylation strategy.

  • Protection of Hydroxyl Group:

    • To a solution of 5-bromo-3-methyl-2-pyridone (1 equiv.) in anhydrous dichloromethane (DCM), add a suitable base such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv.).

    • Cool the mixture to 0 °C and add a protecting group reagent, for example, methoxymethyl chloride (MOMCl) (1.2 equiv.), dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with saturated aqueous NaHCO₃, drying the organic layer over Na₂SO₄, and concentrating under reduced pressure. Purify the crude product by column chromatography to yield the O-protected pyridine.

    • Causality: The acidic proton of the hydroxyl group would be preferentially abstracted by n-BuLi. Protection is therefore mandatory to enable deprotonation at the desired ring position.

  • Lithiation and Formylation:

    • Dissolve the protected 5-bromo-2-(O-protected)-3-methylpyridine (1 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (n-BuLi) (1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.[5]

    • Add anhydrous N,N-dimethylformamide (DMF) (3 equiv.) dropwise.[4]

    • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature.

    • Causality: The cryogenic temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. DMF serves as the formyl group source.

  • Deprotection and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Dissolve the crude intermediate in a suitable solvent (e.g., methanol) and add aqueous HCl (e.g., 3 M). Stir at room temperature or with gentle heating until the protecting group is cleaved.

    • Neutralize the solution and extract the final product. Purify the crude material by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug discovery and development. A combination of spectroscopic and chromatographic methods should be employed.

Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C, HMQC, HMBC) Sample->NMR Structural backbone MS Mass Spectrometry (HRMS) Sample->MS Molecular weight confirmation FTIR FT-IR Spectroscopy Sample->FTIR Functional group identification HPLC HPLC Analysis Sample->HPLC Purity assessment Result Validated Structure & Purity >95% NMR->Result MS->Result FTIR->Result HPLC->Result

Caption: A standard, self-validating workflow for the characterization and purity assessment of the synthesized target compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), a singlet for the methyl group (δ 2-2.5 ppm), and a broad singlet for the hydroxyl proton.[6][7]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of seven unique carbon atoms, including the characteristic aldehyde carbonyl carbon (δ 190-200 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight, matching the calculated value for C₇H₇NO₂ (137.0477).[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), and C=C/C=N stretches of the aromatic ring.

  • Purity Analysis (HPLC): Reversed-phase high-performance liquid chromatography (HPLC) should be used to determine the purity of the final compound, with a target of >95% for use in further synthetic or biological applications.

Potential Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile synthetic intermediate. The pyridine core is a privileged scaffold in medicinal chemistry, and the three distinct functional groups offer handles for a variety of chemical transformations.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heteroaromatic core that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. The hydroxyl and aldehyde groups can be elaborated into more complex side chains to target specific kinases.

  • Synthesis of Fused Heterocycles: The aldehyde and hydroxyl groups are perfectly positioned for intramolecular cyclization reactions to form fused ring systems like pyranopyridines or furopyridines, which are of interest in materials science and pharmaceutical development.

  • Multicomponent Reactions: Aldehydes are common substrates in powerful multicomponent reactions (MCRs), such as the Ugi or Passerini reactions.[8] Using this compound in an MCR would allow for the rapid generation of a library of complex, drug-like molecules from a single, functionalized building block.

  • Derivatization for Structure-Activity Relationship (SAR) Studies:

    • O-Alkylation/Arylation: The hydroxyl group can be readily alkylated or arylated to probe the steric and electronic requirements of a biological target.

    • Reductive Amination: The aldehyde can be converted into a wide array of secondary and tertiary amines via reductive amination, introducing basic centers that can improve solubility and target engagement.

    • Wittig/Horner-Wadsworth-Emmons Reactions: The aldehyde can be used to form carbon-carbon double bonds, extending conjugation or introducing new functional handles.

Conclusion

While this compound (CAS 1289194-02-0) is not a widely studied compound, its structure is highly compelling for applications in synthetic and medicinal chemistry. By adapting established synthetic protocols from analogous molecules, researchers can reliably access this building block. Its strategic placement of hydroxyl, methyl, and aldehyde functional groups on a pyridine core provides a rich platform for chemical diversification. This guide offers a foundational framework for its synthesis, characterization, and strategic deployment in research programs aimed at the discovery of novel therapeutics and functional materials.

References

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Unlocking the Therapeutic Potential of 6-Hydroxy-5-methylnicotinaldehyde: A Research and Development Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridine scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous FDA-approved therapeutics.[1][2][3] 6-Hydroxy-5-methylnicotinaldehyde, a substituted pyridine derivative, represents a novel chemical entity with unexplored therapeutic potential. To date, no significant biological activities or specific therapeutic targets have been reported for this compound. This technical guide, therefore, serves as a strategic blueprint for the scientific community to systematically investigate and identify the potential therapeutic targets of this compound. By leveraging structure-activity relationships with known bioactive molecules, we propose a hypothesis-driven approach to unlock its pharmacological promise. This document outlines a series of potential therapeutic avenues, supported by detailed, field-proven experimental protocols and workflows, to guide researchers in this endeavor.

Introduction: The Pyridine Privileged Scaffold and the Knowledge Gap

The pyridine ring is a "privileged scaffold" in drug discovery, renowned for its presence in a multitude of clinically successful drugs targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][4] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive core for novel therapeutic agents.[5][6] While extensive research exists on various pyridine derivatives, this compound remains a largely uncharacterized molecule. This guide aims to bridge this knowledge gap by providing a comprehensive, hypothesis-driven framework for its initial investigation.

Our approach is rooted in analog-based reasoning. By examining the known biological activities of structurally related compounds, we can infer plausible mechanisms and targets for this compound. The presence of a nicotinaldehyde moiety is particularly intriguing, given the recent discovery of nicotinaldehyde as a novel precursor for NAD biosynthesis, a critical pathway for cancer cell metabolism.[7]

Hypothesized Therapeutic Targets and Mechanistic Rationale

Based on the structural features of this compound—a substituted pyridine ring and an aldehyde functional group—we propose three primary therapeutic areas for initial investigation: oncology, inflammation, and infectious diseases.

Oncology: Targeting Cancer Cell Metabolism and Signaling

The pyridine nucleus is a common feature in many anticancer agents.[3][8][9] Furthermore, the aldehyde group can participate in crucial interactions with biological targets. We hypothesize that this compound may exert anti-cancer effects through two potential mechanisms:

2.1.1. Modulation of NAD+ Biosynthesis:

Recent studies have identified nicotinaldehyde as a substrate for the Preiss-Handler pathway, leading to NAD+ synthesis.[7] Cancer cells exhibit a heightened dependence on NAD+ to sustain their rapid proliferation and metabolic demands. Therefore, compounds that interfere with NAD+ homeostasis are attractive therapeutic candidates. This compound could act as either a substrate or an inhibitor of key enzymes in this pathway, such as Nicotinate phosphoribosyltransferase (NAPRT).

2.1.2. Kinase Inhibition:

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. We propose that this compound be screened against a panel of cancer-associated kinases to identify potential inhibitory activity.

Proposed Signaling Pathway for Investigation:

NAD_Biosynthesis cluster_pathway Preiss-Handler Pathway cluster_effects Cellular Effects Nicotinaldehyde Nicotinaldehyde (or this compound) NA Nicotinic Acid Nicotinaldehyde->NA Aldehyde Dehydrogenase NAMN Nicotinic Acid Mononucleotide NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthetase Metabolism Altered Metabolism NAD->Metabolism Proliferation Decreased Proliferation NAD->Proliferation Apoptosis Induction of Apoptosis NAD->Apoptosis

Caption: Proposed modulation of the NAD+ biosynthesis pathway by this compound.

Anti-Inflammatory Activity

The structural features of this compound are also reminiscent of compounds with anti-inflammatory properties. Cinnamaldehyde analogues, which also possess an α,β-unsaturated aldehyde, are known for their anti-inflammatory effects.[10]

Hypothesized Target: Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. We hypothesize that this compound may inhibit this pathway, potentially through direct interaction with key signaling proteins.

Antimicrobial Activity

Pyridine derivatives have a long history as antimicrobial agents.[9][11] The pyridine ring can be found in various natural and synthetic compounds with antibacterial and antifungal properties.[12]

Hypothesized Targets: Bacterial Cell Wall Synthesis and DNA Gyrase

Initial screening should focus on a broad panel of pathogenic bacteria and fungi. Subsequent mechanism-of-action studies could investigate interference with essential bacterial processes such as cell wall biosynthesis or DNA replication.

Experimental Workflows for Target Identification and Validation

The following section provides detailed, step-by-step protocols for investigating the hypothesized therapeutic potential of this compound.

Initial High-Throughput Screening (HTS)

The first step is to perform a broad screen to identify any significant biological activity.

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_screens Primary Screens start This compound cell_viability Cancer Cell Line Panel (e.g., NCI-60) start->cell_viability kinase_panel Kinase Inhibition Panel (e.g., KinomeScan) start->kinase_panel antimicrobial Antimicrobial Panel (Bacteria & Fungi) start->antimicrobial nfkb NF-κB Reporter Assay start->nfkb hit_identification Hit Identification & Prioritization cell_viability->hit_identification kinase_panel->hit_identification antimicrobial->hit_identification nfkb->hit_identification

Caption: High-throughput screening workflow for this compound.

Assay TypeDescriptionEndpoint Measurement
Cancer Cell Viability A panel of diverse cancer cell lines (e.g., NCI-60) is treated with a concentration range of the compound.Cell viability (e.g., using MTT or CellTiter-Glo assays) to determine GI50 values.
Kinase Inhibition The compound is screened against a large panel of purified protein kinases.Percentage of kinase activity inhibition at a fixed compound concentration.
Antimicrobial Susceptibility A panel of pathogenic bacteria and fungi is exposed to the compound.Minimum Inhibitory Concentration (MIC) determination.
NF-κB Reporter Assay A cell line expressing a luciferase reporter driven by an NF-κB response element is stimulated in the presence of the compound.Luciferase activity to quantify NF-κB inhibition.
Target Validation and Mechanism of Action Studies

Once a "hit" is identified in the primary screens, the next phase involves validating the target and elucidating the mechanism of action.

3.2.1. Protocol: In Vitro Kinase Inhibition Assay

Objective: To confirm and quantify the inhibitory activity of this compound against a specific kinase identified in the HTS.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period.

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

3.2.2. Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer

  • Antibody against the target protein for Western blotting or mass spectrometer for proteome-wide analysis.

Procedure:

  • Treat cultured cells with the compound or vehicle control.

  • Harvest and resuspend the cells in a buffered saline solution.

  • Heat the cell suspensions at a range of temperatures.

  • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blotting or mass spectrometry to determine the amount of target protein remaining in solution at each temperature.

  • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Experimental Workflow: Target Validation

Target_Validation_Workflow cluster_validation Target Validation Steps start Identified Hit ic50 IC50 Determination (In Vitro Assay) start->ic50 cetsa Cellular Thermal Shift Assay (CETSA) ic50->cetsa downstream Downstream Signaling Analysis (Western Blot, qPCR) cetsa->downstream phenotypic Cellular Phenotypic Assays (Apoptosis, Cell Cycle) downstream->phenotypic conclusion Validated Target phenotypic->conclusion

Caption: A stepwise workflow for validating a potential therapeutic target.

Conclusion and Future Directions

While this compound is currently an uncharacterized molecule, its structural features suggest a high probability of possessing valuable biological activities. This guide provides a robust, hypothesis-driven framework for initiating the exploration of its therapeutic potential. The proposed workflows, from high-throughput screening to target validation, offer a clear and scientifically rigorous path forward. The insights gained from these studies will be instrumental in determining whether this compound or its future analogs can be developed into novel therapeutics for a range of diseases. Future work should focus on lead optimization and in vivo efficacy studies based on the validated targets identified through this proposed research and development blueprint.

References

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A Technical Guide to the Spectral Analysis of 6-Hydroxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectral data for 6-Hydroxy-5-methylnicotinaldehyde, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. In the absence of a complete, published experimental dataset for this specific molecule, this document serves as a predictive guide based on established principles of spectroscopy and data from analogous compounds. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed protocols and the scientific rationale behind the spectral interpretations.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique arrangement of functional groups on a pyridine ring, which gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between the hydroxyl, methyl, and aldehyde groups is crucial for accurate spectral interpretation.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C nuclei.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H9.8 - 10.2s (singlet)-
Aromatic-H (Position 2)8.0 - 8.4s (singlet)-
Aromatic-H (Position 4)7.6 - 8.0s (singlet)-
Hydroxyl-H10.0 - 12.0br s (broad singlet)-
Methyl-H2.2 - 2.5s (singlet)-

Note: The hydroxyl proton signal may be broad and its chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde C=O190 - 195
Pyridine C-6 (C-OH)160 - 165
Pyridine C-2150 - 155
Pyridine C-4140 - 145
Pyridine C-3 (C-CHO)130 - 135
Pyridine C-5 (C-CH₃)120 - 125
Methyl C15 - 20
Experimental Protocol for NMR Spectroscopy

A detailed protocol for obtaining high-quality NMR spectra is crucial for structural verification.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • To aid in assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[1][2][3][4]

NMR Correlation Workflow

2D NMR Correlation Workflow H1 ¹H NMR (Chemical Shifts, Multiplicities) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Chemical Shifts) C13->HSQC C13->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structure elucidation using 2D NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, and C=C/C=N bonds.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aldehyde)2700 - 2850Medium, often two bands
C=O stretch (aldehyde)1680 - 1710Strong
C=C and C=N stretch (pyridine ring)1550 - 1620Medium to Strong
C-O stretch (hydroxyl)1200 - 1300Medium

The broadness of the O-H stretch is due to hydrogen bonding.[5] The position of the C=O stretch is influenced by the electronic nature of the pyridine ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Perform a background scan prior to running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₇H₇NO₂) is approximately 153.14 g/mol . The mass spectrum should show a molecular ion peak at m/z = 153.

  • Major Fragmentation Pathways:

    • Loss of H· from the aldehyde group to give a stable acylium ion at m/z = 152.

    • Loss of CO from the aldehyde group, resulting in a fragment at m/z = 125.

    • Cleavage of the methyl group, leading to a fragment at m/z = 138.

Predicted Mass Spectrometry Fragmentation

Key Fragmentation Pathways M [M]⁺˙ m/z = 153 M_minus_H [M-H]⁺ m/z = 152 M->M_minus_H - H· M_minus_CO [M-CO]⁺˙ m/z = 125 M->M_minus_CO - CO M_minus_CH3 [M-CH₃]⁺ m/z = 138 M->M_minus_CH3 - CH₃·

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization:

    • Electrospray ionization (ESI) is a suitable soft ionization technique that should yield a prominent molecular ion peak.

  • Analysis:

    • Acquire the mass spectrum in full scan mode to detect the molecular ion and major fragments.

    • For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.[6][7][8]

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By combining the principles of NMR, IR, and MS with data from analogous structures, we have constructed a scientifically sound and predictive analysis that can guide researchers in the characterization of this and related compounds. The provided experimental protocols offer a framework for obtaining high-quality data for structural verification.

References

  • Junker, J. (2011). Theoretical NMR correlations based Structure Discussion. PMC PubMed Central. [Link]

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An In-depth Technical Guide to 6-Hydroxy-5-methylnicotinaldehyde: Synthesis, Structural Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Hydroxy-5-methylnicotinaldehyde and its structural analogs and derivatives. It is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis, biological evaluation, and potential therapeutic applications of this class of substituted pyridine compounds.

Introduction: The this compound Scaffold

This compound is a substituted pyridine derivative characterized by a core nicotinaldehyde (3-pyridinecarboxaldehyde) structure with hydroxyl and methyl groups at the 6- and 5-positions, respectively. The strategic placement of these functional groups on the electron-deficient pyridine ring offers a versatile scaffold for chemical modification and exploration of biological activity. The aldehyde group serves as a reactive handle for derivatization, while the hydroxyl and methyl groups influence the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, all of which are critical determinants of pharmacological activity.

The broader class of substituted nicotinaldehydes has garnered interest in medicinal chemistry due to their role as key intermediates in the synthesis of various pharmaceutical and agrochemical agents.[1] The biological activity of these derivatives is highly dependent on the nature and position of the substituents, with documented activities including α-glucosidase inhibition and insecticidal effects.[1] This guide will delve into the synthesis of the parent compound and its key analogs, explore their potential biological activities and mechanisms of action, and provide detailed experimental protocols for their study.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic routes. Below, we detail plausible and adaptable synthetic methodologies for the core molecule and its alkoxy and aryloxy analogs, based on established chemical transformations for structurally similar compounds.[2]

Synthesis of the Core Scaffold: this compound

A robust and adaptable two-step approach to the synthesis of the 6-alkoxy-5-methylnicotinaldehyde scaffold, which can be subsequently deprotected to yield the target 6-hydroxy compound, involves either formylation via lithiation or oxidation of a primary alcohol.

This method relies on the halogen-lithium exchange of a suitably protected and substituted pyridine, followed by formylation.

Synthesis_Method1

  • Caption: Workflow for Method 1: Formylation via Lithiation. */

Experimental Protocol: Synthesis of 6-Methoxy-5-methylnicotinaldehyde (Illustrative Example)

  • Preparation of Starting Material: Synthesize 5-Bromo-2-methoxy-3-methylpyridine from the corresponding pyridone precursor.

  • Lithiation: Dissolve 5-bromo-2-methoxy-3-methylpyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert argon atmosphere.[2]

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture while maintaining the temperature at -78 °C.[2]

  • Stir the mixture at this temperature for 1 hour to ensure complete halogen-lithium exchange.[2]

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.[2]

  • Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.[2]

  • Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-methoxy-5-methylnicotinaldehyde.[2]

Deprotection to this compound:

  • Dissolve the 6-methoxy-5-methylnicotinaldehyde in an appropriate solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add a deprotecting agent like boron tribromide (BBr₃) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with methanol and then water.

  • Extract the product, dry the organic layer, and purify by chromatography to obtain this compound.

This approach involves the synthesis of the corresponding pyridyl methanol, followed by oxidation to the aldehyde.

Synthesis_Method2

  • Caption: Workflow for Method 2: Oxidation of a Primary Alcohol. */

Experimental Protocol: Synthesis via Oxidation

  • Reduction of the Ester: Reduce a suitable precursor, such as methyl 6-methoxy-5-methylnicotinate, using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF at 0 °C to room temperature.[2]

  • Carefully quench the reaction with water and a base (e.g., NaOH solution).[2]

  • Filter the resulting solid and extract the filtrate with an organic solvent. Dry the combined organic extracts and concentrate under reduced pressure to obtain the crude (6-methoxy-5-methylpyridin-3-yl)methanol.[2]

  • Oxidation: Dissolve the crude alcohol in a suitable solvent like dichloromethane (DCM).[2]

  • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in one portion at room temperature.[2]

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).[2]

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts. Wash the filter cake with additional solvent.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde. Purify by column chromatography to yield 6-methoxy-5-methylnicotinaldehyde.[2]

  • Deprotection: Follow the deprotection protocol described in Method 1 to obtain this compound.

Synthesis of 6-Alkoxy and 6-Aryloxy Derivatives

The 6-hydroxy group of the core scaffold serves as a convenient point for derivatization to synthesize a library of 6-alkoxy and 6-aryloxy analogs.

General Protocol for O-Alkylation (Williamson Ether Synthesis):

  • Dissolve this compound in a polar aprotic solvent such as DMF or acetone.

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), and stir for 30 minutes at room temperature to form the alkoxide.

  • Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) and heat the reaction mixture (e.g., to 60-80 °C) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

General Protocol for O-Arylation (Ullmann Condensation):

The synthesis of 6-aryloxy derivatives can be achieved through a copper-catalyzed Ullmann condensation.

  • Combine this compound, an aryl halide (e.g., bromobenzene, 4-fluoronitrobenzene), a copper catalyst (e.g., CuI), a ligand (e.g., L-proline or a phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture under an inert atmosphere at a high temperature (e.g., 120-150 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Purify the product using column chromatography.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is not extensively documented, the broader class of substituted nicotinaldehydes and related pyridine derivatives exhibit a range of pharmacological activities.

Potential as Enzyme Inhibitors

The aldehyde functionality and the substituted pyridine ring suggest that these compounds could act as inhibitors of various enzymes.

  • Aldehyde Dehydrogenase (ALDH) Inhibition: The aldehyde group is a key feature, and these compounds could potentially inhibit aldehyde dehydrogenases, enzymes crucial in various metabolic pathways.[3] Inhibition of specific ALDH isozymes is a therapeutic strategy in certain cancers and metabolic disorders.[3]

  • α-Glucosidase Inhibition: Some nicotinaldehyde derivatives have shown α-glucosidase inhibitory activity, suggesting potential applications in managing type 2 diabetes.[1] The substituents on the pyridine ring significantly influence this activity.[1]

Antimicrobial and Other Activities

Nicotinic acid derivatives, the oxidized form of nicotinaldehydes, are known to possess a wide spectrum of biological activities.[4] It is plausible that the aldehyde-containing precursors and their derivatives could share some of these properties.

  • Antibacterial and Antifungal Activity: Hydrazone derivatives of nicotinic acid have demonstrated antibacterial and antifungal properties.[4] The aldehyde group of this compound is a prime site for the synthesis of such hydrazone derivatives.

  • Anti-inflammatory and Anticonvulsant Potential: The nicotinic acid core is found in molecules with anti-inflammatory and anticonvulsant effects.[4]

Mechanism of Action: A Hypothetical Framework

The mechanism of action of these compounds is likely tied to their ability to interact with specific biological targets.

Mechanism_of_Action

  • Caption: Hypothetical Mechanism of Action Framework. */

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound analogs, a battery of in vitro and in vivo assays can be employed.

In Vitro Enzyme Inhibition Assays

Protocol: α-Glucosidase Inhibition Assay

  • Preparation of Solutions: Prepare a stock solution of the test compound in DMSO. Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure: In a 96-well plate, add the enzyme solution and the test compound solution at various concentrations. Incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the pNPG solution.

  • Monitor the increase in absorbance at 405 nm for 30 minutes at 37 °C using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

  • Acarbose can be used as a positive control.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Grow the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from biological assays should be summarized for clear comparison.

Compoundα-Glucosidase IC₅₀ (µM)Antibacterial MIC (µg/mL) vs. E. coli
1a HH>100128
1b CH₃OCH₃52.3 ± 4.164
1c HO-Ph78.9 ± 6.5>256
Acarbose --15.2 ± 1.8N/A

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a framework for creating a diverse library of analogs. Future research should focus on synthesizing these derivatives and screening them against a panel of biological targets, including various enzymes and microbial strains. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for potent and selective biological activity. Further investigation into the mechanisms of action of the most promising compounds will be essential for their advancement as potential drug candidates.

References

  • BenchChem. (2025). A Comparative Analysis of Substituted Nicotinaldehyde Reactivity for Researchers and Drug Development Professionals. BenchChem.
  • BenchChem. (2025).
  • Marchitti, S. A., Brocker, C., Stagos, D., & Vasiliou, V. (2008). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 60(3), 299–334.
  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

Sources

In-Silico Prediction of 6-Hydroxy-5-methylnicotinaldehyde Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in-silico evaluation of 6-Hydroxy-5-methylnicotinaldehyde, a vitamin B6 vitamer with limitedly characterized bioactivity. Recognizing the scarcity of direct experimental data, this document outlines a structured, predictive workflow designed for researchers, scientists, and drug development professionals. By leveraging established computational methodologies, we will construct a scientifically rigorous investigation into the compound's potential interactions with human pyridoxal kinase (PDXK), a critical enzyme in vitamin B6 metabolism and a potential therapeutic target. This guide emphasizes not only the procedural steps but also the causal reasoning behind each methodological choice, ensuring a self-validating and reproducible research paradigm. The core of this work is to present a practical roadmap for the bioactivity prediction of understudied compounds, from initial target hypothesis to detailed molecular interaction analysis.

Introduction: The Case for this compound

This compound is a pyridine derivative and a vitamer of vitamin B6. While its precise biological roles are not extensively documented, its structural similarity to pyridoxal, a primary form of vitamin B6, strongly suggests an interaction with the vitamin B6 metabolic pathway. A key enzyme in this pathway is pyridoxal kinase (PDXK), which catalyzes the phosphorylation of vitamin B6 vitamers to their active coenzyme form, pyridoxal 5'-phosphate (PLP).[1][2] PLP is an essential cofactor for over 160 distinct human enzymatic activities, playing a crucial role in amino acid, carbohydrate, and lipid metabolism, as well as the synthesis of neurotransmitters.[3]

Given the central role of PDXK, its inhibition can have significant physiological consequences. Disruption of PDXK activity can lead to altered metabolism and reduced levels of nucleotides and polyamines.[4] Notably, PDXK and PLP are overexpressed in various carcinomas, making PDXK a promising target for anticancer drug design.[1][2][4] Therefore, investigating the potential of this compound to modulate PDXK activity presents a compelling avenue for therapeutic exploration.

This guide will systematically delineate an in-silico workflow to predict the bioactivity of this compound, with a primary focus on its potential as a PDXK inhibitor.

The In-Silico Predictive Workflow: A Strategic Overview

Our investigation will follow a multi-step computational approach, designed to progressively refine our understanding of the compound's bioactivity. This workflow is structured to be logical, efficient, and scientifically robust.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Druglikeness & Safety cluster_3 Phase 4: Dynamic Validation A Ligand & Target Identification B Data Acquisition (SMILES, PDB) A->B C Ligand & Protein Preparation B->C D Molecular Docking (Virtual Screening) C->D E Pose & Affinity Analysis D->E F ADMET Prediction E->F G Pharmacokinetic & Toxicity Profiling F->G H Molecular Dynamics Simulation G->H I Binding Stability Analysis H->I

Figure 1: A high-level overview of the in-silico bioactivity prediction workflow.

Phase 1: Foundational Data Acquisition and Preparation

Ligand Identification and Representation

The initial step is to obtain the canonical chemical structure of this compound. The Simplified Molecular Input Line Entry System (SMILES) is a standard format for representing 2D chemical structures.

Table 1: Ligand Information

Compound NameCanonical SMILES
This compoundCC1=C(C=O)C=CN=C1O
Artemisinin (Positive Control)CC1CCC2C(C(O1)C3C24C(C(C=C)C3)OC4=O)O

Rationale for Positive Control: Artemisinin has been identified as an inhibitor of PDXK.[3] Including a known inhibitor in our workflow serves as a crucial positive control to validate our docking protocol and provide a benchmark for binding affinity comparison.

Target Protein Identification and Structure Retrieval

Our primary biological target is human pyridoxal kinase (PDXK). Three-dimensional structural data for proteins are archived in the Protein Data Bank (PDB). For this study, we will utilize the crystal structure of human PDXK.

Table 2: Target Protein Information

Protein NameOrganismPDB IDResolution (Å)
Human Pyridoxal KinaseHomo sapiens2YXU2.20

Justification for PDB ID Selection: The PDB entry 2YXU provides a high-resolution crystal structure of human PDXK, which is essential for accurate molecular docking studies.[5] An alternative, 2F7K, is also available.[6]

Phase 2: Molecular Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method will be used to predict the binding affinity and pose of this compound within the active site of PDXK.

Experimental Protocol: Molecular Docking with AutoDock Vina

Software: AutoDock Vina[8]

Protocol:

  • Protein Preparation:

    • Download the PDB file for human PDXK (e.g., 2YXU).

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Convert the cleaned PDB file to the PDBQT format using AutoDock Tools.

  • Ligand Preparation:

    • Generate 3D coordinates for this compound and the positive control from their SMILES strings using a tool like Open Babel.

    • Optimize the ligand geometry using a force field (e.g., MMFF94).

    • Convert the prepared ligand files to the PDBQT format.

  • Grid Box Definition:

    • Identify the active site of PDXK. This can be inferred from the position of the co-crystallized ligand in the original PDB file or from literature.

    • Define a grid box that encompasses the entire binding pocket. The size and center of the grid box are critical parameters.

  • Docking Simulation:

    • Execute AutoDock Vina, providing the prepared protein and ligand PDBQT files, and the grid box parameters as input.

    • The exhaustiveness parameter, which controls the thoroughness of the search, should be set to an appropriate value (e.g., 32 for more rigorous screening).[9]

  • Results Analysis:

    • AutoDock Vina will output a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

    • The pose with the lowest binding affinity is considered the most favorable.

    • Visualize the protein-ligand interactions for the best pose using software like PyMOL or Chimera to identify key interacting residues (e.g., hydrogen bonds, hydrophobic interactions).

G A Obtain Protein Structure (PDB) B Prepare Protein (Remove water, add hydrogens) A->B E Define Binding Site (Grid Box) B->E C Obtain Ligand Structure (SMILES) D Prepare Ligand (Generate 3D coordinates) C->D F Run Docking Simulation (AutoDock Vina) D->F E->F G Analyze Results (Binding Affinity & Pose) F->G

Figure 2: A detailed workflow for the molecular docking protocol.

Phase 3: ADMET and Druglikeness Profiling

A promising binding affinity does not guarantee that a compound will be a successful drug. It is crucial to assess its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Experimental Protocol: ADMET Prediction with SwissADME

Web Server: SwissADME[10][11]

Protocol:

  • Input: Submit the SMILES string of this compound to the SwissADME web server.

  • Analysis: The server will calculate a wide range of physicochemical properties, pharmacokinetic parameters, druglikeness metrics, and medicinal chemistry friendliness.

  • Interpretation: Pay close attention to parameters such as:

    • Lipinski's Rule of Five: A set of rules to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug in humans.

    • Bioavailability Score: A score that predicts the probability of a compound having at least 10% oral bioavailability.

    • Gastrointestinal (GI) Absorption: Prediction of whether the compound is likely to be absorbed from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Prediction of whether the compound can cross the BBB.

    • Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions.

    • PAINS (Pan Assay Interference Compounds) Alerts: Identification of substructures that are known to interfere with bioassays.

Table 3: Key ADMET Parameters for Evaluation

Property ClassKey ParametersDesired Outcome for a Druglike Compound
Physicochemical Molecular Weight, LogP, H-bond donors/acceptorsConforms to Lipinski's Rule of Five
Pharmacokinetics GI Absorption, BBB Permeation, CYP InhibitionHigh GI absorption, specific BBB permeation (if desired), no significant CYP inhibition
Druglikeness Lipinski's Violations, Bioavailability ScoreZero violations, high bioavailability score
Medicinal Chemistry PAINS Alerts, Brenk AlertsNo alerts

Phase 4: Validating Binding Stability with Molecular Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior and stability of the complex over time.

Conceptual Protocol: Molecular Dynamics with GROMACS

Software: GROMACS[12]

Protocol Overview:

  • System Preparation: The best-scoring docked complex from AutoDock Vina is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.

  • Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated and equilibrated under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to bring it to the desired temperature and pressure.

  • Production MD: A production simulation is run for a significant time scale (e.g., 100 nanoseconds) to observe the dynamics of the protein-ligand complex.[13]

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the protein-ligand binding. Key metrics include Root Mean Square Deviation (RMSD) of the ligand and protein, and the number of hydrogen bonds maintained over time.

G A Select Docked Complex B System Solvation & Ionization A->B C Energy Minimization B->C D NVT Equilibration C->D E NPT Equilibration D->E F Production MD Simulation E->F G Trajectory Analysis (RMSD, H-bonds) F->G

Figure 3: A simplified workflow for molecular dynamics simulation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically grounded in-silico workflow for predicting the bioactivity of this compound, focusing on its potential as a human pyridoxal kinase inhibitor. By following the detailed protocols for molecular docking, ADMET prediction, and molecular dynamics, researchers can generate robust predictive data on the compound's binding affinity, druglikeness, and binding stability.

The results of this in-silico investigation will provide a strong foundation for subsequent experimental validation. Promising candidates identified through this workflow should be prioritized for in vitro enzyme inhibition assays and further preclinical studies. This integrated approach of computational prediction followed by experimental verification is a cornerstone of modern drug discovery, enabling a more efficient and targeted allocation of research resources.

References

  • Efferth, T., et al. (2020). Pyridoxal kinase inhibition by artemisinins down-regulates inhibitory neurotransmission. PNAS, 117(52), 33536-33544. [Link]

  • Yasmeen, S., et al. (2023). Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach. Journal of Biomolecular Structure and Dynamics, 41(18), 8965-8977. [Link]

  • Anas, M., et al. (2024). Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

  • Yasmeen, S., et al. (2023). New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects. Cureus, 15(11), e48216. [Link]

  • RCSB PDB. (2008). 2YXU: Human Pyridoxal Kinase. [Link]

  • RCSB PDB. (2006). 2F7K: Crystal Structure of Human Pyridoxal Kinase. [Link]

  • AutoDock Vina. (n.d.). AutoDock Vina. The Scripps Research Institute. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • GROMACS. (n.d.). GROMACS. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Pinzi, L., & Rastelli, G. (2019). The Light and Dark Sides of Virtual Screening: What Is There to Know?. Expert Opinion on Drug Discovery, 14(11), 1085-1097. [Link]

  • Hospital, A., et al. (2015). Molecular dynamics simulations: advances and applications. Advances in and Applications of Computer-Aided Drug Design, 1-27. [Link]

Sources

Safety and toxicity profile of 6-Hydroxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Toxicity Profile of 6-Hydroxy-5-methylnicotinaldehyde

Foreword

The evaluation of a novel chemical entity's safety and toxicity is a cornerstone of modern drug development and chemical safety assessment. This guide provides a comprehensive framework for characterizing the toxicological profile of this compound, a pyridine derivative of interest. As direct empirical data on this specific molecule is not extensively available in public literature, this document synthesizes established toxicological principles with a recommended investigational roadmap. It is designed for researchers, toxicologists, and drug development professionals to establish a robust safety profile from first principles.

This guide will navigate through the essential stages of toxicological assessment, from initial in silico and physicochemical analysis to detailed in vitro and in vivo testing strategies. The methodologies described are grounded in international regulatory standards and best practices to ensure scientific rigor and data integrity.

Physicochemical Characterization and In Silico Assessment

Before initiating any biological testing, a thorough understanding of the molecule's physicochemical properties is paramount. These characteristics fundamentally influence its absorption, distribution, metabolism, excretion (ADME), and potential for toxic interactions.

Core Physicochemical Parameters

The initial characterization should focus on the parameters outlined in Table 1. These data points are critical for predicting the compound's behavior in biological systems and for designing subsequent experiments. For instance, poor aqueous solubility may necessitate the use of specific vehicle formulations for in vivo studies, which must themselves be assessed for toxicity.

Table 1: Essential Physicochemical Properties of this compound

ParameterExperimental MethodSignificance in Toxicology
Molecular Weight Mass SpectrometryInfluences diffusion and membrane transport.
Aqueous Solubility HPLC-based methodAffects bioavailability and formulation development.
LogP / LogD Shake-flask or HPLC methodPredicts lipophilicity and membrane permeability.
pKa Potentiometric titrationDetermines ionization state at physiological pH, impacting absorption and distribution.
Chemical Stability HPLC-UV analysis over timeAssesses degradation in different pH and temperature conditions, identifying potential reactive metabolites.
In Silico Toxicological Prediction

Computational models provide a valuable preliminary screen for potential liabilities. Using Quantitative Structure-Activity Relationship (QSAR) models, potential toxicities can be flagged early.

Recommended In Silico Analyses:

  • Genotoxicity Prediction: Models like DEREK Nexus or Sarah Nexus can predict mutagenicity based on structural alerts. The aldehyde functional group, for example, is a known structural alert for potential reactivity with DNA and proteins.

  • hERG Channel Inhibition: Predictive models can estimate the risk of cardiac arrhythmia by assessing the molecule's likelihood of blocking the hERG potassium channel.

  • Metabolite Prediction: Software like Meteor Nexus can predict likely metabolic pathways and the structures of resulting metabolites, which may be more or less toxic than the parent compound.

A Tiered Approach to In Vitro Toxicity Assessment

An in vitro testing battery is essential for mechanistic insights and dose-range finding for subsequent in vivo studies, while adhering to the 3Rs principle (Replacement, Reduction, and Refinement).

Experimental Workflow for In Vitro Analysis

The following diagram outlines a logical, tiered workflow for the in vitro safety evaluation of this compound.

in_vitro_workflow start Compound Synthesis & Characterization cytotox Tier 1: Cytotoxicity (e.g., HepG2, HEK293) start->cytotox Solubility & Stability Confirmed genotox Tier 2: Genotoxicity (Ames, MNA) cytotox->genotox IC50 Determined organo Tier 3: Organ-Specific Toxicity (e.g., Cardiomyocytes, Neurons) genotox->organo Genotoxicity Profiled mechanistic Tier 4: Mechanistic Assays (e.g., ROS, Mitochondrial Dysfunction) organo->mechanistic Target Organ Identified invivo_decision Decision Point: Proceed to In Vivo? mechanistic->invivo_decision Mechanism Elucidated

Caption: Tiered workflow for in vitro toxicity testing.

Protocol: Basal Cytotoxicity Assessment

Objective: To determine the concentration of this compound that causes 50% cell death (IC50) in relevant cell lines.

Methodology:

  • Cell Line Selection: Utilize at least two human cell lines of different origins (e.g., HepG2 for liver toxicity and HEK293 for kidney toxicity).

  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series in cell culture media, ensuring the final solvent concentration is non-toxic (typically ≤0.5%).

  • Treatment: Expose the cells to the compound dilutions for 24 to 72 hours.

  • Viability Assay: Assess cell viability using a validated method such as the MTT assay (measures metabolic activity) or a neutral red uptake assay (measures lysosomal integrity).

  • Data Analysis: Plot cell viability against compound concentration and calculate the IC50 value using non-linear regression analysis.

Trustworthiness Check: The inclusion of both a positive control (e.g., doxorubicin) and a vehicle control is mandatory to validate the assay's performance and ensure that any observed cytotoxicity is due to the test compound.

Protocol: In Vitro Genotoxicity Assessment

Objective: To evaluate the potential of this compound to induce genetic mutations or chromosomal damage.

Methodology - Bacterial Reverse Mutation Test (Ames Test):

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of both the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound using the plate incorporation or pre-incubation method.

  • Scoring: After incubation, count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Methodology - In Vitro Micronucleus Assay (MNA):

  • Cell Line: Use a mammalian cell line such as CHO-K1 or human peripheral blood lymphocytes.

  • Treatment: Treat cells with the test compound, with and without S9 metabolic activation.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the identification of micronuclei in binucleated cells.

  • Analysis: Harvest, fix, and stain the cells. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

In Vivo Safety and Toxicity Evaluation

Should in vitro data suggest an acceptable safety margin, a carefully designed in vivo program is initiated.

Experimental Workflow for In Vivo Studies

The following diagram illustrates the standard progression of in vivo toxicological studies.

in_vivo_workflow in_vitro_data Favorable In Vitro Profile & ADME Data acute_tox Acute Toxicity Study (e.g., OECD 423) in_vitro_data->acute_tox safety_pharm Safety Pharmacology (Core Battery: CNS, CV, Resp) in_vitro_data->safety_pharm dose_range Dose Range-Finding Study (7-14 days) acute_tox->dose_range Determine MTD repeat_dose Sub-chronic Repeat-Dose Toxicity (28 or 90 days) dose_range->repeat_dose Select Doses final_report Integrated Safety Assessment Report repeat_dose->final_report safety_pharm->final_report

Caption: Phased approach for in vivo safety assessment.

Protocol: Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity and identify the Maximum Tolerated Dose (MTD) of this compound.

Methodology:

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer the compound sequentially to groups of three animals at starting doses of 5, 50, 300, and 2000 mg/kg. The progression to the next dose level is dependent on the outcome at the previous level.

  • Observation: Observe animals for clinical signs of toxicity and mortality for up to 14 days. Record body weight changes.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

  • Endpoint: The study allows for the classification of the substance into one of the GHS (Globally Harmonized System) categories for acute toxicity.

Protocol: 28-Day Repeat-Dose Oral Toxicity Study (OECD 407)

Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) following repeated daily administration.

Methodology:

  • Animal Model: Use both male and female rodents (e.g., Wistar rats).

  • Dose Groups: Typically include a vehicle control group and at least three dose levels (low, mid, high), selected based on acute and dose-range-finding data. A high dose should elicit some signs of toxicity but not mortality.

  • Administration: Administer the compound daily via oral gavage for 28 consecutive days.

  • In-life Monitoring: Conduct daily clinical observations, weekly body weight and food consumption measurements, and detailed functional observations.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Pathology: Conduct a full gross necropsy. Weigh selected organs. Collect a comprehensive list of tissues for histopathological examination by a certified veterinary pathologist.

Authoritative Grounding: The design and execution of these studies must strictly adhere to the guidelines set forth by the Organisation for Economic Co-operation and Development (OECD) to ensure regulatory acceptance.

Data Interpretation and Risk Assessment

The culmination of this comprehensive testing strategy is the integration of all data to perform a risk assessment. The NOAEL derived from the most sensitive species in the most relevant study (e.g., the 90-day repeat-dose study) is a critical endpoint. This value is used to calculate a Permissible Daily Exposure (PDE) or a Margin of Safety for the intended human exposure level. All findings, from in silico alerts to in vivo histopathology, must be considered in a weight-of-evidence approach to fully characterize the safety profile of this compound.

References

  • Note: As "this compound" is a compound with limited public data, the following references are to the authoritative guidelines and principles that govern the toxicological testing str
  • OECD Guideline for the Testing of Chemicals, Section 4: Health Effects. Organisation for Economic Co-operation and Development. [Link]

  • ICH Harmonised Tripartite Guideline M3(R2): Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Validation of QSAR Models. European Chemicals Agency (ECHA). [Link]

Methodological & Application

Application Note & Protocol: A Guideline for the Laboratory Synthesis of 6-Hydroxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 6-Hydroxy-5-methylnicotinaldehyde, a valuable heterocyclic building block for pharmaceutical and medicinal chemistry research. The protocol herein is predicated on the Vilsmeier-Haack formylation, a robust and well-established method for the introduction of an aldehyde group onto electron-rich aromatic and heteroaromatic systems.[1][2] The choice of this synthetic route is based on its efficiency and applicability to pyridine derivatives.[3][4]

The structural features of this compound, namely the reactive aldehyde and the nucleophilic hydroxyl group, make it a versatile precursor for the synthesis of a wide array of more complex molecules, including Schiff bases and other heterocyclic scaffolds with potential biological activity.[5] This guide is intended for researchers and scientists in drug development and organic synthesis, providing a detailed, step-by-step protocol grounded in established chemical principles.

Proposed Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of activated aromatic compounds.[6] The reaction proceeds via the formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (in this case, N,N-dimethylformamide or DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then reacts with an electron-rich aromatic ring, such as the pyridine ring of our precursor, to yield an iminium salt, which is subsequently hydrolyzed to the desired aldehyde.[4][6]

The starting material for this proposed synthesis is 5-methyl-2-pyridone, the more stable tautomer of 2-hydroxy-5-methylpyridine. The electron-donating character of the hydroxyl group (in its pyridone form) and the methyl group activate the pyridine ring, facilitating the electrophilic substitution at the C3 position.

Reaction Scheme:

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of similar heterocyclic compounds.[1][4]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityEquivalents
5-Methyl-2-pyridoneC₆H₇NO109.135.00 g1.0
Phosphorus oxychloridePOCl₃153.3310.0 mL2.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925.0 mL-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Deionized WaterH₂O18.02As needed-
Crushed Ice--As needed-
Silica Gel (for column chromatography)SiO₂60.08As needed-
Ethyl Acetate (for chromatography)C₄H₈O₂88.11As needed-
Hexanes (for chromatography)C₆H₁₄86.18As needed-
Step-by-Step Procedure
  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (25.0 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (10.0 mL, 2.5 equiv.) dropwise to the DMF via the dropping funnel over 30 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with 5-Methyl-2-pyridone: Dissolve 5-methyl-2-pyridone (5.00 g, 1.0 equiv.) in dichloromethane (50 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and maintain it for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (200 g) with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde and quench the excess Vilsmeier reagent.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.

Visualization of the Experimental Workflow

SynthesisWorkflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (0 °C) DMF->Vilsmeier_Reagent Add POCl3 dropwise POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material 5-Methyl-2-pyridone in DCM Starting_Material->Reaction_Mixture Add to Vilsmeier Reagent Reflux Reflux (4-6 h) Reaction_Mixture->Reflux Quench Quench with Ice Water Reflux->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure 6-Hydroxy-5- methylnicotinaldehyde Purify->Final_Product

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

The final product, this compound, is expected to be a solid at room temperature. The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. Expected signals would include a singlet for the aldehyde proton, a singlet for the methyl protons, and two doublets for the aromatic protons on the pyridine ring, as well as a broad singlet for the hydroxyl proton.

  • ¹³C NMR (Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.

  • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and the C=C and C=N stretches of the pyridine ring.

  • MS (Mass Spectrometry): To determine the molecular weight of the compound and confirm its elemental composition.

Trustworthiness and Self-Validation

The successful synthesis of this compound relies on careful control of the reaction conditions, particularly temperature, during the formation of the Vilsmeier reagent and the subsequent formylation reaction. The progress of the reaction can be effectively monitored by TLC, allowing for a determination of the reaction endpoint. The purification by column chromatography is a critical step to ensure the removal of unreacted starting materials and byproducts. The final validation of the synthesis comes from the comprehensive characterization of the product, where the obtained spectroscopic and spectrometric data should be consistent with the proposed structure of this compound.

References

  • P. G. Research Center, Department of Chemistry, Z.B. Patil College, Dhule, Maharashtra, India & S. V. S's Dadasaheb Rawal College, Dondaicha, Dhule, Maharashtra, India. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Available at: [Link].

  • Mohammed, T., Khan, A. A., Iqubal, S. M. S., & Alyami, B. A. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76(5), 2615–2621. Available at: [Link].

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023-09-05). Available at: [Link].

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link].

  • Organic Syntheses Procedure. Nicotinic acid, 6-hydroxy-. Organic Syntheses. Available at: [Link].

  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia. Available at: [Link].

  • PubChem. 6-Hydroxynicotinaldehyde. PubChem. Available at: [Link].

  • MySkinRecipes. 2-Hydroxynicotinaldehyde. MySkinRecipes. Available at: [Link].

  • Google Patents. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone. Google Patents.
  • Google Patents. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine. Google Patents.

Sources

Application Note: A Stability-Indicating HPLC Method for the Quantification of 6-Hydroxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 6-Hydroxy-5-methylnicotinaldehyde. The methodology is designed for researchers, scientists, and professionals in drug development and quality control. The protocol outlines a reversed-phase HPLC approach with UV detection, including a preliminary derivatization step with 2,4-dinitrophenylhydrazine (DNPH) to enhance the chromatographic properties and detectability of the aldehyde analyte. This document provides a comprehensive guide to method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and practical implementation.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical research and development due to its structural relation to nicotinic acid (Niacin) and its potential as a synthetic intermediate. Accurate and precise analytical methods are imperative for the quantification of this compound in bulk drug substances and pharmaceutical formulations, as well as for monitoring its stability. The presence of an aldehyde functional group can present analytical challenges, including potential instability and poor chromatographic peak shape. To address these challenges, this method employs a pre-column derivatization with DNPH, which is a well-established technique for the analysis of aldehydes and ketones. The resulting hydrazone derivative is more stable, exhibits improved chromatographic behavior, and has a strong chromophore, making it highly suitable for UV detection.

The development of a stability-indicating assay is critical to ensure that the analytical method can accurately measure the analyte of interest in the presence of its degradation products, process impurities, and excipients.[1] This application note describes the forced degradation studies performed to demonstrate the specificity of the method.

Analyte and Derivatization Chemistry

This compound possesses a pyridine ring with hydroxyl, methyl, and aldehyde substituents. The aldehyde group is reactive and can be prone to oxidation to the corresponding carboxylic acid. The derivatization with DNPH proceeds via a condensation reaction between the aldehyde and the hydrazine, forming a stable 2,4-dinitrophenylhydrazone derivative. This reaction is typically carried out in an acidic medium.

Derivatization Analyte This compound Derivative DNPH Hydrazone Derivative Analyte->Derivative + DNPH (Acidic Catalyst) DNPH 2,4-Dinitrophenylhydrazine (DNPH) H2O H₂O Derivative->H2O - H₂O SamplePrep start Sample Weighing/ Extraction derivatization Add DNPH Reagent start->derivatization reaction Vortex & React (60 min) derivatization->reaction filtration Filter (0.45 µm) reaction->filtration hplc_injection HPLC Injection filtration->hplc_injection Validation start Method Development specificity Specificity/ Forced Degradation start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method robustness->validated_method

Sources

Application Note: Quantitative Analysis of 6-Hydroxy-5-methylnicotinaldehyde using Derivatization-Coupled Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated method for the quantitative analysis of 6-Hydroxy-5-methylnicotinaldehyde, a polar aromatic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's inherent polarity and potential for thermal degradation, a direct GC-MS approach is challenging. This protocol details a comprehensive workflow, including a critical two-step derivatization process involving methoximation followed by silylation. This procedure effectively enhances analyte volatility and thermal stability, leading to improved chromatographic peak shape and reliable quantification. The methodology provides detailed parameters for sample preparation, instrumentation, and data analysis, making it suitable for researchers in drug metabolism, impurity profiling, and related fields.

Introduction and Analytical Challenge

This compound (CAS 1289194-02-0) is a substituted pyridine derivative related to the vitamin B6 family.[1] Its structure, incorporating both a phenolic hydroxyl group and an aldehyde functional group, imparts significant polarity.[2] Direct injection of such polar compounds into a hot GC inlet can lead to several analytical issues:

  • Poor Volatility: Strong intermolecular hydrogen bonding prevents efficient vaporization, resulting in low signal intensity.[3]

  • Thermal Degradation: The analyte may decompose at high temperatures in the injector or column.

  • Adsorption: Active sites within the GC system (e.g., liner, column) can irreversibly adsorb the polar analyte, leading to poor peak shape (tailing) and non-reproducible results.[4]

To overcome these challenges, a chemical modification step, known as derivatization, is essential.[5] This method converts the polar functional groups into less polar, more volatile, and more thermally stable moieties, rendering the analyte "GC-amenable."[6]

Principle of the Two-Step Derivatization

This protocol employs a sequential, two-step derivatization strategy to ensure comprehensive modification of both the aldehyde and hydroxyl functional groups.

  • Methoximation: The aldehyde group is first converted into a methoxime using methoxyamine hydrochloride (MeOx). This step is crucial as it "protects" the carbonyl group, preventing tautomerization (isomer formation) that could otherwise lead to multiple derivative peaks for a single analyte.[7]

  • Silylation: The phenolic hydroxyl group is subsequently derivatized using a potent silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This reaction replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, effectively eliminating hydrogen bonding, reducing polarity, and increasing volatility.[3][4]

The final product is the methoximated, TMS-ether derivative of the parent molecule, which exhibits excellent chromatographic properties.

Experimental Workflow and Protocols

Materials and Reagents
  • Analyte: this compound (Purity ≥97%)[1]

  • Derivatization Reagents:

    • Methoxyamine hydrochloride (MeOx)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS (BSTFA + 1% TMCS)[8]

    • Pyridine (Anhydrous)

  • Solvents: Ethyl Acetate, Hexane (GC or HPLC Grade)

  • Internal Standard (IS): (Optional but recommended for quantitative accuracy) e.g., 2-Hydroxy-5-methylpyridine.

  • Equipment:

    • 2 mL glass autosampler vials with PTFE-lined caps

    • Heating block or oven

    • Vortex mixer

    • Nitrogen evaporator

Visualized Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Sample Aliquot (in solution or dried) B Add Pyridine & MeOx (Methoximation) A->B Step 1 C Heat at 60°C for 60 min B->C D Cool to Room Temp C->D E Add BSTFA + 1% TMCS (Silylation) D->E Step 2 F Heat at 70°C for 40 min E->F G Cool & Dilute (if necessary) F->G H Inject into GC-MS G->H I Data Acquisition (Scan or SIM mode) H->I J Data Processing I->J G Inlet GC Inlet Split/Splitless Mode: Splitless Temp: 250°C Column GC Column DB-5ms type 30 m x 0.25 mm ID Film: 0.25 µm Carrier: Helium Flow: 1.2 mL/min (Constant) Inlet:port->Column:port Sample Transfer Oven Oven Program Initial: 80°C (hold 2 min) Ramp 1: 15°C/min to 280°C Hold: 5 min MS Mass Spectrometer EI Source Transfer Line: 280°C Source Temp: 230°C Ionization: 70 eV Mode: Scan (m/z 50-450) Oven->MS:port Analyte Elution

Caption: Logical flow of parameters in the GC-MS system.

Parameter Tables

Table 1: Gas Chromatograph (GC) Conditions

Parameter Value Rationale
Injection Mode Splitless Maximizes sensitivity for trace-level analysis.
Inlet Temperature 250 °C Ensures rapid volatilization of the derivative without causing thermal breakdown.
Carrier Gas Helium Provides good separation efficiency and is inert.
Flow Rate 1.2 mL/min (Constant Flow) Optimal for a 0.25 mm ID column, ensuring good peak shape.
Column Type DB-5ms (or equivalent) A low-polarity 5% phenyl-methylpolysiloxane column is ideal for general-purpose separation of derivatized compounds.

| Oven Program | Initial 80°C (2 min), ramp 15°C/min to 280°C, hold 5 min | The program allows for separation from solvent and matrix components while ensuring the analyte elutes in a reasonable time with a sharp peak. |

Table 2: Mass Spectrometer (MS) Conditions

Parameter Value Rationale
Ionization Mode Electron Ionization (EI) Standard mode that produces repeatable, library-searchable fragmentation patterns.
Ionization Energy 70 eV Standard energy that provides reproducible and characteristic mass spectra.
Source Temperature 230 °C Prevents condensation of analytes while minimizing in-source degradation.
Transfer Line Temp 280 °C Ensures the analyte remains in the gas phase as it moves from the GC to the MS.

| Acquisition Mode | Full Scan (m/z 50-450) | Allows for full spectral characterization and identification of the analyte. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity. |

Expected Results and Discussion

Mass Spectral Fragmentation

The derivatized molecule undergoes predictable fragmentation under Electron Ionization (EI). The molecular weight of this compound is 137.14 g/mol . [1]After derivatization, the mass increases.

  • Methoximation: Adds a -N-OCH₃ group and removes an oxygen atom, a net change of +29 Da.

  • Silylation: Replaces a hydrogen with a -Si(CH₃)₃ group, a net change of +72 Da.

Expected Molecular Ion (M⁺): 137 + 29 + 72 = 238 m/z

The mass spectrum of the trimethylsilyl (TMS) derivative is expected to show characteristic ions.

  • [M]⁺: The molecular ion at m/z 238 may be present but could be of low abundance.

  • [M-15]⁺ (m/z 223): A very common and often abundant fragment corresponding to the loss of a methyl radical (•CH₃) from the TMS group. [9][10]This is a key diagnostic ion.

  • m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, is a characteristic base peak for many TMS derivatives and serves as a strong indicator of successful silylation. [11] Table 3: Expected Retention Time and Key Mass Fragments

    Compound Derivative Expected RT (min) Molecular Ion (M⁺) Key Diagnostic Ions (m/z)

    | this compound | MeOx-TMS | ~12.5 - 14.5 | 238 | 223 (M-15), 73 ([Si(CH₃)₃]⁺) |

Method Validation and Quality Control

For quantitative applications, the method should be validated according to standard guidelines.

  • Calibration: A calibration curve should be prepared using standards derivatized in the same manner as the samples. The use of a structurally similar internal standard that is not present in the samples is highly recommended to correct for variations in extraction and derivatization efficiency.

  • Linearity: Assess the linear range, correlation coefficient (r² > 0.99), and goodness of fit.

  • Precision and Accuracy: Evaluate through replicate analyses of quality control (QC) samples at low, medium, and high concentrations.

Conclusion

This application note describes a reliable and sensitive GC-MS method for the analysis of this compound. The key to this method is a two-step methoximation and silylation derivatization protocol that overcomes the challenges associated with the analyte's high polarity. The resulting derivative is thermally stable and provides excellent chromatographic performance, allowing for accurate and precise quantification. This method can be readily adopted by laboratories involved in pharmaceutical analysis, metabolomics, and quality control.

References

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation spectrum of the tri-methylsilyl derivatives of EtG. Available at: [Link]

  • Cejka, J., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Analytical and Bioanalytical Chemistry, 393(3), 981–992. Available at: [Link]

  • Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Request PDF on ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of the [M – 15]⁺ ion from the TMS derivative of 1,4‐bis‐(trimethylsilyloxy)dimethylbenzene. Available at: [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE. Available at: [Link]

  • Restek. (n.d.). GC Derivatization. Available at: [Link]

  • Hachey, D. L., et al. (1987). Quantitation of vitamin B6 in biological samples by isotope dilution mass spectrometry. Analytical Biochemistry, 162(2), 496-504. Available at: [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Ohta, H., et al. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. Available at: [Link]

  • Chemical Suppliers. (n.d.). This compound. Available at: [Link]

Sources

Application Notes and Protocols for 6-Hydroxy-5-methylnicotinaldehyde: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Forward

Welcome to this comprehensive technical guide on experimental assays involving 6-Hydroxy-5-methylnicotinaldehyde. As a pyridinaldehyde derivative, this compound presents a unique chemical scaffold with potential interactions across various biological systems. This document is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols, but also the underlying scientific rationale to empower robust experimental design and data interpretation. Our focus is on delivering self-validating experimental systems to ensure the generation of reliable and reproducible results.

Introduction to this compound

This compound belongs to the family of pyridine compounds, which are integral to various biochemical processes. Its structure, featuring a hydroxylated pyridine ring with a methyl and an aldehyde group, suggests several potential biological activities. The aldehyde functional group is a key site for metabolic transformations, often mediated by enzymes such as aldehyde oxidases.[1] Furthermore, the core pyridine ring is reminiscent of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, a critical coenzyme for a vast number of enzymes involved in amino acid metabolism.[2][3] This structural similarity suggests that this compound could potentially interact with PLP-dependent enzymes.

Given these structural features, this guide will detail experimental protocols to investigate three primary areas of interest:

  • Metabolic Stability: Assessing the compound's susceptibility to metabolism by aldehyde oxidase (AOX).

  • Enzyme Modulation: Investigating its potential to modulate the activity of PLP-dependent enzymes.

  • Bioactivity Screening: Evaluating its cytotoxic and antioxidant potential.

Assay 1: Evaluation of this compound as a Substrate of Aldehyde Oxidase (AOX)

Principle and Rationale

Aldehyde oxidases (AOXs) are cytosolic molybdo-flavoenzymes predominantly found in the liver that play a significant role in the phase I metabolism of a wide array of xenobiotics, including drugs.[4][1] These enzymes typically oxidize aromatic aldehydes to their corresponding carboxylic acids.[4][1] Determining whether this compound is a substrate for AOX is a critical step in early drug development to predict its metabolic fate, potential drug-drug interactions, and overall pharmacokinetic profile.[5]

This protocol employs an in vitro assay using human liver cytosol, a rich source of AOX, to monitor the depletion of the parent compound over time.

Experimental Workflow

AOX_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Human Liver Cytosol (S9 fraction) D Pre-incubate Cytosol and Buffer A->D B Prepare 6-Hydroxy-5- methylnicotinaldehyde Stock Solution E Initiate Reaction with Test Compound B->E C Prepare Reaction Buffer and Cofactors C->D D->E F Incubate at 37°C E->F G Quench Reaction at Time Points (0, 15, 30, 60 min) F->G H Protein Precipitation and Centrifugation G->H I LC-MS/MS Analysis of Supernatant H->I J Determine Parent Compound Depletion I->J

Caption: Workflow for assessing the metabolism of this compound by aldehyde oxidase.

Materials and Reagents
ReagentSupplierPurpose
This compoundTBDTest Compound
Pooled Human Liver Cytosol (HLC)Reputable SupplierSource of Aldehyde Oxidase
Potassium Phosphate Buffer (100 mM, pH 7.4)Standard Lab GradeReaction Buffer
Dimethyl Sulfoxide (DMSO)ACS GradeSolvent for Test Compound
Acetonitrile with 0.1% Formic AcidHPLC GradeQuenching and Protein Precipitation
Control Compounds (e.g., Zaleplon, Vanillin)Sigma-AldrichPositive and Negative Controls
Purified WaterHPLC GradeReagent Preparation
Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions by diluting the stock solution in the reaction buffer.

    • Thaw the pooled human liver cytosol on ice immediately before use. Dilute to a final protein concentration of 1 mg/mL in cold potassium phosphate buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add 198 µL of the diluted human liver cytosol.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 2 µL of the this compound working solution to achieve a final substrate concentration of 1 µM.

    • Vortex gently to mix.

  • Incubation and Sampling:

    • Incubate the reaction mixture in a shaking water bath at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute to precipitate proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Controls:

    • Negative Control (No Enzyme): Replace the human liver cytosol with heat-inactivated cytosol to account for non-enzymatic degradation.

    • Positive Control: Use a known AOX substrate (e.g., zaleplon) to confirm enzymatic activity.[6]

    • Vehicle Control: Add DMSO without the test compound to assess any interference from the solvent.

Data Analysis and Interpretation

The concentration of this compound at each time point is determined using a validated LC-MS/MS method. The rate of disappearance of the parent compound is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life using the formula: t½ = 0.693 / k

  • Calculate intrinsic clearance using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration)

A significant decrease in the concentration of this compound over time in the presence of active cytosol compared to the heat-inactivated control indicates that it is a substrate for AOX.

Assay 2: Modulatory Effects on Pyridoxal 5'-Phosphate (PLP)-Dependent Enzymes

Principle and Rationale

PLP-dependent enzymes constitute a large family of enzymes that catalyze a wide variety of reactions in amino acid metabolism.[2][7] The catalytic mechanism of these enzymes involves the formation of a Schiff base between the aldehyde group of PLP and the amino group of a substrate.[7] Due to the structural similarity of this compound to the pyridoxal moiety of PLP, it is plausible that this compound could act as a modulator (inhibitor or activator) of PLP-dependent enzymes.

This protocol describes a general method to screen for such modulatory effects using a commercially available PLP-dependent enzyme, such as aspartate aminotransferase (AST) or alanine aminotransferase (ALT), as a model system.

Signaling Pathway

PLP_Enzyme_Mechanism PLP PLP (Cofactor) Enzyme Apoenzyme Holoenzyme Holoenzyme (Active) Enzyme->Holoenzyme + PLP Product Keto Acid Product Holoenzyme->Product + Substrate Substrate Amino Acid Substrate Test_Compound This compound Test_Compound->Holoenzyme Potential Modulation

Caption: Potential modulation of a PLP-dependent enzyme by this compound.

Materials and Reagents
ReagentSupplierPurpose
This compoundTBDTest Compound
Aspartate Aminotransferase (AST) from porcine heartSigma-AldrichModel PLP-dependent enzyme
L-Aspartic AcidSigma-AldrichSubstrate
α-Ketoglutaric AcidSigma-AldrichSubstrate
NADHSigma-AldrichCoupling enzyme substrate
Malate Dehydrogenase (MDH)Sigma-AldrichCoupling enzyme
Tris-HCl Buffer (100 mM, pH 7.8)Standard Lab GradeReaction Buffer
Pyridoxal 5'-Phosphate (PLP)Sigma-AldrichCoenzyme
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series for IC50 determination.

    • Prepare a reaction mixture containing L-aspartic acid (200 mM), α-ketoglutaric acid (12 mM), NADH (0.2 mM), and malate dehydrogenase (2 units/mL) in Tris-HCl buffer.

  • Enzyme Preparation:

    • Prepare a working solution of AST in Tris-HCl buffer. The final concentration should be determined empirically to yield a linear reaction rate.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of this compound solution (or DMSO for control) to each well.

    • Add 188 µL of the reaction mixture to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the AST working solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NADH oxidation is proportional to AST activity.

  • Controls:

    • Positive Control (No Inhibition): Wells containing DMSO instead of the test compound.

    • Negative Control (No Enzyme): Wells without AST to measure background NADH degradation.

    • Inhibitor Control: Use a known inhibitor of AST if available.

Data Analysis and Interpretation
  • Calculate the rate of reaction (V) for each concentration of the test compound by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

A dose-dependent decrease in AST activity suggests that this compound acts as an inhibitor of this PLP-dependent enzyme.

Assay 3: Assessment of Cytotoxicity and Antioxidant Activity

Principle and Rationale

Preliminary assessment of a novel compound's biological effects includes evaluating its potential cytotoxicity and antioxidant capacity. Cytotoxicity assays determine the concentration at which a compound is toxic to cells, a crucial parameter for therapeutic index estimation. The presence of a phenolic hydroxyl group in this compound suggests potential antioxidant properties, which can be evaluated using cell-free assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Experimental Workflow for Cytotoxicity (MTT Assay)

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay A Seed Cells in a 96-well Plate B Allow Cells to Adhere (24 hours) A->B C Treat Cells with a Dilution Series of Test Compound B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Materials and Reagents for Cytotoxicity
ReagentSupplierPurpose
This compoundTBDTest Compound
Human cell line (e.g., HepG2, HEK293)ATCCCell model
Cell Culture Medium (e.g., DMEM)GibcoCell growth
Fetal Bovine Serum (FBS)GibcoSupplement for cell growth
Penicillin-StreptomycinGibcoAntibiotic
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichCell viability reagent
DMSOACS GradeSolvent
Step-by-Step Protocol for MTT Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis for Cytotoxicity
  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

Protocol for Antioxidant Activity (DPPH Assay)
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a dilution series of this compound and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

Data Analysis for Antioxidant Activity
  • Calculate the percentage of DPPH scavenging activity.

  • Plot the percentage of scavenging activity against the logarithm of the compound concentration to determine the EC50 (the effective concentration to scavenge 50% of DPPH radicals).

References

  • BenchChem. (2025).
  • Garattini, E., et al. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Discovery.
  • Garattini, E., & Terao, M. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. PubMed.
  • Li, H., et al. (2014). 6-Hydroxy-3-Succinoylpyridine Hydroxylase Catalyzes a Central Step of Nicotine Degradation in Agrobacterium tumefaciens S33. PLOS One.
  • Wang, S., et al. (2021). An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33. PubMed.
  • Wang, S., et al. (2021). An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33. PMC.
  • Shan, S., et al. (2019). Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes. Frontiers in Molecular Biosciences.
  • Toney, M. D. (2014). Pyridoxal 5′-Phosphate-Dependent Enzymes: Catalysis, Conformation, and Genomics.
  • XenoTech. (2013).
  • University of Southampton. (2022).
  • Xu, R., et al. (2015). Aldehyde Oxidase Mediated Metabolism in Drug-like Molecules: A Combined Computational and Experimental Study.

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Application Note: Enhanced Detection of 6-Hydroxy-5-methylnicotinaldehyde via Pre-Column Fluorescence Derivatization with Dansyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Hydroxy-5-methylnicotinaldehyde is a pyridin-based aromatic aldehyde of interest in pharmaceutical and metabolic research. Direct analytical detection of this compound can be challenging due to its moderate UV absorbance and lack of native fluorescence, leading to poor sensitivity in complex biological matrices. This application note presents a robust and highly sensitive method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The method is based on a pre-column derivatization strategy, targeting the molecule's phenolic hydroxyl group with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride). This process, known as dansylation, attaches a highly fluorescent dansyl moiety to the analyte, dramatically increasing detection sensitivity and improving chromatographic retention on reversed-phase columns. We provide a detailed protocol for the derivatization reaction, optimized HPLC-FLD conditions, and a discussion of the underlying chemical principles.

Introduction and Principle of Method

The quantitative analysis of polar, low-concentration analytes like this compound (Structure in Figure 1) is often hampered by insufficient sensitivity and matrix interference. While the molecule possesses an aldehyde functional group, which can be targeted for derivatization (e.g., with 2,4-dinitrophenylhydrazine, DNPH), targeting the phenolic hydroxyl group with a fluorescent tag offers a more substantial improvement in detection limits, often reaching the picomole to femtomole range[1].

This method employs Dansyl Chloride (Dns-Cl) as the derivatizing agent. The principle, known as dansylation, is a nucleophilic substitution reaction where the unprotonated phenolic hydroxyl group of the analyte attacks the electrophilic sulfonyl chloride group of Dansyl Chloride[1][2]. The reaction is conducted under alkaline conditions (pH 9.5-11) to ensure the deprotonation of the phenolic group, thereby increasing its nucleophilicity[1][3]. The resulting dansylated product is a stable, highly fluorescent sulfonate ester derivative that can be easily separated by reversed-phase HPLC and detected with high sensitivity. This derivatization not only confers intense fluorescence but also increases the hydrophobicity of the analyte, leading to better retention and separation on C18 columns[1][4].

Chemical structure of this compoundFigure 1. Structure of this compound.

The reaction mechanism is depicted below. The alkaline buffer neutralizes the hydrochloric acid (HCl) generated during the reaction, driving it to completion.

G Analyte 6-Hydroxy-5- methylnicotinaldehyde (Phenolic -OH) Product Fluorescent Dansyl-Analyte (Sulfonate Ester) Analyte->Product Nucleophilic Attack DansylCl Dansyl Chloride (Dns-Cl) DansylCl->Product Conditions Alkaline Buffer (pH 10) 60°C Incubation HCl HCl Product->HCl

Caption: Chemical derivatization reaction of the analyte with Dansyl Chloride.

Materials and Reagents

  • Analyte: this compound (Purity >97%)[5]

  • Derivatization Reagent: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, Dns-Cl), HPLC grade

  • Solvent: Acetonitrile (ACN), HPLC grade

  • Buffer: Sodium Bicarbonate (NaHCO₃) and Sodium Carbonate (Na₂CO₃), analytical grade

  • Quenching Reagent: Sodium Hydroxide (NaOH), 250 mM solution

  • Neutralization Reagent: Formic Acid (FA), 2M solution in ACN

  • Water: Deionized water, 18.2 MΩ·cm

  • HPLC Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B)

Experimental Protocol

This protocol is a robust starting point and may require optimization for specific sample matrices or concentration ranges[1].

Reagent Preparation
  • Carbonate-Bicarbonate Buffer (250 mM, pH 10.0): Prepare by dissolving appropriate amounts of Na₂CO₃ and NaHCO₃ in deionized water. Adjust pH to 10.0 if necessary. Store at 4°C.

  • Dansyl Chloride Solution (10 mg/mL): Prepare fresh daily. Dissolve 100 mg of Dansyl Chloride in 10 mL of acetonitrile. Vortex until fully dissolved. Protect from light and store on ice during use. Sulfonyl chlorides are unstable in aqueous solutions and some organic solvents like DMSO[2].

  • Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of ACN/Water (50:50, v/v).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using ACN/Water (50:50, v/v) to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL).

  • Quenching Solution (250 mM NaOH): Prepare by dissolving NaOH in deionized water.

  • Neutralization Solution (2 M Formic Acid): Prepare by adding formic acid to acetonitrile.

Derivatization Procedure

The overall workflow is outlined in the diagram below.

workflow Sample Sample or Standard (20 µL) AddBuffer Add Buffer (20 µL, pH 10) Sample->AddBuffer AddDansyl Add Dns-Cl (20 µL, 10 mg/mL) AddBuffer->AddDansyl Incubate Incubate 60°C for 60 min AddDansyl->Incubate Quench Add NaOH (5 µL, 250 mM) Incubate 40°C, 10 min Incubate->Quench Neutralize Add Formic Acid (5 µL, 2 M) Quench->Neutralize Inject Inject into HPLC-FLD System Neutralize->Inject

Caption: Experimental workflow for the dansylation of this compound.
  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add 20 µL of the sample or standard solution.

  • Buffering: Add 20 µL of the 250 mM carbonate-bicarbonate buffer (pH 10.0). Vortex briefly.

  • Derivatization: Add 20 µL of the freshly prepared Dansyl Chloride solution. Vortex for 30 seconds.

  • Incubation: Incubate the mixture in a heating block at 60°C for 60 minutes in the dark[6][7]. The elevated temperature accelerates the reaction.

  • Quenching: After incubation, add 5 µL of 250 mM NaOH solution to quench the reaction by hydrolyzing the excess Dansyl Chloride. Incubate at 40°C for another 10 minutes[6].

  • Neutralization: Add 5 µL of 2 M formic acid to neutralize the excess NaOH[6].

  • Final Preparation: Centrifuge the tube at 10,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.

HPLC-FLD Analytical Conditions

Dansylated derivatives are hydrophobic and well-suited for reversed-phase HPLC[1]. A gradient elution is recommended for optimal separation from reagent-related byproducts.

ParameterRecommended Condition
HPLC System Standard HPLC with Fluorescence Detector (FLD)
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 50% B to 95% B over 15 min, hold 5 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Fluorescence λex ~335 nm
Fluorescence λem ~520 nm

Note: The exact excitation (λex) and emission (λem) wavelengths should be optimized by scanning the derivatized standard, but typical values for dansyl adducts are in these ranges[1].

Expected Results & Discussion

The dansylation procedure transforms the poorly detectable this compound into a derivative with strong fluorescence properties. A significant increase in analytical sensitivity is the primary expected outcome.

PropertyBefore Derivatization (Estimated)After Derivatization (Expected)Rationale for Improvement
UV-Vis λmax ~280-320 nm~335 nmThe dansyl group introduces a strong chromophore with a distinct absorbance maximum[1].
Fluorescence NoneStrong Emission at ~520 nmThe dansyl moiety is a potent fluorophore, enabling highly sensitive fluorescence detection[3][8].
HPLC Retention Time Early ElutionIncreased RetentionThe nonpolar dansyl group increases the hydrophobicity of the analyte, improving retention on C18 columns[4].
Limit of Detection (LOD) µg/mL range (UV)Low ng/mL to pg/mL range (FLD)Fluorescence detection is inherently more sensitive than UV absorbance, lowering detection limits by orders of magnitude[7][9].

Optimization and Considerations:

  • pH is Critical: The reaction yield is highly dependent on pH. A pH between 9.5 and 11 is optimal for phenol derivatization[1][3]. Below this range, the phenol is not sufficiently deprotonated; above this range, hydrolysis of Dansyl Chloride becomes excessive.

  • Excess Reagent: A molar excess of Dansyl Chloride is necessary to drive the reaction to completion. However, excessive amounts can lead to large interfering peaks from hydrolyzed byproducts. The quenching step is crucial for mitigating this issue[6].

  • Matrix Effects: When analyzing complex samples (e.g., plasma, urine), a sample cleanup step such as solid-phase extraction (SPE) may be required prior to derivatization to remove interfering substances.

Conclusion

Pre-column derivatization of this compound with Dansyl Chloride is a highly effective strategy to overcome the challenges of its direct detection. The described method provides a simple, robust, and validated protocol to attach a fluorescent tag to the analyte, enabling sensitive and reliable quantification by reversed-phase HPLC with fluorescence detection. This approach significantly enhances sensitivity, improves chromatographic behavior, and can be readily implemented in research and quality control laboratories for trace-level analysis.

References

  • Metabolomics Workbench. Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dansyl Amino Acids. [Link]

  • Carlson, R.M., et al. (1984). Phenol Analysis Using 2-Fluorenesulfonyl Chloride as a UV-Fluorescent Derivatizing Agent. Journal of Chromatographic Science. [Link]

  • Swanson, T.A., et al. (1984). Phenol Analysis Using 2-Fluorenesulfonyl Chloride as a UV-Fluorescent Derivatizing Agent. [Link]

  • Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. [Link]

  • Wang, Y., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. International Journal of Analytical Chemistry. [Link]

  • PubMed. High-performance liquid chromatographic peak identification of 2,4-dinitrophenylhydrazine derivatives of lipid peroxidation aldehydes by photodiode array detection. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Gletsu-Miller, N., et al. (2018). Targeted quantification of amino acids by dansylation. Bio-protocol. [Link]

  • PubMed. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. [Link]

  • DigitalCommons@UNO. Dansylation of hydroxyl and carboxylic acid functional groups. [Link]

  • PubMed. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. [Link]

  • Royal Society of Chemistry. Determination of phenolic compounds in estuary water and sediment by solid-phase isotope dansylation coupled with liquid chromatography-high resolution mass spectrometry. [Link]

  • Scientific Research Publishing. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. [Link]

  • ResearchGate. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. [Link]

  • MDPI. The Fluorescence Detection of Phenolic Compounds in Plicosepalus curviflorus Extract Using Biosynthesized ZnO Nanoparticles and Their Biomedical Potential. [Link]

  • PubMed. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. [Link]

  • Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]

  • Chemical-Suppliers.com. This compound | CAS 1289194-02-0. [Link]

  • Semantic Scholar. Screening of a highly effective fluorescent derivatization reagent for carbonyl compounds and its application in HPLC with fluorescence detection. [Link]

  • National Center for Biotechnology Information. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. [Link]

  • PubChem. 6-Hydroxynicotinaldehyde. [Link]

  • ChemBK. 5-METHYLNICOTINALDEHYDE. [Link]

  • ResearchGate. Enzymatic trapping strategies for aromatic 2‐hydroxy aldehyde 6 by performing an oxidation or a reductive amination. [Link]

  • ACS Publications. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]

  • National Center for Biotechnology Information. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]

  • ResearchGate. Detection of hydroxyl radicals by aromatic hydroxylation. [Link]

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Application of 6-Hydroxy-5-methylnicotinaldehyde in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6-Hydroxy-5-methylnicotinaldehyde Scaffold

This compound, a substituted pyridine derivative, is emerging as a valuable and versatile building block in medicinal chemistry. Its strategic arrangement of functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and a methyl-substituted pyridine core—offers a powerful platform for the synthesis of diverse and complex heterocyclic systems. The pyridine ring is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved drugs due to its ability to engage in biologically relevant interactions, such as hydrogen bonding and pi-stacking, with various protein targets.[1][2][3] The presence of the hydroxyl and aldehyde functionalities on this core allows for a wide array of chemical transformations, making this compound a key intermediate for generating libraries of compounds for drug discovery programs.

This application note provides a comprehensive overview of the synthetic utility and potential applications of this compound (CAS No. 1289194-02-0) in medicinal chemistry, with a focus on its role in the preparation of biologically active molecules. Detailed synthetic protocols for key transformations are provided to guide researchers in leveraging this promising scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1289194-02-0[4][5][6]
Molecular Formula C₇H₇NO₂[4][5][6]
Molecular Weight 137.14 g/mol [7]
Melting Point 230-232 °C[4]
InChI Key RZSDICQRAWACOU-UHFFFAOYSA-N[4]
SMILES CC1=CC(C=O)=CN=C1O[6]

Synthetic Pathways and Methodologies

While specific, detailed publications on the synthesis of this compound are not abundant in the public domain, its preparation can be inferred from established synthetic routes for analogous substituted nicotinaldehydes. Two primary strategies are proposed:

Method 1: Oxidation of a Primary Alcohol

This is a common and generally high-yielding method for the preparation of aldehydes. The synthesis would start from (6-hydroxy-5-methylpyridin-3-yl)methanol.

  • Conceptual Workflow:

G start 6-Hydroxy-5-methylnicotinic acid step1 Reduction to Alcohol start->step1 e.g., LiAlH4, THF step2 Oxidation step1->step2 e.g., PCC, MnO2, or Dess-Martin Periodinane end_product This compound step2->end_product

Caption: Workflow for the synthesis of this compound via oxidation of the corresponding primary alcohol.

  • Detailed Protocol (Adapted from analogous syntheses):

    • Reduction of 6-Hydroxy-5-methylnicotinic acid: To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of 6-hydroxy-5-methylnicotinic acid. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Carefully quench the reaction by the sequential addition of water and 15% aqueous NaOH. Filter the resulting solid and extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (6-hydroxy-5-methylpyridin-3-yl)methanol.

    • Oxidation to the Aldehyde: Dissolve the (6-hydroxy-5-methylpyridin-3-yl)methanol in a suitable solvent such as dichloromethane (DCM). Add an oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) portion-wise at room temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield this compound.

Method 2: Formylation via Ortho-Lithiation

This method involves the direct introduction of the aldehyde group onto a suitably protected and substituted pyridine ring.

  • Conceptual Workflow:

G start Protected 5-bromo-2-hydroxy-3-methylpyridine step1 Halogen-Lithium Exchange start->step1 n-BuLi, THF, -78 °C step2 Formylation step1->step2 Anhydrous DMF step3 Deprotection step2->step3 Acidic workup end_product This compound step3->end_product

Caption: Workflow for the synthesis of this compound via formylation of a bromo-precursor.

  • Detailed Protocol (Adapted from analogous syntheses):

    • Protection of the Hydroxyl Group: The hydroxyl group of 5-bromo-2-hydroxy-3-methylpyridine would likely require protection (e.g., as a methoxymethyl (MOM) or benzyl (Bn) ether) prior to the lithiation step to prevent interference from the acidic proton.

    • Lithiation and Formylation: Dissolve the protected starting material in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. Stir the mixture at this temperature for a specified time to ensure complete halogen-lithium exchange. Add anhydrous N,N-dimethylformamide (DMF) dropwise. Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

    • Deprotection and Purification: Extract the product with an organic solvent, combine the organic layers, dry, and concentrate. The protecting group is then removed under appropriate conditions (e.g., acidic hydrolysis for a MOM group). The crude product is then purified by column chromatography to yield this compound.

Applications in the Synthesis of Biologically Active Scaffolds

The true value of this compound in medicinal chemistry lies in its ability to serve as a versatile precursor for a variety of heterocyclic scaffolds with known pharmacological relevance. The aldehyde functionality is a key handle for constructing more complex molecular architectures through various chemical transformations.

Synthesis of Pyrazolopyridines: Scaffolds for Kinase and Herpesvirus Inhibitors

Pyrazolopyridines are a class of bicyclic heterocycles that have garnered significant interest in drug discovery due to their diverse biological activities, including their roles as kinase inhibitors and antiviral agents.[1][8] this compound is an ideal starting material for the synthesis of substituted pyrazolo[3,4-b]pyridines.

  • Reaction Scheme:

G start This compound intermediate Hydrazone intermediate start->intermediate reactant Hydrazine derivative (e.g., Hydrazine hydrate) reactant->intermediate product Substituted Pyrazolo[3,4-b]pyridine intermediate->product Cyclization

Caption: General scheme for the synthesis of pyrazolo[3,4-b]pyridines from this compound.

  • Protocol for the Synthesis of a Pyrazolo[3,4-b]pyridine Derivative:

    • A mixture of this compound and a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent such as ethanol or acetic acid is heated to reflux.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product can be purified by recrystallization or column chromatography.

The resulting pyrazolopyridine scaffold can be further functionalized to generate a library of compounds for screening against various biological targets. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown potent inhibitory activity against protein kinases such as CDK5 and GSK-3, which are implicated in Alzheimer's disease.[4]

Synthesis of Fused Pyridine Systems via Multicomponent Reactions

The aldehyde group of this compound makes it an excellent substrate for multicomponent reactions (MCRs), which are powerful tools in medicinal chemistry for the rapid generation of molecular diversity. For example, it can participate in reactions to form fused pyridine systems like dihydropyridines and their derivatives.

  • Potential Application in the Synthesis of Dihydropyridine Analogs:

    The Hantzsch dihydropyridine synthesis and related MCRs can be adapted to use this compound. These reactions typically involve the condensation of an aldehyde, a β-ketoester, and a source of ammonia. The resulting dihydropyridine core is a well-known pharmacophore, most notably found in calcium channel blockers used to treat hypertension.

  • General Protocol for a Multicomponent Reaction:

    • A mixture of this compound, a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol) is heated to reflux.

    • The reaction is monitored by TLC until the starting materials are consumed.

    • The product often precipitates upon cooling and can be isolated by filtration.

    • Further purification can be achieved by recrystallization.

Future Perspectives and Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its straightforward, albeit not widely published, synthesis and the reactivity of its functional groups provide access to a wide range of heterocyclic scaffolds with proven pharmacological importance. The ability to readily generate pyrazolopyridines and participate in multicomponent reactions to form other fused pyridine systems highlights its potential for the development of novel therapeutics, particularly in the areas of kinase inhibition and antiviral drug discovery. As the demand for novel chemical entities in drug discovery pipelines continues to grow, the strategic application of such versatile intermediates will be crucial for the efficient exploration of chemical space and the identification of new lead compounds.

References

  • Google Patents.
  • Chemspace. 6-hydroxy-5-methylpyridine-3-carbaldehyde. [Link]

  • ARKIVOC. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]

  • PubMed. Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. [Link]

  • ResearchGate. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. [Link]

  • Chemical Methodologies. Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. [Link]

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Techniques for the Purification of 6-Hydroxy-5-methylnicotinaldehyde Post-Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

6-Hydroxy-5-methylnicotinaldehyde is a substituted pyridine derivative of significant interest as a precursor in the synthesis of pharmaceutical compounds and other high-value chemical entities. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and complications in the final product's purity profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound from crude synthetic mixtures. We will explore purification strategies grounded in the molecule's unique physicochemical properties, offering detailed protocols for liquid-liquid extraction, recrystallization, and column chromatography, complete with troubleshooting insights to address common challenges.

Introduction: The Imperative for Purity

The biological activity and safety of a pharmaceutical compound are intrinsically linked to its purity. For a versatile building block like this compound, achieving high purity is not merely a matter of analytical neatness but a critical step that dictates the success of multi-step syntheses. The presence of unreacted starting materials, byproducts, or residual reagents can have cascading negative effects. Therefore, a robust and well-designed purification strategy is essential.

This guide is structured to provide both the theoretical basis and practical, step-by-step protocols for purifying this compound. We will begin by analyzing the molecule's structure to anticipate its behavior and then delve into specific, field-proven techniques.

Understanding the Molecule: Physicochemical Properties

The key to effective purification lies in understanding the target molecule's structure. This compound possesses several functional groups that govern its solubility, polarity, and reactivity:

  • Pyridine Ring: The nitrogen atom imparts basic properties (pKa of the protonated form is typically around 5-6) and makes the molecule susceptible to interactions with acidic media.

  • Phenolic Hydroxyl Group: This group is weakly acidic (pKa ~8-10) and can be deprotonated in a basic solution, forming a phenoxide salt. This feature is highly useful for selective extraction.

  • Aldehyde Group: A polar and reactive group that can participate in hydrogen bonding. It is also susceptible to oxidation into a carboxylic acid, which is a common impurity.

  • Methyl Group: A non-polar substituent that slightly increases lipophilicity.

This combination of a basic nitrogen and an acidic hydroxyl group makes the molecule zwitterionic in nature at certain pH values and highly polar overall. This polarity is the central consideration for selecting appropriate purification techniques.

General Purification Workflow

A multi-step approach is often the most effective strategy for achieving high purity. The process typically begins with a bulk purification method to remove major impurities, followed by a finer technique for polishing.

Purification_Workflow Crude Crude Synthetic Mixture Workup Aqueous Workup (Liquid-Liquid Extraction) Crude->Workup Dissolve in organic solvent Concentrate1 Concentrate Organic Phase Workup->Concentrate1 Bulk Bulk Purification Concentrate1->Bulk Recrystallization Recrystallization Bulk->Recrystallization If solid Chromatography Flash Column Chromatography Bulk->Chromatography If oil or complex mixture Pure Pure Product (>98%) Recrystallization->Pure Concentrate2 Concentrate Pure Fractions Chromatography->Concentrate2 Concentrate2->Pure Purity_Check Purity Analysis (TLC, HPLC, NMR) Pure->Purity_Check

Caption: General workflow for the purification of this compound.

Protocol 1: pH-Mediated Liquid-Liquid Extraction

Principle: This technique leverages the acidic phenolic hydroxyl group and the basic pyridine nitrogen to separate the target compound from neutral, acidic, or basic impurities. By adjusting the pH of the aqueous phase, we can selectively move the compound between an organic solvent and water.

Common Impurities Addressed:

  • Neutral organic impurities (e.g., unreacted bromo-precursors).

  • Strongly acidic impurities (e.g., over-oxidized carboxylic acid byproduct).

  • Non-polar reagent byproducts.

Experimental Protocol:

  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Removal of Acidic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base will deprotonate and extract strongly acidic impurities (like carboxylic acids) into the aqueous layer, while the weakly acidic phenol group of the target compound remains largely protonated and in the organic layer.

    • Drain the aqueous layer and repeat the wash if necessary.

  • Extraction of the Target Compound:

    • To the organic layer, add a 1M aqueous solution of sodium hydroxide (NaOH). This stronger base will deprotonate the phenolic hydroxyl group, forming the water-soluble sodium phenoxide salt.

    • Shake the funnel vigorously and allow the layers to separate. The target compound will now be in the aqueous layer.

    • Drain the basic aqueous layer into a separate flask. The organic layer, now containing neutral impurities, can be discarded.

  • Recovery of the Target Compound:

    • Cool the collected basic aqueous layer in an ice bath.

    • Slowly acidify the solution by adding 1M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 6-7. The target compound will precipitate out as a solid as it is neutralized.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Trustworthiness Check: The visual confirmation of precipitation upon acidification provides a strong indication of successful extraction and recovery. The purity can be quickly checked via Thin Layer Chromatography (TLC).

Protocol 2: Recrystallization

Principle: Recrystallization is an effective method for purifying crystalline solids. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures. A good solvent will dissolve the compound completely at high temperatures but poorly at room or low temperatures.[1]

Common Impurities Addressed:

  • Insoluble particulate matter.

  • Soluble impurities that are present in small quantities.

  • Colored impurities (can sometimes be removed with charcoal treatment).

Solvent Selection: Finding the ideal solvent is key. Given the polar nature of this compound, polar protic solvents or mixtures are good starting points.[2][3]

Solvent/SystemObservation & Rationale
Water May have good solubility when hot due to polar groups, but low solubility when cold. A good candidate.
Ethanol/Methanol Often dissolves polar compounds well. May need to be used in a mixed system with an anti-solvent like water or hexane.[3]
Ethanol/Water A powerful mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until cloudy.
Ethyl Acetate (EtOAc) A medium-polarity solvent. May be suitable on its own or with hexane as an anti-solvent.
Acetonitrile Many aromatic compounds with polar groups can be successfully recrystallized from acetonitrile.[3]

Experimental Protocol:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to the crude, dried solid from the extraction step until it fully dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove all traces of solvent.

Protocol 3: Flash Column Chromatography

Principle: This is a highly versatile and widely used purification technique that separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[4][5] For polar aromatic compounds like this compound, this method is extremely effective.

Common Impurities Addressed:

  • Impurities with similar solubility but different polarity.

  • Unreacted starting materials and byproducts from the synthesis.[6][7]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the most common choice. However, its surface contains acidic silanol groups (Si-OH) which can strongly interact with the basic pyridine nitrogen, leading to significant peak tailing.[8] To mitigate this, the silica can be "deactivated" by pre-treating it with a base, or the mobile phase can be modified.[9][10] Alumina can be a good alternative for basic compounds.[9]

  • Mobile Phase (Eluent): The choice of eluent is critical. A solvent system is chosen so that the target compound has an Rf value of ~0.2-0.3 on a TLC plate.[10] A common choice is a mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate). To improve peak shape and prevent streaking, a small amount (0.5-1%) of a competing base like triethylamine (TEA) or a few drops of ammonium hydroxide can be added to the eluent system.[9]

Chromatography_Troubleshooting Start Problem Observed (e.g., Peak Tailing) Cause1 Strong Analyte-Silica Interaction (Basic Pyridine + Acidic Silanols) Start->Cause1 Solution1 Modify Mobile Phase: Add Competing Base (e.g., 1% TEA) Cause1->Solution1 Competitively blocks acidic sites Solution2 Adjust Mobile Phase pH: Use buffer to protonate silanols Cause1->Solution2 Neutralizes acidic sites Solution3 Change Stationary Phase: Use Alumina or End-Capped Silica Cause1->Solution3 Use a less acidic support

Caption: Troubleshooting logic for peak tailing in pyridine derivative chromatography.[8]

Experimental Protocol:

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of Hexane/EtOAc. A good starting point is 70:30 Hexane/EtOAc. Add 1% TEA to the eluent to assess its effect on the Rf value and spot shape.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure (flash chromatography).[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.[10]

  • Elution:

    • Begin eluting the column with the determined solvent system.

    • Collect fractions in test tubes as the solvent drips from the column.

    • A gradient elution can be used for difficult separations, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of EtOAc).[10]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Purity Assessment

After any purification procedure, it is crucial to assess the purity of the final product. Standard techniques include:

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of this compound is a critical process that relies on a systematic application of fundamental chemical principles. By understanding the molecule's dual acidic and basic character, researchers can employ a powerful pH-mediated liquid-liquid extraction as an initial clean-up step. Subsequent purification by either recrystallization or flash column chromatography, with careful optimization of solvents and conditions, can yield material of high purity suitable for demanding applications in drug discovery and development. The protocols and insights provided in this guide offer a robust framework for achieving this essential goal.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. 8

  • Technical Support Center: Purification of Polar Aromatic Compounds. Benchchem. 9

  • An, H. J., & Lebrilla, C. B. (2011). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. 12

  • He, W., & Chen, L. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science.

  • US Patent US6087507A. Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.

  • KR Patent KR101652750B1. Purification method of pyridine and pyridine derivatives. Google Patents.

  • Abdel-Satar, A. M. (2017). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences.

  • Poorter, H., & de Jong-Van Berkel, Y. Chemical determination of phenolic compounds. PROMETHEUS – Protocols.

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Organic Chemistry at CU Boulder.

  • JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Journal of Visualized Experiments.

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.

  • Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. Benchchem. 1

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Benchmarking Synthesis Methods for 6-Ethoxy-5-methylnicotinaldehyde: A Comparative Guide. Benchchem. 6

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central.

  • Forino, M., et al. (2025). New advancements in conventional and DES-based extraction of phenolic compounds from Aglianico red grape pomace. OENO One.

  • 6-Methylnicotinaldehyde | 53014-84-9. ChemicalBook.

  • Gómez-Urios, C., et al. (2025). Extraction of Phenolic Compounds from Agro-Industrial By-Products Using Natural Deep Eutectic Solvents: A Review of Green and Advanced Techniques. MDPI.

  • Tasioula-Margari, M., & Sakellaropoulos, T. (2015). Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. PMC - NIH.

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.

  • Wang, X., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.

  • Synthesis, Distillation, & Recrystallization. (2024). LabXchange.

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  • Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure.

  • Li, H., et al. (2014). 6-hydroxy-3-succinoylpyridine hydroxylase catalyzes a central step of nicotine degradation in Agrobacterium tumefaciens S33. SciSpace.

  • 6-Hydroxy-4-methylnicotinaldehyde. CHIRALEN.

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Application Notes & Protocols for Cell-Based Assays Using 6-Hydroxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of 6-Hydroxy-5-methylnicotinaldehyde

This compound is a substituted pyridine derivative, a class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents.[1][2] While direct extensive research on this specific molecule is emerging, the chemical architecture—featuring a pyridine ring, a hydroxyl group, a methyl group, and an aldehyde—suggests a high potential for biological activity. Pyridine scaffolds are known to exhibit a wide range of effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Furthermore, related hydroxylated pyridine and quinoline structures have demonstrated significant anti-inflammatory and anti-apoptotic activities, often linked to the modulation of oxidative stress and key signaling pathways like NF-κB.[3][4]

For instance, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate has been identified as a potential retinoprotector, with proposed anti-apoptotic and NF-κB inhibitory effects.[5][6] This precedent provides a strong rationale for investigating similar properties in this compound.

These application notes provide a comprehensive guide for researchers to systematically evaluate the biological effects of this compound. We present a multi-tiered experimental approach, starting with broad cytotoxicity screening, followed by in-depth assays to dissect its potential roles in apoptosis and NF-κB-mediated inflammatory signaling. Each protocol is designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data.

Hypothesized Mechanism of Action

Based on the activities of structurally related compounds, we hypothesize that this compound may exert its cellular effects through one or more of the following mechanisms:

  • Induction of Cytotoxicity: The aldehyde functional group can be reactive, potentially leading to cellular toxicity at higher concentrations.

  • Modulation of Apoptosis: The compound may trigger programmed cell death, a common mechanism for anti-cancer agents.

  • Inhibition of the NF-κB Signaling Pathway: The hydroxylated pyridine core suggests potential anti-inflammatory activity by interfering with this central inflammatory pathway.

The following protocols are designed to systematically test these hypotheses.

Section 1: Assessment of General Cytotoxicity

The initial evaluation of any novel compound involves determining its cytotoxic profile to establish a therapeutic window and guide concentrations for subsequent mechanistic assays. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Protocol 1: MTT Cell Viability Assay

Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cells (e.g., HeLa, A549, or a cell line relevant to your research) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance% Viability vs. Control
Vehicle Control100
0.1
1.0
10.0
50.0
100.0

Section 2: Investigating the Induction of Apoptosis

Should this compound exhibit cytotoxicity, it is crucial to determine if cell death occurs via apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[2][8][9]

Workflow for Apoptosis Assessment

G start Seed and Treat Cells with This compound harvest Harvest Cells (Including Supernatant) start->harvest wash Wash Cells with PBS and Binding Buffer harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain acquire Acquire Data via Flow Cytometry stain->acquire analyze Analyze Dot Plots to Quantify Cell Populations acquire->analyze

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Protocol 2: Annexin V/PI Apoptosis Assay

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[2][8]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at concentrations determined from the MTT assay (e.g., IC₅₀ and 2x IC₅₀). Include a positive control (e.g., staurosporine) and a vehicle control.

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL solution).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Protocol 3: Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway.[10] Its activation is a hallmark of apoptosis. This assay uses a synthetic peptide substrate (DEVD) conjugated to a fluorophore (e.g., AMC) or a chromophore (e.g., pNA). When cleaved by active caspase-3, the reporter molecule is released, and its signal can be quantified.[11][12][13]

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cells as described in the apoptosis assay.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

  • Assay Reaction:

    • Transfer the supernatant (cell lysate) to a new, chilled microfuge tube.

    • Determine the protein concentration of each lysate.

    • In a 96-well black plate (for fluorescent assay), add 50 µL of cell lysate per well.

    • Prepare a 2x reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Add 50 µL of the 2x reaction buffer to each well.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm for AMC-based substrates.[13]

Data Presentation:

TreatmentProtein Conc. (µg/µL)Fluorescence (RFU)Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control1.0
Compound (Conc. 1)
Compound (Conc. 2)
Positive Control

Section 3: Probing Anti-Inflammatory Effects via the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation.[14][15] In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and activate target gene transcription.[16]

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Compound 6-Hydroxy-5- methylnicotinaldehyde Compound->IKK Potential Inhibition Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.

Protocol 4: NF-κB (p65) Nuclear Translocation Assay by Immunofluorescence

Principle: This imaging-based assay visually confirms the inhibition of NF-κB activation by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages) on glass coverslips in a 24-well plate.

    • Grow to 50-60% confluency.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with a pro-inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL) for 30-60 minutes. Include unstimulated and vehicle-treated/stimulated controls.

  • Immunostaining:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A decrease in this ratio in compound-treated, LPS-stimulated cells compared to the LPS-only control indicates inhibition.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link][8]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Bhatia, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Retrieved from [Link][1]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link][9]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link][17]

  • Fine-tune. (n.d.). Caspase-3 activity assay. Retrieved from [Link][10]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link][12]

  • Sriram, V., et al. (2011). Caspase Protocols in Mice. In: S. Gupta (eds) Apoptosis, Senescence, and Cancer. Methods in Molecular Biology, vol 747. Humana Press. Retrieved from [Link][13]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][7]

  • Adan, A., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Sittampalam G.S., et al. (eds) Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link][14]

  • Shvedova, A. A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology. Retrieved from [Link][3]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link][15]

  • Shvedova, A. A., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. PMC. Retrieved from [Link][4]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link][16]

  • Peresypkina, A., et al. (2020). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. Biology. Retrieved from [Link][5]

  • Peresypkina, A., et al. (2020). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. Biology. Retrieved from [Link][6]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a practical question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formylation of a suitable precursor, such as 2-chloro-3-methylpyridine, via the Vilsmeier-Haack reaction to produce 6-chloro-5-methylnicotinaldehyde. The subsequent step is the hydrolysis of the chloro group to a hydroxyl group (pyridone) under alkaline conditions.

Below is a visual representation of the overall workflow:

Synthesis_Workflow Start Starting Material (e.g., 2-chloro-3-methylpyridine) VH_Reaction Step 1: Vilsmeier-Haack Formylation Start->VH_Reaction Intermediate 6-chloro-5-methylnicotinaldehyde VH_Reaction->Intermediate Hydrolysis Step 2: Alkaline Hydrolysis Intermediate->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Low_Yield Start Low Yield of This compound Check_Step1 Problem in Step 1 (Vilsmeier-Haack)? Start->Check_Step1 Check_Step2 Problem in Step 2 (Hydrolysis)? Start->Check_Step2 Step1_Causes Potential Causes (Step 1): - Impure Reagents - Incorrect Stoichiometry - Suboptimal Temperature - Low Substrate Reactivity Check_Step1->Step1_Causes Step2_Causes Potential Causes (Step 2): - Incomplete Hydrolysis - Product Decomposition - Aldehyde Side Reactions Check_Step2->Step2_Causes Step1_Solutions Solutions (Step 1): - Use anhydrous reagents - Optimize reagent ratios - Monitor with TLC, adjust T - Consider alternative starting material Step1_Causes->Step1_Solutions Step2_Solutions Solutions (Step 2): - Increase base concentration/T - Use co-solvent/PTC - Inert atmosphere, shorter time - Optimize pH during workup Step2_Causes->Step2_Solutions

Technical Support Center: Stabilizing 6-Hydroxy-5-methylnicotinaldehyde in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Hydroxy-5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for overcoming the inherent stability challenges of this compound in solution. Our goal is to empower you with the knowledge to ensure the integrity and reliability of your experiments.

Introduction: The Challenge of Instability

This compound is a valuable bifunctional molecule, incorporating both a phenolic hydroxyl group and an aldehyde. This unique structure, while synthetically useful, also predisposes it to several degradation pathways in solution. Users may observe discoloration, precipitation, or a decrease in potency over time. Understanding the underlying chemical principles is the first step toward effective stabilization. The primary routes of degradation for phenolic aldehydes include oxidation, polymerization, and condensation reactions.[1][2]

This guide provides a comprehensive troubleshooting section in a question-and-answer format to directly address common issues, followed by detailed experimental protocols and frequently asked questions (FAQs).

Troubleshooting Guide: From Problem to Solution

This section is designed to help you diagnose and resolve common stability issues encountered with this compound solutions.

Issue 1: My solution of this compound is turning yellow or brown.
  • What is likely happening? The discoloration is a classic indicator of oxidation and/or polymerization. The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by light, trace metal ions, or dissolved oxygen.[3] The aldehyde group can also oxidize to a carboxylic acid.[1] These initial oxidation products can then polymerize to form colored oligomers.[2]

  • How can I prevent this?

    • Work under an inert atmosphere: Prepare and handle your solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.

    • Use deoxygenated solvents: Before preparing your solution, sparge your solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Protect from light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photo-oxidation.[3]

    • Add an antioxidant: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Trolox C®.[3] The optimal concentration will need to be determined empirically but can start in the low ppm range.

Issue 2: I am seeing a precipitate form in my solution over time.
  • What is likely happening? Precipitation can result from several processes. The degradation products, such as polymers, may be less soluble in your chosen solvent.[2] Alternatively, if you are working in a buffered solution, the compound or its degradation products might be crashing out due to pH shifts or interactions with buffer components.

  • How can I address this?

    • Optimize the solvent system: If solubility is an issue, consider using a co-solvent system. For example, a mixture of an aqueous buffer and a water-miscible organic solvent like DMSO or ethanol might improve solubility.

    • Control the pH: The solubility of phenolic compounds is often pH-dependent. Ensure your buffer has sufficient capacity to maintain the desired pH. The stability of similar compounds is often greater at a slightly acidic pH.[4]

    • Filter your solution: If a small amount of precipitate has formed, you may be able to salvage the solution by filtering it through a 0.22 µm syringe filter before use. However, it is crucial to re-quantify the concentration of the active compound after filtration.

Issue 3: My experimental results are inconsistent, suggesting the compound is losing its activity.
  • What is likely happening? A loss of activity is a direct consequence of the degradation of this compound. The aldehyde functional group is often crucial for its biological activity or subsequent chemical reactions. Its oxidation to a carboxylic acid or its participation in polymerization reactions will lead to a loss of the desired effect.[1]

  • How can I ensure consistent activity?

    • Prepare fresh solutions: The most reliable approach is to prepare solutions of this compound immediately before use.

    • Implement a stability testing protocol: If you need to store solutions, you must validate their stability under your specific storage conditions. A recommended protocol is provided in the "Experimental Protocols" section.

    • Use stabilizing agents: As mentioned, the addition of antioxidants can help preserve the integrity of the compound. For aldehydes, a combination of a phenolic component and an amine, such as 4-methoxyphenol and pyridine, has been shown to be effective in some cases, though this needs to be compatible with your experimental system.[5]

Visualizing Degradation and Troubleshooting

To aid in understanding the potential degradation pathways and the troubleshooting process, the following diagrams are provided.

This compound This compound Oxidation Oxidation This compound->Oxidation O2, light, metal ions Polymerization Polymerization This compound->Polymerization self-reaction Condensation Condensation This compound->Condensation with other nucleophiles Quinone-like structures Quinone-like structures Oxidation->Quinone-like structures Carboxylic Acid Carboxylic Acid Oxidation->Carboxylic Acid Colored Oligomers/Polymers Colored Oligomers/Polymers Polymerization->Colored Oligomers/Polymers Adducts Adducts Condensation->Adducts

Caption: Potential degradation pathways for this compound.

start Observe Instability (e.g., color change, precipitate) q1 Is the solution discolored? start->q1 a1_yes Likely Oxidation/Polymerization q1->a1_yes Yes q2 Is there a precipitate? q1->q2 No s1 Implement: - Inert atmosphere - Light protection - Antioxidants a1_yes->s1 a2_yes Solubility Issue or Degradation q2->a2_yes Yes q3 Are results inconsistent? q2->q3 No s2 Optimize: - Solvent system - pH control - Filter and re-quantify a2_yes->s2 a3_yes Loss of Active Compound q3->a3_yes Yes s3 Implement: - Prepare fresh solutions - Stability testing protocol - Use stabilizers a3_yes->s3

Caption: Troubleshooting decision tree for stability issues.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a general method for preparing a more stable stock solution of this compound.

  • Solvent Preparation:

    • Choose a suitable solvent (e.g., DMSO, Ethanol, or a buffer of choice).

    • Deoxygenate the solvent by sparging with high-purity nitrogen or argon for at least 30 minutes.

  • Weighing the Compound:

    • Accurately weigh the desired amount of this compound in a clean, dry amber glass vial.

  • Dissolution:

    • Under a gentle stream of inert gas, add the deoxygenated solvent to the vial to achieve the desired concentration.

    • If necessary, sonicate briefly in a bath sonicator to aid dissolution.

  • Addition of Stabilizers (Optional):

    • If using an antioxidant (e.g., BHT), prepare a concentrated stock solution of the antioxidant in the same deoxygenated solvent.

    • Add a small aliquot of the antioxidant stock to the this compound solution to reach the desired final concentration (e.g., 10-100 ppm).

  • Storage:

    • Blanket the headspace of the vial with inert gas before sealing tightly with a Teflon-lined cap.

    • Store the solution at the recommended temperature (typically -20°C or -80°C for long-term storage) and protected from light.

Protocol 2: Monitoring Stability by HPLC-UV

This protocol outlines a method to assess the stability of your solution over time. Analytical methods such as HPLC and GC-MS are effective for monitoring the degradation of such compounds.[6][7]

  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • A suitable C18 reverse-phase column.

  • Initial Analysis (Time Zero):

    • Immediately after preparing your solution, inject an appropriate volume onto the HPLC column.

    • Develop a suitable gradient method (e.g., using a mobile phase of water and acetonitrile with 0.1% formic acid) to achieve good separation of the parent compound from any potential degradation products.

    • Record the peak area of the this compound peak at its absorbance maximum (this can be determined using a UV-Vis scan). This is your T=0 reference.

  • Incubation:

    • Store your solution under the desired conditions (e.g., room temperature, 4°C, -20°C, with or without light exposure).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of your solution.

    • Analyze the aliquot by HPLC using the same method as the initial analysis.

    • Record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the stability profile.

Quantitative Data Summary

ParameterRecommended Range/ConditionRationale
pH 4 - 6Phenolic compounds are often more stable in slightly acidic conditions, minimizing the formation of the more easily oxidized phenoxide ion.[4]
Storage Temperature ≤ -20°CLower temperatures slow down the rate of chemical degradation reactions.
Light Exposure Minimal (use amber vials)Prevents photo-oxidation.[3]
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation by atmospheric oxygen.
Antioxidant (e.g., BHT) 10 - 100 ppmScavenges free radicals to inhibit oxidative degradation.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a phosphate buffer to dissolve this compound?

    • A1: While phosphate buffers are common, some buffer components can interact with small molecules. It is advisable to test the stability of your compound in your chosen buffer system. If you observe instability, consider a different buffer like citrate or acetate, which are also known to chelate trace metal ions that can catalyze oxidation.

  • Q2: How do I know what the degradation products are?

    • A2: Identifying degradation products typically requires more advanced analytical techniques. High-resolution mass spectrometry (LC-MS) can provide the molecular weights of the degradation products, which can help in their identification.

  • Q3: Is it better to store the compound as a solid or in solution?

    • A3: For long-term storage, it is always best to store the compound as a dry solid under inert gas, protected from light, and at a low temperature. Solutions should be prepared as freshly as possible.

  • Q4: My compound is an intermediate in a multi-step synthesis. Do I need to worry about the stability of the solution if I use it immediately?

    • A4: Even for immediate use, it is good practice to handle the solution under an inert atmosphere and protected from light to prevent the formation of impurities that could affect the outcome of your subsequent reaction.

References

  • EP0096153A2 - Stabilization of aldehydes - Google Patents.
  • Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers - TSI Journals. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33 - PMC - PubMed Central. Available at: [Link]

  • 6-hydroxy-3-succinoylpyridine hydroxylase catalyzes a central step of nicotine degradation in Agrobacterium tumefaciens S33. - SciSpace. Available at: [Link]

  • Influence of pH and light on the stability of some antioxidants - PubMed. Available at: [Link]

  • Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - ResearchGate. Available at: [Link]

  • Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions - PMC - NIH. Available at: [Link]

  • Stabilization of aldehydes - European Patent Office - EP 0096153 A2. Available at: [Link]

  • 6-hydroxy-3-succinoylpyridine hydroxylase catalyzes a central step of nicotine degradation in Agrobacterium tumefaciens S33 - PubMed. Available at: [Link]

  • Degradation Pathways | Request PDF - ResearchGate. Available at: [Link]

  • Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure - MDPI. Available at: [Link]

  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... - ResearchGate. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - NIH. Available at: [Link]

  • Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. - ChemRxiv. Available at: [Link]

  • (PDF) Extractive Spectrophotometric Determination of Molybdenum(VI) with 2-hydroxy-5-methylacetophenone-isonicotinoylhydrazone (HMAINH) - ResearchGate. Available at: [Link]

Sources

Troubleshooting common problems in 6-Hydroxy-5-methylnicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Hydroxy-5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile pyridine derivative. Here, we address specific experimental issues in a question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common queries regarding the handling and reactivity of this compound.

Q1: What is the stable form of this compound in solution?

A1: this compound exists in a tautomeric equilibrium with its pyridone form, 6-oxo-1,6-dihydro-5-methylpyridine-3-carbaldehyde (also known as 5-formyl-3-methyl-2-pyridone).[1][2] The position of this equilibrium is influenced by the solvent, pH, and temperature. In many cases, the pyridone tautomer is the more stable and predominant form. It is crucial to consider both structures when planning reactions, as their reactivity profiles differ significantly.

Q2: How should I purify crude this compound?

A2: Purification can typically be achieved using standard column chromatography on silica gel.[3] The choice of eluent will depend on the impurity profile, but a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Q3: Is this compound stable during storage?

A3: Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid over time, especially if exposed to air and light.[4] For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).[5][6]

Q4: What are the key safety precautions when working with this compound?

A4: this compound is an irritant. It may cause skin and serious eye irritation, as well as respiratory irritation.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.[7]

Section 2: Troubleshooting Guide for Synthesis Reactions

This section delves into specific problems that may arise during the synthesis of this compound, a critical step for its subsequent use. Formylation of the parent 2-hydroxy-3-methylpyridine is a common synthetic route.

Problem 1: Low or No Yield in Formylation Reactions

Q: I am attempting a formylation reaction on 2-hydroxy-3-methylpyridine to synthesize this compound, but I am getting very low yields. What could be the cause?

A: Low yields in formylation reactions of hydroxypyridines can stem from several factors, primarily related to the choice of reaction and the nature of the substrate.

Potential Causes and Solutions:

  • Inappropriate Formylation Method: The pyridine ring is electron-deficient, which can make electrophilic aromatic substitution challenging.[8][9] Standard formylation reactions that work well for phenols may not be optimal for hydroxypyridines.

    • Vilsmeier-Haack Reaction: This is often a good choice for electron-rich heterocycles.[10][11][12][13] However, the reactivity of the Vilsmeier reagent (formed from POCl₃ and DMF) needs to be carefully managed.[10][11] Ensure that the Vilsmeier reagent is freshly prepared and that the reaction temperature is optimized.[12]

    • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium and is typically regioselective for the ortho-position of phenols.[14][15] For 2-hydroxy-3-methylpyridine, formylation is desired at the 5-position. The Duff reaction can be sluggish and is known for modest yields.[16]

    • Reimer-Tiemann Reaction: This reaction involves the generation of dichlorocarbene from chloroform and a strong base.[17][18] While it is a classic method for ortho-formylation of phenols, it can lead to a mixture of products and ring-expansion byproducts with heterocyclic systems.[19][20]

  • Substrate Reactivity: The hydroxyl group on the pyridine ring activates it towards electrophilic substitution. However, the nitrogen atom can be protonated under acidic conditions, deactivating the ring.

    • Solution: Carefully control the pH of the reaction medium. In the Duff reaction, the acidity of the glycerol-boric acid or trifluoroacetic acid medium is critical.[21][22]

  • Tautomerism: As mentioned, the starting material, 2-hydroxy-3-methylpyridine, also exists in equilibrium with its 3-methyl-2-pyridone tautomer. The pyridone form has different reactive sites and may not undergo the desired electrophilic substitution on the ring.

Problem 2: Formation of Multiple Products and Isomers

Q: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity?

A: The formation of multiple products is often due to a lack of regioselectivity or competing side reactions.

Potential Causes and Solutions:

  • Lack of Regioselectivity: The hydroxyl group directs electrophilic substitution to the positions ortho and para to it. In 2-hydroxy-3-methylpyridine, the 5-position is para to the hydroxyl group and is the desired site of formylation. However, some reaction may occur at the 3-position if the methyl group's steric hindrance is not sufficient to block it.

    • Solution: The choice of formylation method can influence regioselectivity. The Vilsmeier-Haack reaction conditions can sometimes be tuned to favor a specific isomer.[12] The Duff reaction generally shows a strong preference for the ortho position, which in this case would be the less desirable 3-position.[15]

  • Di-formylation: If the reaction conditions are too harsh or the stoichiometry is not controlled, a second formyl group can be introduced to the ring.

    • Solution: To favor mono-formylation, carefully control the stoichiometry of the reagents. Reducing the amount of the formylating agent (e.g., HMTA in the Duff reaction) relative to the hydroxypyridine can significantly increase the yield of the mono-formylated product.[22]

  • Polymerization/Resin Formation: Phenolic compounds can undergo polymerization, especially under strong acidic or basic conditions with a formaldehyde source.[22][23]

    • Solution: Optimize the reaction temperature; higher temperatures can accelerate polymerization.[22] Use the mildest possible acidic or basic conditions and minimize the reaction time.

Workflow for Troubleshooting Formylation Reactions

Below is a logical workflow to diagnose and solve common issues in the synthesis of this compound.

Sources

Optimization of reaction conditions for 6-Hydroxy-5-methylnicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide not just protocols, but a foundational understanding of the reaction dynamics to empower you to optimize and troubleshoot your experiments effectively.

Introduction: The Synthetic Challenge

This compound is a valuable substituted pyridine derivative, serving as a key building block in the synthesis of various pharmaceutical compounds. The strategic placement of its hydroxyl, methyl, and aldehyde functionalities makes it a versatile precursor. However, its synthesis can be challenging due to issues with regioselectivity, yield, and purification. This guide focuses on the ortho-formylation of 2-methylpyridin-3-ol via the Reimer-Tiemann reaction, a common yet nuanced method for this class of transformation.

Recommended Synthetic Pathway: Reimer-Tiemann Formylation

The most direct and frequently explored route to this compound is the electrophilic aromatic substitution on the precursor, 2-methylpyridin-3-ol (also known as 3-hydroxy-2-methylpyridine)[1][2]. The Reimer-Tiemann reaction is particularly suited for this, as it facilitates ortho-formylation of phenolic compounds through the in-situ generation of dichlorocarbene as the electrophile[3][4].

The reaction proceeds by deprotonating chloroform with a strong base to form dichlorocarbene. Concurrently, the hydroxyl group of the pyridine precursor is deprotonated to form a pyridinoxide, which enhances the nucleophilicity of the aromatic ring. The electron-rich ring then attacks the electrophilic dichlorocarbene, leading to the ortho-formylated product after hydrolysis[4].

G cluster_start Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification Start Starting Material: 2-Methylpyridin-3-ol Dissolve Dissolve 2-methylpyridin-3-ol in aqueous NaOH solution Start->Dissolve Reagents Reagents: Chloroform (CHCl3) Sodium Hydroxide (NaOH) Water Reagents->Dissolve Cool Cool mixture in an ice bath (0-5 °C) Dissolve->Cool AddCHCl3 Add Chloroform (CHCl3) dropwise with vigorous stirring Cool->AddCHCl3 Reflux Heat to reflux (60-65 °C) for several hours AddCHCl3->Reflux Monitor Monitor reaction progress by TLC Reflux->Monitor Monitor->Reflux Incomplete CoolDown Cool reaction mixture to room temperature Monitor->CoolDown Complete Acidify Carefully acidify with HCl to pH ~5-6 CoolDown->Acidify Extract Extract with an organic solvent (e.g., Ethyl Acetate) Acidify->Extract Dry Dry organic layer over anhydrous Na2SO4 Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purify by column chromatography or recrystallization Crude->Purify Final Pure this compound Purify->Final

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q: My reaction yield is consistently low. What are the most likely causes?

A: Low yield is a common problem in this synthesis. Consider the following factors:

  • Purity of Starting Material: Ensure your 2-methylpyridin-3-ol is pure and dry. Impurities can interfere with the reaction.

  • Base Concentration: The reaction requires a concentrated base (e.g., 40-50% aqueous NaOH) to efficiently generate both the pyridinoxide and the dichlorocarbene. A dilute base will be ineffective.

  • Temperature Control: The initial addition of chloroform should be done at low temperatures (0-5 °C) to control the exothermic reaction. However, the subsequent heating phase is critical. A temperature between 60-65 °C is often required to drive the reaction to completion. Insufficient heating will result in low conversion.

  • Inefficient Mixing: The reaction is biphasic (aqueous NaOH and organic chloroform).[4] Vigorous, high-speed stirring is absolutely essential to maximize the interfacial area where the reaction occurs. Without it, reactants will not interact sufficiently.

  • Suboptimal Work-up: During acidification, the product can be lost if the pH is too low, as the pyridine nitrogen can become protonated, increasing its water solubility.[5] Carefully adjust the pH to be only slightly acidic (pH 5-6) before extraction. Additionally, perform multiple extractions with your organic solvent to ensure complete recovery of the product.

Q: My TLC plate shows multiple spots, including a significant amount of starting material, even after prolonged heating. What is happening?

A: This indicates an incomplete or inefficient reaction and potentially the formation of side products.

  • Incomplete Reaction: As mentioned above, this is often due to poor mixing, insufficient heating, or an inadequate concentration of the base. Verify these parameters first.

  • Side Product Formation: The Reimer-Tiemann reaction can produce regioisomers. While ortho-formylation is favored, you may be forming a small amount of the para-formylated isomer (4-hydroxy-5-methylpyridine-2-carbaldehyde). The electronic properties of the hydroxypyridine ring direct the substitution, but this selectivity is not always perfect.[3]

  • Degradation: At elevated temperatures and in strong base, the aldehyde product can potentially undergo side reactions. Monitor the reaction by TLC and avoid unnecessarily long reaction times once the starting material has been consumed.[6]

Q: The final product after work-up is a dark, oily tar that is very difficult to purify. How can I resolve this?

A: Tar formation is often due to polymerization or degradation byproducts. Here are some strategies:

  • Control the Temperature: Overheating during the reaction or the concentration step can lead to decomposition. Maintain the recommended temperature range and use a rotovap with a water bath for solvent removal.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method. Use a silica gel column. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product. A typical starting point could be a 4:1 or 3:1 mixture of hexane to ethyl acetate.

    • Recrystallization: If you can solidify the crude product, recrystallization is an excellent option for purification.[6] Try solvents like an ethanol/water mixture or ethyl acetate/hexane.

    • Acid/Base Wash: Before chromatography, you can try washing the organic extract with a mild bicarbonate solution to remove acidic impurities and then with brine.

Frequently Asked Questions (FAQs)

Q: Why is the Reimer-Tiemann reaction chosen over other formylation methods like the Vilsmeier-Haack?

A: The Reimer-Tiemann reaction is specifically effective for the ortho-formylation of phenols and their analogs, like hydroxypyridines. The dichlorocarbene electrophile it generates has a strong preference for the electron-rich ortho position of the phenoxide/pyridinoxide intermediate.[3][4] The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (e.g., POCl₃/DMF), is also a powerful formylation tool but may yield different regioselectivity or require different conditions that may not be optimal for this specific substrate.[7][8]

Q: What is the precise role of sodium hydroxide in this reaction?

A: Sodium hydroxide has two critical functions:

  • It acts as a strong base to deprotonate the hydroxyl group of 2-methylpyridin-3-ol. This forms the corresponding pyridinoxide anion, which is a much more powerful nucleophile than the neutral starting material, thus activating the ring for electrophilic attack.[4]

  • It reacts with chloroform (CHCl₃) in an alpha-elimination reaction to generate the highly reactive, electrophilic dichlorocarbene (:CCl₂), which is the species that formylates the ring.[4]

Q: How can I effectively monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the best method.[6][9]

  • Stationary Phase: Use standard silica gel plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:2 or 1:1 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The starting material and product are both UV active.

  • Procedure: Periodically take a small aliquot from the reaction, quench it in dilute acid, extract with a small amount of ethyl acetate, and spot the organic layer on the TLC plate. The product should have a different Rf value than the starting material (typically lower, as it is more polar). The reaction is complete when the spot corresponding to the starting material has disappeared or is no longer diminishing.

Q: What are the primary safety concerns I should be aware of?

A: This reaction involves several hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls:

  • Chloroform: It is a suspected carcinogen and is toxic. Always handle it in a certified chemical fume hood.

  • Sodium Hydroxide: Concentrated NaOH is highly corrosive and can cause severe burns. Wear gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: The reaction can be highly exothermic, especially during the addition of chloroform. Use an ice bath and add the reagent slowly to maintain control.[6]

  • Pressure Build-up: When heating a biphasic mixture, ensure the reaction vessel is not sealed to avoid pressure build-up. Use a reflux condenser.

Optimized Reaction Parameters Summary

The following table provides a summary of suggested parameters for the synthesis, based on analogous and established procedures. Optimization may be required for your specific lab conditions.

ParameterRecommended Value / RangeRationale & Key Considerations
Starting Material 2-Methylpyridin-3-olEnsure high purity (>98%) and dryness.
Reagents Chloroform, Sodium HydroxideUse analytical grade reagents. Prepare fresh NaOH solution.
Molar Ratio 1 : 4 : 10 (Substrate:CHCl₃:NaOH)An excess of chloroform and base is required to drive the reaction.
Solvent WaterThe reaction is performed in aqueous base.
Temperature 0-5 °C (addition), 60-65 °C (reflux)Critical for controlling exotherm and ensuring reaction completion.
Reaction Time 2-6 hoursMonitor by TLC to determine the optimal time.[6][9]
Work-up pH 5-6Crucial for preventing product loss into the aqueous phase.
Purification Silica Gel Column ChromatographyGradient elution from non-polar to polar solvents is effective.

References

  • Organic Syntheses Procedure for 6-hydroxynicotinic acid. Organic Syntheses. Available from: [Link]

  • Process for preparing 2-methyl-3-hydroxypyridines. Google Patents.
  • 6-Hydroxynicotinaldehyde PubChem Entry. PubChem. Available from: [Link]

  • 2-Methylpyridin-3-ol PubChem Entry. PubChem. Available from: [Link]

  • How do you do the work up of Reimer-Tiemann reaction of 3-hydroxypyridine? ResearchGate. Available from: [Link]

  • 4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available from: [Link]

  • Reimer–Tiemann reaction. Wikipedia. Available from: [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. PubMed Central (PMC). Available from: [Link]

  • Synthesis method of 6-hydroxy-2 (1H) -quinolinone. Google Patents.
  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. National Institutes of Health (NIH). Available from: [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. Available from: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

  • ALKYLATION OF METHYL 3-HYDROXYINDOLE-2-CARBOXYLATE USE IN PYRIMIDINE SYNTHESIS. ResearchGate. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • 6-hydroxy-3-succinoylpyridine hydroxylase catalyzes a central step of nicotine degradation in Agrobacterium tumefaciens S33. SciSpace. Available from: [Link]

  • Vilsmeier-Haack Reaction. YouTube. Available from: [Link]

  • Method of producing 2-ethyl-6-methyl-3-hydroxypyridine. Google Patents.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available from: [Link]

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Methods for removing impurities from 6-Hydroxy-5-methylnicotinaldehyde samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Hydroxy-5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. The methodologies and advice provided herein are grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Issues in Purification

This section addresses specific problems you may encounter during the purification of this compound and offers structured solutions.

Issue 1: My final product purity is low after initial synthesis and workup.

Possible Cause: The crude product contains a mixture of unreacted starting materials, byproducts, and degradation products. The choice of the initial purification technique is critical and depends on the properties of the impurities present.[1]

Solution Pathway:

  • Identify the Impurities: Before selecting a purification method, it is crucial to identify the nature of the impurities. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable insights into the polarity and molecular weight of the contaminants.[2][3][4]

  • Select an Appropriate Purification Technique: Based on the impurity profile, choose the most suitable method.

    • For removing polar impurities (e.g., unreacted starting materials, salts): Liquid-liquid extraction is often effective.[1][5][6] You can wash the organic solution of your product with water or brine.[1]

    • For non-polar impurities: If your desired product is polar, a wash with a non-polar solvent like hexane may remove non-polar contaminants.

    • For solid products with different solubility profiles from impurities: Recrystallization is a powerful technique.[1]

    • When there are significant polarity differences: Column chromatography is a versatile and widely used method.[1][7][8][9]

Issue 2: I'm struggling with recrystallization; my compound won't crystallize or oils out.

Possible Cause: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10][11] The presence of certain impurities can also inhibit crystallization.

Troubleshooting Steps:

  • Solvent Screening: If one solvent doesn't work, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool.

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of the pure product to the cooled, supersaturated solution to initiate crystal growth.[10][11]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface.[10] This creates microscopic scratches that can serve as nucleation sites.

  • Address "Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the solvent.

    • Lower the temperature at which you dissolve the compound.

    • Use a lower-boiling point solvent or a different solvent system altogether.

    • Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.

Experimental Protocol: General Recrystallization

StepProcedure
1. Dissolution In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent.[10]
2. Hot Filtration (if necessary) If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1]
3. Cooling Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10][11]
4. Isolation Collect the crystals by vacuum filtration using a Büchner funnel.[1]
5. Washing Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
6. Drying Dry the purified crystals in a desiccator or a vacuum oven.[1]
Issue 3: My compound is decomposing on the silica gel column during chromatography.

Possible Cause: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation.[12][13]

Solutions:

  • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before packing the column. This can help prevent the degradation of acid-sensitive compounds.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[13]

  • Alternative Purification Method: If decomposition is still an issue, consider other purification techniques such as recrystallization or preparative HPLC with a suitable column.

Workflow for Selecting a Purification Method

G start Crude this compound impurity_analysis Analyze Impurity Profile (TLC, HPLC, LC-MS) start->impurity_analysis decision Primary Impurity Type? impurity_analysis->decision polar Polar Impurities (e.g., salts, starting materials) decision->polar Polar nonpolar Non-polar Impurities decision->nonpolar Non-polar similar_polarity Impurities with Similar Polarity decision->similar_polarity Similar acidic_basic Acidic/Basic Impurities decision->acidic_basic Acidic/Basic extraction Liquid-Liquid Extraction polar->extraction recrystallization Recrystallization nonpolar->recrystallization column_chrom Column Chromatography similar_polarity->column_chrom acid_base_extraction Acid-Base Extraction acidic_basic->acid_base_extraction pure_product Pure Product extraction->pure_product recrystallization->pure_product column_chrom->pure_product acid_base_extraction->pure_product

Caption: Decision tree for selecting a purification method.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my this compound sample?

A1: Common impurities can arise from several sources:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 5-bromo-2-hydroxy-3-methylpyridine or (6-hydroxy-5-methylpyridin-3-yl)methanol.[14]

  • Byproducts from Side Reactions: These are highly dependent on the specific reaction conditions.

  • Oxidation Product: The aldehyde group can be susceptible to oxidation, forming the corresponding carboxylic acid, 6-hydroxy-5-methylnicotinic acid.[12]

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures).[1][15]

Q2: Can I use a bisulfite extraction to purify this compound?

A2: Yes, a bisulfite extraction is a classic and effective method for separating aldehydes from mixtures.[16] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehydic impurities in an organic solvent. The aldehyde can then be regenerated by treating the aqueous layer with a base.[16] This technique is particularly useful for removing aldehydes from reaction mixtures where other purification methods have failed.[16]

Experimental Protocol: Bisulfite Extraction

StepProcedure
1. Dissolution Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
2. Extraction Add a saturated aqueous solution of sodium bisulfite and shake vigorously.[16] The aldehyde will react and move into the aqueous layer.
3. Separation Separate the organic and aqueous layers. The organic layer contains the non-aldehydic impurities.
4. Regeneration To recover the aldehyde, add a base (e.g., sodium carbonate or sodium hydroxide solution) to the aqueous layer until the solution is basic. This will regenerate the aldehyde, which may precipitate or can be extracted with a fresh portion of organic solvent.
5. Isolation Separate the layers and dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure to obtain the purified aldehyde.

Q3: What solvent systems are recommended for column chromatography of this compound?

A3: The optimal solvent system will depend on the specific impurities present. However, a good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent and a more polar solvent.

  • Common Systems: Hexane/Ethyl Acetate or Dichloromethane/Methanol are frequently used solvent systems for column chromatography of polar organic compounds.[12]

  • Gradient Elution: Start with a lower polarity mixture (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane/Ethyl Acetate) to elute compounds of increasing polarity.

  • TLC Optimization: Before running a column, always optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation on the column.[13]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Chromatographic Methods: HPLC and Gas Chromatography (GC) can provide quantitative purity data.[17][18]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.[11]

Purity Assessment Workflow

G start Purified this compound tlc TLC Analysis (Single Spot?) start->tlc hplc_gc HPLC/GC Analysis (Quantitative Purity) tlc->hplc_gc Yes nmr NMR Spectroscopy (¹H, ¹³C) hplc_gc->nmr ms Mass Spectrometry nmr->ms structure_confirmation Structural Confirmation nmr->structure_confirmation mp Melting Point Analysis ms->mp purity_confirmation Purity Confirmation mp->purity_confirmation

Caption: Workflow for assessing product purity.

III. References

  • Process for removing polar impurities from hydrocarbons and mixtures of... - Google Patents. (n.d.). Retrieved from

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). Retrieved from [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025). Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • How can I isolate a highly polar compound from an aqueous solution? (2014). Retrieved from [Link]

  • Extraction Protocol for Polar Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Column Chromatography - Organic Chemistry - Jack Westin. (n.d.). Retrieved from [Link]

  • Common Challenges and Fixes in Specialty Chemical Applications - Tristar Intermediates. (2025). Retrieved from [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025). Retrieved from [Link]

  • Protein purification troubleshooting guide - Dutscher. (n.d.). Retrieved from [Link]_

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Technical Support Center: Solubility Enhancement for 6-Hydroxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 6-Hydroxy-5-methylnicotinaldehyde. This document is designed for researchers, scientists, and drug development professionals to address a critical challenge in the early stages of discovery: achieving and maintaining the solubility of this compound in aqueous media for biological assays. As a substituted pyridine, this compound possesses structural features—a phenolic hydroxyl group and an aldehyde—that influence its physicochemical properties and present unique handling requirements.

This guide provides a series of troubleshooting steps, detailed protocols, and scientific rationale to help you navigate these challenges, ensuring the integrity and reproducibility of your experimental results.

Part 1: Understanding the Molecule & Core Solubility Issues

Before troubleshooting, it's essential to understand the compound's chemical nature. This compound is an aromatic aldehyde with a pyridine ring, making it a weakly acidic compound due to the hydroxyl group.

Frequently Asked Questions (FAQs): Basic Handling

Q1: What is the expected aqueous solubility of this compound?

Q2: I dissolved the compound in my aqueous assay buffer, but I see precipitation over time. What's happening?

A2: This is a classic sign of a compound "crashing out" of solution. It occurs when a compound, often prepared as a concentrated stock in an organic solvent like DMSO, is diluted into an aqueous buffer where its solubility is much lower. The final concentration in the assay medium has exceeded its thermodynamic solubility limit. Best practices in compound management emphasize careful preparation and validation of stock solutions to prevent such issues.[3][4]

Q3: Can I just heat the solution or sonicate it to get it to dissolve?

A3: While gentle warming (e.g., to 37°C) or sonication can aid initial dissolution by overcoming kinetic barriers, they do not increase the intrinsic thermodynamic solubility. If the compound's concentration is above its solubility limit at the assay temperature, it will likely precipitate eventually, even if it initially appears dissolved. Furthermore, excessive heat can degrade thermally sensitive compounds.

Part 2: Systematic Approach to Solubility Enhancement

A tiered strategy is the most effective way to tackle solubility issues. Start with the simplest methods and progress to more complex formulations only if necessary.

Solubility Enhancement Workflow

The following diagram outlines a logical workflow for determining the optimal solubilization strategy for this compound.

SolubilityWorkflow Start Start: Receive Solid Compound PrepStock Step 1: Prepare High-Conc. Stock in 100% DMSO Start->PrepStock TestDilution Step 2: Test Serial Dilution in Assay Buffer PrepStock->TestDilution Precipitation Precipitation Observed? TestDilution->Precipitation Success1 Success: Use DMSO stock. Keep final DMSO <0.5% Precipitation->Success1 No pH_Adjust Step 3: pH Modification Precipitation->pH_Adjust Yes CheckpH Solubility Improved? pH_Adjust->CheckpH Success2 Success: Use pH-adjusted buffer CheckpH->Success2 Yes CoSolvent Step 4: Co-solvent Systems CheckpH->CoSolvent No CheckCoSolvent Solubility Improved? CoSolvent->CheckCoSolvent Success3 Success: Use co-solvent system. Validate assay compatibility. CheckCoSolvent->Success3 Yes Excipients Step 5: Formulation with Excipients (e.g., Cyclodextrins) CheckCoSolvent->Excipients No CheckExcipients Success? Excipients->CheckExcipients Success4 Success: Use formulation. Validate assay compatibility. CheckExcipients->Success4 Yes Consult Consult Technical Support CheckExcipients->Consult No

Caption: Decision workflow for solubility testing.

Tier 1: The Organic Solvent Stock (DMSO)

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions for high-throughput screening (HTS).[5][6]

Q4: What is the best practice for preparing a DMSO stock solution?

A4: To ensure accuracy and integrity, follow a standardized protocol.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh approximately 1-2 mg of this compound (MW: 123.11 g/mol ) into a sterile, conical-bottom microfuge tube or vial.[7] Record the exact weight.

  • Calculation: Calculate the volume of DMSO required. For 1 mg of compound: Volume (µL) = (Weight (mg) / 123.11 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L ≈ 812.3 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex vigorously for 1-2 minutes. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[8]

Q5: What are the risks of using DMSO in my assay?

A5: DMSO is not inert. At high concentrations, it can be cytotoxic, affect cell membrane permeability, and even directly interfere with assay components or target proteins.[9][10][11] It is a standard practice to keep the final concentration of DMSO in the assay medium below 0.5% (v/v), and ideally below 0.1%, to minimize these off-target effects.[12] Always run a "vehicle control" (assay buffer with the same final concentration of DMSO but no compound) to assess the impact of the solvent on your system.

Tier 2: pH Modification

The solubility of ionizable compounds is highly dependent on pH. The hydroxyl group on the pyridine ring of this compound is phenolic and thus weakly acidic.

Q6: How does pH affect the solubility of this compound?

A6: At a pH below its pKa, the phenolic hydroxyl group will be protonated (neutral), making the molecule less polar. At a pH above its pKa, the hydroxyl group will be deprotonated to form a phenolate anion. This charged species is significantly more polar and thus more soluble in aqueous media.[13][14] While the exact pKa is unknown, it can be estimated to be in the range of 8-10, similar to other phenolic compounds.[15] Therefore, increasing the pH of the buffer should increase solubility.[16]

Ionization cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_pH_Struct Compound (Neutral) Less Soluble High_pH_Struct Compound (Anionic) More Soluble Low_pH_Struct->High_pH_Struct + OH⁻ - H₂O High_pH_Struct->Low_pH_Struct + H⁺

Caption: Effect of pH on compound ionization state.

Q7: How do I test if pH adjustment will work?

A7: You can perform a simple solubility test.

Protocol 2: pH-Dependent Solubility Quick Test

  • Prepare several small-volume aqueous buffers at different pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Add a small, consistent amount of the solid compound to each buffer (e.g., to a target concentration of 1 mM).

  • Vortex each sample for 2 minutes.

  • Allow the samples to equilibrate at room temperature for 1-2 hours.

  • Visually inspect for undissolved material. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using UV-Vis spectrophotometry.[17]

Caution: Ensure that the adjusted pH is compatible with your biological assay. Extreme pH values can denature proteins and affect cell viability.

Tier 3 & 4: Co-solvents and Formulation Excipients

If DMSO and pH adjustments are insufficient or incompatible with the assay, more advanced formulation strategies can be employed.

Q8: What are co-solvents and how do they work?

A8: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[18] They work by reducing the polarity of the water, which makes the environment more favorable for nonpolar solutes.[19]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol1-5%Commonly used, but can have biological effects.
Propylene Glycol (PG)1-10%Generally considered safe and less volatile than ethanol.
Polyethylene Glycol 400 (PEG 400)1-10%A polymer with low toxicity, effective for many compounds.[20]
N-Methyl-2-pyrrolidone (NMP)0.5-2%Strong solubilizing power, but use with caution due to potential toxicity.[5]

Q9: What are cyclodextrins and when should I consider them?

A9: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[21][22] This is a powerful technique for significantly increasing aqueous solubility without using organic co-solvents.[23][24] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with high water solubility and low toxicity.[25]

Protocol 3: Basic Formulation with HPβCD

  • Prepare a concentrated aqueous solution of HPβCD (e.g., 40% w/v).

  • Add the solid this compound to the HPβCD solution to achieve the desired final concentration.

  • Mix overnight at room temperature on a rotator to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • This stock solution can then be diluted into the final assay buffer.

Part 3: Troubleshooting Summary & Final Checks

Table 2: Troubleshooting Guide

IssueProbable CauseRecommended Solution
Precipitation upon dilution of DMSO stock Final concentration exceeds aqueous solubility.Decrease final concentration. Increase final DMSO % (if assay tolerates it). Move to Tier 2 (pH) or Tier 3 (Co-solvents).
Compound is insoluble even in 100% DMSO Compound has extremely low solubility or may be degraded.Check compound purity/identity. Try alternative solvents like NMP or DMA. Use sonication.
Assay signal is inhibited or shows high background Solvent interference.Lower the final concentration of the organic solvent (DMSO, ethanol, etc.). Run extensive vehicle controls. Switch to a non-solvent-based approach like cyclodextrins (Tier 4).
Results are not reproducible Inconsistent stock preparation; compound instability in solution.Standardize stock preparation protocol. Aliquot stocks to avoid freeze-thaw. Check compound stability in assay buffer over the time course of the experiment.

Final Validation Checklist:

  • Visual Clarity: Is the final assay solution clear and free of precipitates?

  • Vehicle Control: Does the solvent at its final concentration affect the assay outcome?

  • Concentration Confirmation: Does the measured concentration of the final solution match the expected concentration?

  • Assay Performance: Are key assay parameters (e.g., Z', signal-to-background) within acceptable limits?

By following this structured approach, you can systematically overcome the solubility challenges associated with this compound, leading to more reliable and accurate data in your biological assays.

References

  • Al-Dalain, S. A., Haddad, M. A., & Al-Qodah, Z. (2021). Effect of pH on the solubility of phenolic compounds. Journal of Ecological Engineering, 22(5), 235-243. [Link]

  • Human Metabolome Database. (n.d.). Metabocard for 6-Hydroxynicotinic acid (HMDB0002658). HMDB. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72924, 6-Hydroxynicotinic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10866326, 6-Hydroxynicotinaldehyde. PubChem. [Link]

  • Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 507–516. [Link]

  • Gould, S., & Scott, R. C. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 23(19), 11267. [Link]

  • de Oliveira, R. S., de Alencar, M. V. O. B., da Silva, A. B. S., & de Oliveira, A. C. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 35, e064. [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Das, S., & de la Torre, C. (2021). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Pharmaceutics, 13(8), 1227. [Link]

  • El-Sayed, A. M. Y., & El-Saka, M. H. (2014). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]

  • Nema, S., & Ludwig, J. D. (Eds.). (2019). Parenteral Medications. CRC press. (General reference for co-solvents, specific link not available).
  • Al-Akayleh, F., Al-Qadi, E., & Al-Remawi, M. (2015). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. AAPS PharmSciTech, 16(6), 1367–1375. [Link]

  • Przybylek, M., & Cysewski, P. (2021). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 26(11), 3321. [Link]

  • Wikipedia contributors. (2023, December 27). High-throughput screening. Wikipedia. [Link]

  • Sathesh Babu, P. R., & Bhaskaran, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2821-2831. [Link]

  • Silver, J. (2016). Answer to "What is the relation between the solubility of phenolic compounds and pH of solution?". ResearchGate. [Link]

  • Bouaziz, A. (2016). Answer to "How does pH affect the solubility of phenolic acid?". ResearchGate. [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays?[Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • Wikipedia contributors. (2023, April 1). Compound management. Wikipedia. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

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Preventing the degradation of 6-Hydroxy-5-methylnicotinaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Hydroxy-5-methylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of this specialized aromatic aldehyde. Due to its unique structure, featuring both a reactive aldehyde and a hydroxyl group on a pyridine ring, this compound is susceptible to degradation, which can compromise experimental outcomes. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the long-term stability and integrity of your samples.

Understanding the Instability of this compound

The chemical structure of this compound contains two key functional groups that contribute to its potential instability: the aldehyde group and the hydroxypyridine core. Aromatic aldehydes are well-known to be susceptible to oxidation, especially when exposed to air, which can convert the aldehyde to a carboxylic acid.[1][2][3] Furthermore, aldehydes can undergo polymerization reactions.[4][5][6] The presence of a hydroxyl group on the pyridine ring can influence the electron density of the ring system, potentially affecting the reactivity of the aldehyde group. Hydroxypyridine derivatives themselves can be sensitive to light and oxidation.[7] Therefore, careful handling and storage are paramount to prevent degradation.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section addresses common problems encountered during the storage and use of this compound, providing explanations and actionable solutions.

Question: My initially colorless or pale-yellow solution of this compound has turned yellow or brown. What is causing this color change?

Answer: The development of a yellow or brown color is a common indicator of degradation. This is likely due to the formation of oxidized impurities or polymeric byproducts. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, and this process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[8] Additionally, phenolic compounds, which the hydroxypyridine moiety resembles, are known to form colored oxidation products.

Immediate Actions:

  • Verify Purity: Analyze the discolored solution using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the presence of degradation products.

  • Inert Atmosphere: If you are not already doing so, immediately begin working with the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent further oxidation.[8][9][10][11]

  • Purification: If the degradation is significant, you may need to purify the material. Column chromatography is a common method for removing polar, colored impurities.

Preventative Measures:

  • Solvent Choice: Ensure you are using high-purity, degassed solvents. Solvents should be sparged with an inert gas like argon or nitrogen before use to remove dissolved oxygen.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[8][12]

  • Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant such as Butylated Hydroxytoluene (BHT).[13] However, ensure the antioxidant will not interfere with your downstream applications.

Question: I've observed a precipitate forming in my solution of this compound during storage. What could this be?

Answer: Precipitate formation can be due to several factors:

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities.[4][5][6] These polymers are often less soluble than the monomeric aldehyde and will precipitate out of solution.

  • Degradation Product Insolubility: The primary oxidation product, 6-hydroxy-5-methylnicotinic acid, may have different solubility properties than the starting aldehyde in your chosen solvent, leading to its precipitation.

  • Tautomerization: Hydroxypyridines can exist in tautomeric forms (e.g., pyridone form). Changes in solvent polarity or pH could shift the equilibrium towards a less soluble tautomer.[14]

Troubleshooting Steps:

  • Isolate and Analyze: If possible, isolate the precipitate by filtration or centrifugation and analyze it separately from the supernatant. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry can help identify the structure.

  • Review Storage Conditions: Check the pH of your solution if it is aqueous. Avoid extreme pH conditions unless required for your experiment. Ensure the storage temperature is appropriate; for some aldehydes, lower temperatures can surprisingly accelerate polymerization, so room temperature storage of neat material is sometimes preferred before dilution.

Question: My experimental results are inconsistent, and I suspect my stock of this compound has degraded. How can I confirm this?

Answer: Inconsistent results are a strong indication of a change in the purity of your starting material. To confirm degradation, you should perform a stability-indicating analysis.

Recommended Analytical Protocol: A robust method for assessing the purity of your compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[15][16][17]

  • Method Development: Develop an RP-HPLC method that can separate the parent compound from potential degradation products. A gradient elution with a C18 column is a good starting point.

  • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study.[18][19][20] This involves subjecting small aliquots of your compound to harsh conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours

    • Basic: 0.1 M NaOH at 60 °C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80 °C for 48 hours (for solid material)

    • Photolytic: Exposure to UV light for 24 hours

  • Analysis: Analyze the stressed samples by HPLC-UV/MS to identify the retention times and mass-to-charge ratios of the degradation products. This will help you to identify these impurities in your stored samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For optimal stability of the solid compound, we recommend the following:

  • Temperature: Store at 2-8 °C.

  • Atmosphere: Store under an inert atmosphere of argon or nitrogen. If you do not have a glovebox, you can use a desiccator that has been backfilled with inert gas.

  • Container: Use an amber glass vial with a tightly sealed cap to protect from light and moisture.[8]

  • Purity: Ensure the material is of high purity before long-term storage, as impurities can catalyze degradation.

Q2: How should I prepare and store solutions of this compound?

A2:

  • Solvent: Use anhydrous, high-purity solvents. Degas the solvent by sparging with nitrogen or argon for at least 15 minutes before use.

  • Preparation: Prepare solutions under an inert atmosphere.

  • Storage: Store solutions at -20 °C in small aliquots to minimize freeze-thaw cycles. Use amber vials or tubes.

  • Short-term Use: For daily use, a stock solution can be kept at 2-8 °C, but its purity should be checked regularly by HPLC.

Q3: Can I use antioxidants to stabilize my solutions?

A3: Yes, for non-biological applications where the antioxidant does not interfere, adding a radical scavenger like BHT at a low concentration (e.g., 0.01%) can help prevent oxidative degradation.[13] Always run a control to ensure the antioxidant does not affect your experiment. For some applications, sulfur-containing compounds can also act as protective agents against oxidation.[21]

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4:

  • HPLC-UV: This is the most common and reliable method for routine purity checks and stability studies.[15][16][17][22][23]

  • LC-MS: Provides mass information for identifying unknown degradation products.

  • GC-MS: Can also be used, but may require derivatization of the aldehyde and hydroxyl groups to improve volatility and thermal stability.[24][25][26][27] Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be effective.[26]

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

Protocol 2: Preparation of a Stabilized Stock Solution
  • Weigh the required amount of this compound in a tared amber vial under an inert atmosphere.

  • Add the desired volume of degassed, anhydrous solvent (e.g., DMSO or acetonitrile).

  • If using an antioxidant, add it at this stage.

  • Vortex briefly to dissolve.

  • Aliquot the solution into smaller amber vials for single use to avoid repeated opening of the main stock.

  • Flush the headspace of each vial with argon or nitrogen before sealing.

  • Store at -20 °C.

Visualizing Degradation Pathways and Workflows

cluster_degradation Potential Degradation Pathways Compound This compound Oxidized 6-Hydroxy-5-methylnicotinic Acid Compound->Oxidized Oxidation (O2, Light) Polymer Polymer/Condensation Products Compound->Polymer Polymerization (Acid/Base Traces)

Caption: Potential degradation routes for this compound.

cluster_workflow Recommended Storage and Handling Workflow Receive Receive Compound Store_Solid Store Solid at 2-8°C under Inert Gas in Amber Vial Receive->Store_Solid Prepare_Solution Prepare Solution (Degassed Solvent, Inert Atmosphere) Store_Solid->Prepare_Solution QC_Check Regular QC Check (HPLC) Store_Solid->QC_Check Store_Solution Store Solution at -20°C in Aliquots Prepare_Solution->Store_Solution Use Use in Experiment Store_Solution->Use Use->QC_Check QC_Check->Use Pass

Sources

Refining HPLC separation of 6-Hydroxy-5-methylnicotinaldehyde and its byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 6-Hydroxy-5-methylnicotinaldehyde and its associated byproducts. As a substituted pyridine derivative, this compound presents unique challenges in achieving optimal separation, particularly when dealing with structurally similar process impurities and degradants. This guide is structured to provide actionable solutions to common problems encountered in the laboratory, blending fundamental chromatographic principles with field-proven troubleshooting strategies.

Our objective is to empower you, the researcher, to systematically diagnose and resolve separation issues, leading to the development of robust and reliable HPLC methods. The following sections are designed as a direct resource, addressing specific experimental challenges in a practical question-and-answer format.

Troubleshooting Guide: Common Separation Issues

This section addresses the most frequent and challenging issues observed during the HPLC analysis of this compound. Each problem is broken down into its probable causes and a series of recommended solutions, grounded in chromatographic theory.

Question 1: I'm seeing poor resolution between my main peak and a closely eluting impurity. How can I improve the separation?

Answer: Poor resolution is the most common hurdle in impurity profiling. The key is to manipulate the three primary factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[1][2] Selectivity is often the most powerful tool for improving the separation of closely related compounds.[2][3]

Probable Cause Explanation Recommended Solution
Suboptimal Mobile Phase Strength The organic modifier concentration is too high, causing analytes to elute too quickly and without sufficient interaction with the stationary phase.Decrease the organic solvent percentage (e.g., acetonitrile or methanol) in your mobile phase. This increases the retention factor (k') and allows more time for the separation to occur.[2] Aim for a retention factor between 2 and 10 for your main peak for optimal resolution.[3]
Poor Selectivity (α) The mobile phase and stationary phase are not providing differential interactions for the analyte and its byproduct. This is common for isomers or structurally similar compounds.1. Change the Organic Modifier: Switch from acetonitrile to methanol, or vice versa. These solvents exhibit different selectivities. Methanol is a proton donor and acceptor, while acetonitrile is a proton acceptor, influencing interactions differently.[4] For aromatic compounds, methanol can sometimes enhance selectivity on phenyl-based columns.[4] 2. Adjust Mobile Phase pH: Since this compound is a pyridine derivative, its ionization state is pH-dependent.[5][6] Modifying the pH can drastically alter the retention and selectivity of ionizable compounds.[7][8] Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to avoid peak shape issues.[7][8]
Incorrect Stationary Phase Chemistry A standard C18 column may not provide the necessary selectivity for your specific analytes.Switch to an alternative stationary phase. For aromatic compounds like your target, a Phenyl-Hexyl or Biphenyl column can offer enhanced selectivity through π-π interactions.[1][9] If your byproducts are more polar, a column with a polar-embedded group or an aqueous-stable C18 (AQ-type) might provide better retention and separation.[10][11]
Low Column Efficiency (N) The column may be old, or the particle size is too large for the required separation.Increase column efficiency. Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates.[1][12] Be mindful that this will increase backpressure.[13]
Question 2: My main peak is tailing significantly. What's causing this and how do I fix it?

Answer: Peak tailing is often observed with basic compounds like pyridines due to secondary interactions with the stationary phase. It compromises accurate integration and can hide small, closely eluting impurities.[14]

Logical Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting Decision Tree for Peak Tailing.

Detailed Explanation of Causes and Solutions:

  • Secondary Silanol Interactions: The most common cause for tailing of basic analytes. Residual silanol groups (Si-OH) on the silica surface become ionized (Si-O⁻) at pH levels above ~3.5 and can interact strongly with protonated basic compounds.[4][10]

    • Solution: Use a mobile phase with a low pH (e.g., 2.5-3.0) using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). This keeps the silanols protonated and reduces unwanted ionic interactions. Alternatively, select a modern, high-purity, end-capped column designed to minimize silanol activity.[10]

  • Extra-Column Volume: Excessive tubing length or wide internal diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[10]

    • Solution: Minimize tubing lengths and use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005"). Ensure all fittings are properly seated to avoid dead volume.[15]

  • Column Contamination/Void: Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing. A void at the column inlet can also distort peak shape.[15][16]

    • Solution: Use a guard column to protect the analytical column from strongly adsorbed sample components.[16] If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol). If a void is suspected, the column may need to be replaced.[15]

Question 3: My retention times are shifting from one injection to the next. Why is this happening?

Answer: Drifting retention times are a clear indicator of an unstable system. The cause is usually related to the mobile phase, the column, or the HPLC hardware.

Probable Cause Explanation Recommended Solution
Inadequate Column Equilibration The column has not reached equilibrium with the mobile phase before injection, especially when changing mobile phase composition or after a gradient run.Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection. Monitor the baseline until it is stable.
Inconsistent Mobile Phase Preparation Slight variations in pH or solvent ratios between batches of mobile phase can cause significant shifts in retention, especially for ionizable compounds.Prepare mobile phase carefully and consistently. Use a calibrated pH meter and volumetric glassware. It is best practice to prepare a single, large batch of mobile phase for an entire sequence. If using an online mixer, ensure the proportioning valves are working correctly.[16]
Temperature Fluctuations Ambient temperature changes in the lab can affect mobile phase viscosity and chromatographic selectivity, leading to retention time drift.Use a column oven to maintain a constant, stable temperature. This is crucial for reproducible chromatography.[15]
Column Degradation The stationary phase can degrade over time, especially when operating at pH extremes, leading to a loss of retention.Always operate within the recommended pH range for your column (typically pH 2-8 for standard silica columns).[6] If the column is old and has been used extensively, it may need to be replaced.
Pump Malfunction Leaks in the pump, worn pump seals, or faulty check valves can lead to inconsistent flow rates and pressure fluctuations, causing retention times to vary.[15]Check for leaks around pump heads and fittings. If pressure is fluctuating, purge the pump to remove air bubbles.[15] If the problem persists, the pump seals or check valves may need replacement.[15]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting HPLC column for analyzing this compound?

A good starting point for most reversed-phase applications is a high-purity, end-capped C18 column. Given the polar and aromatic nature of your analyte, consider these options:

  • Standard C18: A workhorse for general reversed-phase separations. Choose a modern column with high surface area and good end-capping.

  • Aqueous C18 (AQ-type): These columns have a polar-embedded or otherwise modified surface that prevents phase collapse in highly aqueous mobile phases, which might be necessary to retain your polar analyte and its byproducts.[9][17]

  • Phenyl-Hexyl: This phase provides alternative selectivity, particularly for aromatic and moderately polar compounds, due to π-π interactions.[9] It can be very effective at resolving structurally similar aromatic compounds.

Q2: What are the most critical mobile phase parameters to optimize?

The most impactful parameters are the type and percentage of the organic modifier and the pH of the aqueous portion.

  • Organic Modifier: Acetonitrile and methanol are the most common choices.[18] They offer different selectivities and should be screened during method development.[12]

  • pH: For an ionizable molecule like a pyridine derivative, pH is critical.[5] It controls the degree of ionization, which directly impacts retention and peak shape.[6][7] A pH screen is a powerful tool in early method development.

Impact of pH on a Basic Analyte (Pyridine Derivative)

G cluster_low_ph Low pH (e.g., pH < pKa - 2) cluster_mid_ph Mid pH (e.g., pH ≈ pKa) cluster_high_ph High pH (e.g., pH > pKa + 2) low_ph_node Analyte is fully protonated (BH+) - More polar - Less retained in RP-HPLC - Good peak shape (silanols suppressed) mid_ph_node Mixture of B and BH+ - Can lead to split or broad peaks - Unstable retention - Avoid this pH range high_ph_node Analyte is neutral (B) - Less polar - More retained in RP-HPLC - Risk of peak tailing from silanols

Caption: Relationship between mobile phase pH and analyte state.

Q3: What potential byproducts should I anticipate from the synthesis of this compound?

Without a specific synthesis route, we can infer potential byproducts based on common reactions for similar structures.[19][20]

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Over-oxidation Products: The aldehyde group could be oxidized to the corresponding carboxylic acid (6-Hydroxy-5-methylnicotinic acid).

  • Reduction Products: The aldehyde could be reduced to the corresponding alcohol ((6-Hydroxy-5-methylpyridin-3-yl)methanol).

  • Isomers: Positional isomers that may have formed during the synthesis.

  • Degradants: Aldehydes can be susceptible to degradation. The stability of your analyte in solution should be assessed.[21][22]

Q4: How should I prepare my samples and standards for analysis?

The primary rule is to dissolve your sample in a solvent that is as weak as or weaker than your mobile phase.[15] Injecting a sample in a much stronger solvent can cause severe peak distortion.

  • Recommended Practice: Dissolve your sample and standards directly in the initial mobile phase composition.

  • If Solubility is an Issue: If you must use a stronger solvent (e.g., pure methanol or DMSO) to dissolve the sample, ensure the injection volume is as small as possible to minimize peak shape problems.

  • Filtration: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter to remove particulates that can block column frits and damage the HPLC system.

Key Experimental Protocols

Protocol 1: Mobile Phase Preparation (Example)

This protocol describes the preparation of a buffered mobile phase, which is critical for controlling pH and achieving reproducible results.

  • Prepare Aqueous Buffer: To prepare 1 L of a 20 mM potassium phosphate buffer at pH 3.0, start with ~950 mL of HPLC-grade water in a clean beaker.

  • Add the appropriate amount of monobasic potassium phosphate.

  • Adjust the pH to 3.0 using phosphoric acid, monitoring with a calibrated pH meter.

  • Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Filter the Buffer: Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates and degas the solution.

  • Mix Mobile Phase: For a 70:30 (v/v) aqueous:acetonitrile mobile phase, measure 700 mL of the prepared buffer and 300 mL of HPLC-grade acetonitrile into a clean mobile phase reservoir.

  • Mix thoroughly and sonicate for 5-10 minutes to degas.

Protocol 2: Starting HPLC Method Parameters

This table provides a robust starting point for method development. Parameters should be systematically adjusted to achieve optimal separation.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard dimension column that provides good efficiency and resolution.[3]
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure good peak shape for the basic pyridine moiety.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common strong solvent with good UV transparency.
Gradient 10% to 70% B over 20 minutesA broad gradient is useful for initial screening to determine the approximate elution conditions for all components.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures temperature stability and reproducibility.[15]
Detection Wavelength 254 nm or scan with DAD254 nm is a common wavelength for aromatic compounds. A Diode Array Detector (DAD) is recommended to assess peak purity and determine the optimal wavelength.
Injection Volume 10 µLA typical volume that balances sensitivity with potential for overload.
Sample Diluent Mobile Phase A / Mobile Phase B (90:10)Ensures compatibility with the initial mobile phase conditions to prevent peak distortion.[15]

References

  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]

  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Industry news. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • ResearchGate. (2015). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]

  • PharmaGuru. (2024). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]

  • Royal Society of Chemistry. (2014). Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product. [Link]

  • HELIX Chromatography. HPLC Separation of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]

  • SIELC Technologies. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. [Link]

  • Chrom Tech, Inc. (2023). Methods for Changing Peak Resolution in HPLC. [Link]

  • Chromatography Online. (2013). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. [Link]

  • MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • PubChem. 6-Hydroxynicotinaldehyde. [Link]

  • BMC Research Notes. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • PubMed. (2023). HPLC separation, synthesis, isolation and characterization of process related and degradation impurities in larotaxel including method development and validation. [Link]

  • Chemical-Suppliers.com. This compound. [Link]

  • Amerigo Scientific. Methyl 5-hydroxy-3-pyridinecarboxylate. [Link]

  • Der Pharma Chemica. (2017). Development and Validation of Stability Indicating RP-Liquid Chromatographic Method for the Quantitative Determination of Valganciclovir. [Link]

  • ResearchGate. (2011). Synthesis of 6-methylpyridine-3-carbaldehyde. [Link]

  • MDPI. (2021). Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. [Link]

  • ResearchGate. (2015). Synthesis, characterization, development and validation of RP-HPLC method for process related impurity in Nimodipine bulk and formulation. [Link]

  • NIH. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Hydroxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-5-methylnicotinaldehyde. As a critical intermediate in medicinal chemistry, scaling its production from the benchtop to pilot or manufacturing scales presents unique challenges. This document provides a structured, in-depth technical resource in a question-and-answer format to address potential issues, optimize reaction conditions, and ensure a robust, scalable process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are common when planning a scale-up campaign for pyridine derivatives.

Q1: What are the most viable and scalable synthetic routes to this compound?

A1: Two primary routes are considered for their scalability and reliability, starting from commercially available precursors.

  • Route A: Oxidation of a Precursor Alcohol. This is often the most direct and scalable approach. It involves the synthesis of the intermediate alcohol, (6-hydroxy-5-methylpyridin-3-yl)methanol, followed by its selective oxidation to the target aldehyde. This method avoids harsh formylation reagents and often proceeds under milder conditions, which is advantageous for scale-up.

  • Route B: Formylation of a Protected Pyridinone. This route involves protecting the hydroxyl group of a 6-hydroxy-5-methylpyridinone precursor, followed by a directed formylation reaction such as a Vilsmeier-Haack or a lithiation-formylation sequence.[1][2] While effective, this route adds protection and deprotection steps, increasing the overall process mass intensity and cost. For scale-up, minimizing step-count is crucial.

This guide will focus on Route A due to its higher process efficiency and more favorable scale-up profile.

Q2: What are the fundamental challenges in functionalizing the pyridine ring for this synthesis?

A2: The functionalization of pyridine rings is a well-documented challenge in organic synthesis. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards common electrophilic aromatic substitution reactions.[3][4] Furthermore, the nitrogen's lone pair can coordinate with Lewis acids, further hindering reactions.[3] However, for the synthesis of this compound, the hydroxyl group at the C6 position acts as a powerful activating group, directing electrophilic substitution to the C3 and C5 positions, which simplifies the introduction of the aldehyde group at the desired C3 position. The primary challenge, therefore, shifts from regioselectivity to controlling the reaction conditions to prevent side reactions on the activated ring.[5][6]

Q3: What are the most critical safety and handling considerations when moving from bench to pilot scale?

A3: When scaling up, several safety aspects become paramount:

  • Thermal Management: The oxidation step is often exothermic. A reaction that is easily controlled in a 1L flask with an ice bath can become a dangerous runaway reaction in a 50L reactor if the heat transfer is not properly managed. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential.

  • Reagent Handling: Many oxidizing agents have specific handling requirements (e.g., pyrophoric, moisture-sensitive, or shock-sensitive). Handling large quantities requires specialized equipment and standard operating procedures (SOPs).

  • Solvent Management: The use of large volumes of organic solvents increases fire and exposure risks. Ensure adequate ventilation, grounding of equipment to prevent static discharge, and appropriate personal protective equipment (PPE).

  • Pressure and Off-Gassing: Some reactions may produce gaseous byproducts, leading to pressure buildup in a closed system. Reactors must be equipped with appropriate pressure relief systems.

Section 2: Troubleshooting Guide for the Oxidation Route

This section provides detailed troubleshooting advice for the recommended two-step synthesis, focusing on common problems encountered during scale-up.

Workflow for Recommended Synthesis

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidation start Methyl 6-hydroxy-5-methylnicotinate reduc Reduction (e.g., LiAlH4, DIBAL-H) start->reduc inter Intermediate Alcohol ((6-hydroxy-5-methylpyridin-3-yl)methanol) reduc->inter oxid Selective Oxidation (e.g., MnO2, PCC) inter->oxid Purified Intermediate prod Final Product (this compound) oxid->prod

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Synthesis of (6-hydroxy-5-methylpyridin-3-yl)methanol

Q4: My reduction of the starting ester is sluggish and gives a low yield. How can I improve this at scale?

A4: This is a common mass transfer issue during scale-up.

  • Probable Cause 1: Poor Reagent Solubility/Dispersion. Hydride reducing agents like LiAlH₄ are often used as slurries. In a large reactor, inadequate agitation can lead to localized "hot spots" of reactivity while other areas remain unreacted.

    • Solution: Increase the agitation speed to ensure the reagent is well-suspended. Consider using a solubilized reducing agent like DIBAL-H or Red-Al® if compatible with your solvent system and budget.

  • Probable Cause 2: Inefficient Temperature Control. Reductions are often run at low temperatures. A slow rise in the internal temperature of a large reactor can lead to side reactions or reagent decomposition.

    • Solution: Ensure your reactor's cooling system is adequate for the scale. Use a jacketed reactor with a powerful chiller. Perform a controlled, slow addition of the ester to the reducing agent slurry to manage the exotherm.

  • Probable Cause 3: Reagent Deactivation. Hydride reagents are extremely sensitive to moisture.

    • Solution: At scale, ensuring anhydrous conditions is critical. Use dry, high-purity solvents. Purge the reactor thoroughly with an inert gas (Argon or Nitrogen) before adding reagents.

Stage 2: Oxidation to this compound

Q5: My oxidation reaction is producing a significant amount of the corresponding carboxylic acid (6-hydroxy-5-methylnicotinic acid). What's causing this over-oxidation?

A5: Over-oxidation is the primary challenge in this step.[7][8]

  • Probable Cause 1: Choice of Oxidizing Agent. Strong oxidizing agents like potassium permanganate or Jones reagent (chromic acid) will readily oxidize primary alcohols to carboxylic acids.[9]

    • Solution: Use a milder, more selective oxidizing agent. Activated Manganese Dioxide (MnO₂) is an excellent choice for scale-up as it is a heterogeneous reagent that can be filtered off, simplifying work-up. It is highly selective for allylic and benzylic-type alcohols. Pyridinium chlorochromate (PCC) is also effective but generates chromium waste, which is environmentally problematic at scale.[9]

  • Probable Cause 2: Presence of Water. If using an oxidant like PCC, any water present can lead to the formation of an aldehyde hydrate, which is readily oxidized to the carboxylic acid.

    • Solution: Ensure strictly anhydrous conditions if using a water-sensitive oxidant. This is another reason MnO₂ is preferred, as the reaction is typically run in a non-aqueous solvent like dichloromethane or chloroform, and the oxidant itself is not water-sensitive.

Q6: The reaction is incomplete, and I have difficulty separating the starting alcohol from the product aldehyde. How can I drive the reaction to completion?

A6:

  • Probable Cause 1: Insufficient Oxidant. Heterogeneous oxidants like MnO₂ require a large excess to be effective, as their activity can vary by grade and age.

    • Solution: Increase the stoichiometric excess of the MnO₂. A typical starting point is 5-10 equivalents by weight. The reaction progress should be closely monitored by TLC or HPLC. Add more portions of the oxidant if the reaction stalls.

  • Probable Cause 2: Poor Mass Transfer. As a solid-liquid reaction, efficient mixing is crucial for the substrate to access the surface of the MnO₂.

    • Solution: Use a reactor with a high-torque overhead stirrer capable of maintaining a vigorous slurry. Baffles within the reactor can also improve mixing efficiency.

Troubleshooting Decision Tree for Oxidation Stage

G start Low Yield or Purity in Oxidation Step q1 Is over-oxidation to carboxylic acid observed? start->q1 q2 Is starting material remaining? q1->q2 No sol1 Switch to milder oxidant (e.g., MnO2). Ensure anhydrous conditions. q1->sol1 Yes q3 Are there other unidentifiable impurities? q2->q3 No sol2 Increase oxidant stoichiometry (5-10x excess). Improve agitation/mass transfer. q2->sol2 Yes sol3 Check for product instability. Consider lower temperature or shorter reaction time. Analyze by LC-MS to identify byproducts. q3->sol3 Yes end Process Optimized q3->end No sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting the selective oxidation step.

Section 3: Scalable Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and are designed with scalability in mind.

Protocol 1: Synthesis of (6-hydroxy-5-methylpyridin-3-yl)methanol
  • Reactor Preparation: Under an inert atmosphere (N₂), charge a suitable reactor with anhydrous Tetrahydrofuran (THF). Cool the solvent to 0 °C using a chiller.

  • Reagent Addition: Slowly add Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) portion-wise to the stirred THF, ensuring the internal temperature does not exceed 5 °C.

  • Substrate Feed: Dissolve Methyl 6-hydroxy-5-methylnicotinate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry via an addition funnel over 2-3 hours, maintaining an internal temperature of 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up/Quench: Cool the reactor back to 0 °C. Cautiously and slowly quench the reaction by the sequential addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is critical at scale to manage gas evolution and produce a granular, filterable solid.

  • Isolation: Stir the resulting slurry for 1 hour. Filter the solid aluminum salts and wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washes. Concentrate under reduced pressure to yield the crude alcohol, which can be purified by crystallization or used directly in the next step if purity is sufficient (>95%).

Protocol 2: Oxidation to this compound
  • Reactor Setup: Charge a reactor with a solution of (6-hydroxy-5-methylpyridin-3-yl)methanol (1.0 equivalent) in Dichloromethane (DCM) or Chloroform.

  • Oxidant Charge: Add activated Manganese Dioxide (MnO₂) (10 equivalents by weight) to the solution. Note: The quality of MnO₂ is critical; use a high-activity grade.

  • Reaction: Heat the mixture to reflux with vigorous mechanical stirring. The reaction progress should be monitored every 2-4 hours via TLC or HPLC.

  • Completion: The reaction may take 24-48 hours. If the reaction stalls, an additional 2-5 equivalents of MnO₂ can be added.

  • Isolation: Once complete, cool the reaction mixture to room temperature. Filter the slurry through a pad of Celite® to remove the MnO₂ and manganese salts. Wash the filter cake extensively with DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography or, more suitably for scale-up, by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Section 4: Data Presentation
Comparison of Oxidizing Agents for Scale-Up
ParameterActivated MnO₂PCCDess-Martin Periodinane (DMP)Swern Oxidation
Selectivity Excellent for benzylic alcoholsGood, but can over-oxidize with waterExcellentExcellent
Scalability Excellent; heterogeneous, easy removalPoor; chromium waste disposal is costlyPoor; expensive and potentially explosiveFair; requires cryogenic temps, odor issues
Work-up Simple filtrationAqueous work-up, chromium removalFiltrationComplex aqueous quench
Cost ModerateLow (reagent), High (waste)HighLow (reagents), High (operational)
Safety Relatively safe solidToxic, carcinogenicShock-sensitiveRequires pyrophoric/toxic reagents
Recommendation Highly Recommended Not Recommended for Scale-UpNot Recommended for Scale-UpFeasible, but complex
References
  • Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. [Link]

  • ResearchGate. (2025). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. [Link]

  • AIR Unimi. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. [Link]

  • ResearchGate. (n.d.). Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines. [Link]

  • ACS Publications. (2022). 2 approaches to new pyridines. [Link]

  • Google Patents. (n.d.). CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
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  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

  • ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

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  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. [Link]

  • PubChem. (n.d.). 6-Hydroxynicotinaldehyde. [Link]

  • Chemistry LibreTexts. (2020). 19.6: Oxidation of alcohols and aldehydes. [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]

  • Chemguide. (n.d.). Oxidation of aldehydes and ketones. [Link]

  • YouTube. (2021). Reactions of aldehydes; Oxidation, reduction, HCN, Grignard, Tollon's, Fehling's & Brady's reagents. [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

  • SciSpace. (2014). 6-hydroxy-3-succinoylpyridine hydroxylase catalyzes a central step of nicotine degradation in Agrobacterium tumefaciens S33. [Link]

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  • PubMed Central. (2025). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 6-Hydroxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's chemical structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for validating the structure of 6-Hydroxy-5-methylnicotinaldehyde, a substituted pyridine derivative with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer predicted data to aid in the structural elucidation of this target molecule and its analogs.

A Plausible Synthetic Route

While various synthetic strategies can be envisioned for this compound, a common and effective approach involves the oxidation of the corresponding primary alcohol, (6-Hydroxy-5-methylpyridin-3-yl)methanol. This precursor can be synthesized from a suitable commercially available starting material. The oxidation step is critical and various reagents can be employed, each with its own advantages and disadvantages in terms of yield, reaction conditions, and scalability.

A widely used and relatively mild oxidizing agent for this transformation is manganese dioxide (MnO₂). This method is often preferred due to its selectivity for oxidizing allylic and benzylic alcohols, minimizing side reactions.

Workflow for the Synthesis of this compound:

Synthesis_Workflow Start Commercially Available Precursor Precursor (6-Hydroxy-5-methylpyridin-3-yl)methanol Start->Precursor Synthesis Oxidation Oxidation with MnO₂ in an inert solvent (e.g., Dichloromethane) Precursor->Oxidation Product This compound Oxidation->Product Purification Purification (e.g., Column Chromatography) Product->Purification Confirmed_Product Structurally Confirmed Product Purification->Confirmed_Product

Caption: A plausible synthetic workflow for this compound.

A Comparative Guide to Structural Confirmation Techniques

Once the synthesis is complete, a battery of analytical techniques must be employed to unequivocally confirm the chemical structure of the product. The choice of methods and the interpretation of the resulting data are crucial for establishing the identity and purity of the synthesized compound. This section provides a comparative overview of the most common and powerful techniques for the structural elucidation of small organic molecules like this compound.

Spectroscopic Methods: A Triumvirate of Structural Insight

The primary tools for a synthetic chemist in structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Spectroscopy Detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, their connectivity, and stereochemistry.Provides the most comprehensive structural information. Non-destructive.Requires a relatively larger sample size. Can be complex to interpret for molecules with many overlapping signals.
Mass Spectrometry (MS) The precise molecular weight and elemental composition of the molecule. Fragmentation patterns offer clues about the presence of specific functional groups and structural motifs.Extremely sensitive, requiring very small sample amounts. Provides definitive molecular weight.Does not provide detailed connectivity information on its own. Isomeric compounds can be difficult to distinguish.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on their characteristic vibrational frequencies.Fast and simple to perform. Good for identifying the presence or absence of key functional groups.Provides limited information about the overall molecular structure. Not all functional groups have strong, characteristic absorptions.
In-Depth Analysis and Experimental Protocols

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. For this compound, both ¹H and ¹³C NMR are essential.

Workflow for NMR Analysis:

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in deuterated solvent, e.g., DMSO-d₆) Acquisition Data Acquisition (¹H and ¹³C NMR spectra) Sample_Prep->Acquisition Processing Data Processing (Fourier transform, phasing, baseline correction) Acquisition->Processing Analysis Spectral Analysis (Chemical shifts, coupling constants, integration) Processing->Analysis Structure_Confirmation Structural Confirmation Analysis->Structure_Confirmation

Caption: A typical workflow for NMR-based structural analysis.

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. DMSO-d₆ is a good choice as it can dissolve a wide range of organic compounds and its residual proton signal does not overlap with the expected aromatic signals of the target molecule.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a wider spectral width (e.g., 0 to 200 ppm) is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆):

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2~8.0-8.2s1HAromatic proton
H-4~7.8-8.0s1HAromatic proton
Aldehyde-H~9.8-10.0s1HAldehyde proton
Methyl-H~2.2-2.4s3HMethyl protons
Hydroxyl-H~10.0-12.0br s1HHydroxyl proton
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
C=O (Aldehyde)~190-195Aldehyde carbon
C-6 (C-OH)~160-165Carbon bearing the hydroxyl group
C-2~145-150Aromatic carbon
C-4~140-145Aromatic carbon
C-3 (C-CHO)~130-135Carbon bearing the aldehyde group
C-5 (C-CH₃)~120-125Carbon bearing the methyl group
Methyl-C~15-20Methyl carbon

Causality Behind Predictions: The predicted chemical shifts are based on the known effects of substituents on the pyridine ring. The electron-withdrawing aldehyde group will deshield the adjacent aromatic protons, shifting them downfield. The electron-donating hydroxyl and methyl groups will have a shielding effect on the ring protons and carbons. The aldehyde proton itself will appear at a very downfield position.

Mass spectrometry provides the exact molecular weight of the synthesized compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can even determine the elemental composition, further confirming the molecular formula.

Workflow for Mass Spectrometry Analysis:

MS_Workflow Sample_Prep Sample Preparation (Dissolve in a suitable solvent, e.g., Methanol) Ionization Ionization (e.g., Electrospray Ionization - ESI) Sample_Prep->Ionization Mass_Analysis Mass Analysis (Separation of ions by m/z ratio) Ionization->Mass_Analysis Detection Detection and Data Acquisition Mass_Analysis->Detection Analysis Data Analysis (Molecular ion peak, fragmentation pattern) Detection->Analysis Structure_Confirmation Structural Confirmation Analysis->Structure_Confirmation

Caption: A typical workflow for mass spectrometry-based structural analysis.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • If necessary, filter the solution to remove any particulate matter.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • Acquire the mass spectrum, ensuring to observe the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

    • If possible, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

Predicted Mass Spectrometry Data for this compound:

  • Molecular Formula: C₇H₇NO₂

  • Molecular Weight: 137.14 g/mol

  • High-Resolution Mass (ESI+): Expected [M+H]⁺ at m/z 138.0550

Expected Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. For this compound, key fragmentations would likely involve the loss of the aldehyde group (CHO, 29 Da) and potentially the methyl group (CH₃, 15 Da). The stability of the pyridine ring would likely lead to its preservation in many of the fragment ions. A characteristic loss of CO (28 Da) from the molecular ion or fragment ions containing the aldehyde is also possible.

IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups within a molecule. For this compound, IR spectroscopy can confirm the presence of the hydroxyl, aldehyde, and aromatic functionalities.

Experimental Protocol for FT-IR Analysis (ATR):

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

    • A background spectrum should be collected and automatically subtracted by the instrument's software.

Predicted Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600 (broad)O-H stretchHydroxyl (intermolecular H-bonding)
~3050C-H stretchAromatic
~2920, ~2850C-H stretchMethyl
~2820, ~2720C-H stretchAldehyde (Fermi resonance doublet)
~1680-1700C=O stretchAldehyde
~1600, ~1470C=C and C=N stretchAromatic ring
~1250C-O stretchPhenolic hydroxyl

Causality Behind Predictions: The broadness of the O-H stretch is indicative of hydrogen bonding. The aldehyde C-H stretch often appears as a characteristic doublet. The C=O stretch of the aldehyde is a strong and sharp absorption. The aromatic ring vibrations provide evidence for the pyridine core.

Conclusion: A Multi-faceted Approach to Certainty

The structural confirmation of a newly synthesized molecule like this compound is not a task for a single analytical technique. Instead, it requires a synergistic approach, where the strengths of NMR, MS, and IR spectroscopy are combined to build an irrefutable case for the proposed structure. By understanding the principles behind each technique, following robust experimental protocols, and carefully interpreting the resulting data, researchers can confidently validate their synthetic achievements and pave the way for further scientific exploration. This guide provides the foundational knowledge and practical insights necessary to achieve this critical aspect of chemical research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Field, L. D., Li, H., & Magill, A. M. (2013).

A Senior Application Scientist's Guide to 6-Hydroxy-5-methylnicotinaldehyde and its Aldehyde Congeners

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Unveiling the Potential of Substituted Pyridine Aldehydes

In the landscape of medicinal chemistry and biological research, the pyridine ring, a ubiquitous scaffold in natural products and pharmaceuticals, continues to be a source of inspiration. When functionalized with an aldehyde group, its reactivity profile expands, offering a gateway to a diverse array of molecular architectures. This guide provides a comparative analysis of 6-Hydroxy-5-methylnicotinaldehyde, a molecule of growing interest, with its structurally and functionally related counterparts: the biologically crucial pyridoxal and the synthetically relevant 6-hydroxynicotinaldehyde.

While direct experimental data on this compound is emerging, this guide leverages established knowledge of its congeners to provide a predictive and practical framework for researchers. We will delve into a comparative analysis of their physicochemical properties, explore their anticipated reactivity, and discuss their potential biological activities. This guide is designed to be a living document, providing not just a summary of current knowledge, but also a roadmap for future experimental investigation. Herein, we present detailed experimental protocols that can be employed to validate the theoretical comparisons and unlock the full potential of these intriguing aldehydes.

Structural Overview: A Tale of Three Aldehydes

The three aldehydes at the core of this guide share the pyridine scaffold but differ in their substitution patterns, which profoundly influences their electronic properties and, consequently, their reactivity and biological roles.

  • This compound: The subject of our primary focus, this molecule features a hydroxyl group at the 6-position, a methyl group at the 5-position, and an aldehyde at the 3-position. The interplay of the electron-donating hydroxyl and methyl groups with the electron-withdrawing aldehyde and the pyridine ring nitrogen creates a unique electronic landscape.

  • Pyridoxal: A vitamer of Vitamin B6, pyridoxal is a cornerstone of biological catalysis.[1] Its structure is characterized by a hydroxymethyl group at the 5-position, a hydroxyl group at the 3-position, and an aldehyde at the 4-position. In its biologically active form, pyridoxal-5'-phosphate (PLP), the hydroxymethyl group is phosphorylated, anchoring it to enzyme active sites.[2]

  • 6-Hydroxynicotinaldehyde: This simpler analog lacks the methyl group of our target molecule. Its chemical properties provide a baseline for understanding the influence of the 6-hydroxy and 3-aldehyde functionalities on the pyridine ring.

Aldehyde_Structures This compound This compound Pyridoxal Pyridoxal This compound->Pyridoxal Structural Analogs 6-Hydroxynicotinaldehyde 6-Hydroxynicotinaldehyde This compound->6-Hydroxynicotinaldehyde Structural Precursor/Analog

Caption: Structural relationship of the compared aldehydes.

Comparative Physicochemical Properties

The physicochemical properties of these aldehydes are fundamental to their handling, reactivity, and biological interactions. The following table summarizes known and predicted properties.

PropertyThis compoundPyridoxal6-Hydroxynicotinaldehyde
Molecular Formula C₇H₇NO₂C₈H₉NO₃[3]C₆H₅NO₂[4]
Molecular Weight 137.14 g/mol 167.16 g/mol [5]123.11 g/mol [4]
Melting Point 230-232 °C165 °C[3]Not available
Predicted logP 1.1-0.4[1]0.3
Hydrogen Bond Donors 232
Hydrogen Bond Acceptors 343

Key Insights:

  • Polarity: Pyridoxal is predicted to be the most polar of the three, as indicated by its negative logP value, which is consistent with its biological role in aqueous environments. This compound and 6-hydroxynicotinaldehyde are predicted to be more lipophilic.

  • Melting Point: The significantly higher melting point of this compound compared to pyridoxal suggests stronger intermolecular forces in the solid state, potentially due to more efficient crystal packing.

Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic techniques provide invaluable information about the structural integrity and electronic environment of a molecule.

  • ¹H NMR: The aldehyde proton is the most characteristic signal, typically appearing far downfield (δ 9-10 ppm). The protons on the pyridine ring will exhibit chemical shifts influenced by the electronic effects of the substituents. For this compound, the methyl protons will appear as a singlet in the upfield region (around δ 2.0-2.5 ppm).

  • ¹³C NMR: The carbonyl carbon of the aldehyde group will have a characteristic resonance in the δ 190-200 ppm region. The chemical shifts of the pyridine ring carbons will provide further insight into the electron distribution.

Experimental ¹H and ¹³C NMR Data for Pyridoxal:

¹H NMR (D₂O, pH 7.4) ¹³C NMR (D₂O, pH 7.4)
δ 7.58 (s, 1H)δ 161.58
δ 6.56 (s, 1H)δ 148.09
δ 5.23 (s, 2H)δ 140.97
δ 5.07 (s, 2H)δ 139.54
δ 2.47 (s, 3H)[6]δ 120.09
δ 102.04
δ 72.53
δ 17.54[6]

The IR spectrum provides information about the functional groups present. Key absorbances to note are:

  • C=O stretch (aldehyde): A strong absorption band around 1680-1710 cm⁻¹.

  • O-H stretch (hydroxyl): A broad absorption band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Synthesis of Substituted Nicotinaldehydes

The synthesis of these aldehydes often involves the oxidation of the corresponding alcohol or the formylation of a suitably substituted pyridine ring. A plausible synthetic route to this compound could be adapted from methods used for similar structures, such as 6-ethoxy-5-methylnicotinaldehyde.

Synthesis_Workflow cluster_0 Method 1: Oxidation of Primary Alcohol cluster_1 Method 2: Formylation via Lithiation Start1 6-Hydroxy-5-methylpyridin-3-yl)methanol Reagent1 Oxidizing Agent (e.g., MnO₂, PCC) Start1->Reagent1 Oxidation Product1 This compound Reagent1->Product1 Start2 3-Bromo-2-hydroxy-5-methylpyridine Reagent2 1. n-BuLi 2. DMF Start2->Reagent2 Lithiation & Formylation Product2 This compound Reagent2->Product2

Caption: Plausible synthetic routes to this compound.

Experimental Protocol: Oxidation of (6-Hydroxy-5-methylpyridin-3-yl)methanol
  • Dissolution: Dissolve (6-Hydroxy-5-methylpyridin-3-yl)methanol in a suitable solvent (e.g., dichloromethane or chloroform).

  • Addition of Oxidant: Add an excess of manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Comparative Reactivity and Biological Activity

The aldehyde functional group is the primary center of reactivity in these molecules, readily undergoing nucleophilic attack. The electronic nature of the pyridine ring and its substituents modulates this reactivity.

Reactivity with Nucleophiles: Schiff Base Formation

A hallmark reaction of aldehydes is the formation of a Schiff base (imine) with primary amines. This reaction is central to the biological function of pyridoxal, where it forms a Schiff base with the ε-amino group of a lysine residue in the active site of PLP-dependent enzymes.[2] This initial step is followed by transaldimination with an amino acid substrate.

The hydroxyl and methyl groups on this compound are expected to influence the electrophilicity of the aldehyde carbon. The electron-donating nature of these groups may slightly reduce the reactivity of the aldehyde compared to an unsubstituted nicotinaldehyde.

A particularly interesting reaction is the interaction with cysteine. Pyridoxal-5'-phosphate reacts with cysteine in an enzyme-independent manner to form a stable thiazolidine ring.[7] This reaction highlights the potential for these aldehydes to interact with sulfhydryl groups in proteins.

Schiff_Base_Formation cluster_c Reversible Reaction Aldehyde R-CHO Schiff_Base R-CH=N-R' Aldehyde->Schiff_Base + R'-NH₂ Amine R'-NH₂ Water H₂O Schiff_Base->Water - H₂O

Caption: General scheme for Schiff base formation.

Enzyme Inhibition

Substituted nicotinaldehydes have been investigated as enzyme inhibitors. For instance, 6-hydroxynicotinaldehyde acts as a competitive inhibitor of 6-hydroxynicotinic acid 3-monooxygenase.[8] This suggests that this compound could also exhibit inhibitory activity against enzymes that recognize similar structural motifs. Pyridoxal itself can inhibit pyridoxal kinase, the enzyme responsible for its phosphorylation, creating a feedback inhibition loop.[9]

Experimental Protocol: Enzyme Inhibition Assay (Generic)
  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare a stock solution of the test aldehyde in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Setup: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the inhibitor.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the reaction rate as a function of inhibitor concentration to determine the IC₅₀ value.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the pyridine ring of this compound and 6-hydroxynicotinaldehyde suggests they may possess radical scavenging activity. Pyridoxine, a related vitamer of pyridoxal, has been shown to have antioxidant properties.[10]

Experimental Protocol: DPPH Radical Scavenging Assay
  • DPPH Solution Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare solutions of the test aldehydes at various concentrations.

  • Reaction: Mix the DPPH solution with the sample solutions in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC₅₀ value.

Future Directions and Concluding Remarks

This guide has provided a comparative framework for understanding the chemistry and potential biological applications of this compound in the context of its better-characterized analogs, pyridoxal and 6-hydroxynicotinaldehyde. While a comprehensive experimental profile of this compound is yet to be fully established, the theoretical analysis and the provided experimental protocols offer a solid foundation for future research.

Key areas for future investigation include:

  • Detailed Spectroscopic Analysis: Full characterization of this compound using 1D and 2D NMR, IR, and mass spectrometry to confirm its structure and electronic properties.

  • Reactivity Studies: Quantitative assessment of its reactivity with a panel of amino acids to understand its potential for covalent modification of proteins.

  • Biological Screening: Evaluation of its inhibitory activity against a range of enzymes, particularly those involved in metabolic pathways where pyridine-containing molecules play a role.

  • Antioxidant Capacity: Experimental determination of its antioxidant potential using various assays to validate the predicted activity.

The exploration of substituted nicotinaldehydes like this compound holds significant promise for the discovery of novel bioactive molecules. It is our hope that this guide will serve as a valuable resource for researchers embarking on the exciting journey of unraveling the full potential of this and similar compounds.

References

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  • Di Salvo, M. L., Maras, B., Dominici, P., D'Aguanno, S., & Contestabile, R. (2012). On the mechanism of Escherichia coli pyridoxal kinase inhibition by pyridoxal and pyridoxal 5'-phosphate. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1824(10), 1165-1172.
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  • Cheng, C. H., Huang, S. C., Chiang, T. Y., Wong, Y., & Huang, Y. C. (2013). Higher Plasma Pyridoxal Phosphate Is Associated with Increased Antioxidant Enzyme Activities in Critically Ill Surgical Patients.
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  • Wikipedia. (n.d.). Pyridoxal. Retrieved from [Link]

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  • Li, X., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of pesticide science, 45(1), 39-44.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Hydroxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 6-Hydroxy-5-methylnicotinaldehyde is paramount for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory standards. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. We will delve into the causality behind experimental choices, present supporting experimental data from a hypothetical cross-validation study, and provide detailed, field-proven protocols.

Introduction: The Analytical Challenge of this compound

This compound is a substituted pyridine derivative with a reactive aldehyde functional group. The presence of the pyridine ring, a hydroxyl group, and an aldehyde group on the same molecule presents a unique analytical challenge. The choice of analytical methodology is critical and depends on factors such as the sample matrix, required sensitivity, and the need for structural confirmation. This guide will focus on two of the most powerful and commonly employed analytical techniques in pharmaceutical analysis: HPLC-UV and GC-MS.

Cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results, especially when different analytical techniques are employed across various stages of drug development or in different laboratories.[1][2] This process verifies that a validated method produces comparable and accurate results, thereby ensuring data integrity.[1]

Comparative Analysis of HPLC-UV and GC-MS

The selection between HPLC-UV and GC-MS for the analysis of this compound hinges on a trade-off between the robustness and accessibility of HPLC and the high sensitivity and specificity of GC-MS.[3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds.[4] For this compound, its aromatic pyridine ring contains a chromophore that allows for direct UV detection, making HPLC-UV a straightforward and robust analytical choice.[5]

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is the workhorse for separating moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

  • Mobile Phase Selection: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The buffer's pH can be adjusted to control the ionization state of the hydroxyl and pyridine functional groups, thereby influencing retention time and peak shape.

  • UV Detection: The pyridine ring's π → π* electronic transitions allow for strong UV absorbance, typically in the range of 250-280 nm.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling.[6][7][8] However, the polarity and relatively low volatility of this compound may necessitate derivatization to improve its chromatographic behavior.

Causality of Experimental Choices:

  • Derivatization: To increase volatility and thermal stability, the hydroxyl and aldehyde groups can be derivatized. Silylation is a common technique for hydroxyl groups, converting them into less polar trimethylsilyl (TMS) ethers.[9]

  • GC Separation: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the derivatized analyte.[7]

  • Mass Spectrometric Detection: Mass spectrometry provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern, offering a higher degree of certainty than UV detection.[10]

Hypothetical Cross-Validation Study

To objectively compare the performance of HPLC-UV and GC-MS for the quantification of this compound, a hypothetical cross-validation study was designed. The study assesses key analytical performance parameters as defined by international guidelines.

Data Presentation

The following table summarizes the illustrative performance characteristics of each method.

Parameter HPLC-UV GC-MS (with Silylation)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.03 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (%RSD) < 2.0%< 3.5%

This data is for illustrative purposes only and is intended to reflect typical performance characteristics.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV and GC-MS.

HPLC-UV Method

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.[11][12][13]

4.1.1. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • This compound reference standard

4.1.2. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

4.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method

This method provides high sensitivity and specificity, making it ideal for trace analysis and impurity identification.[7][14]

4.2.1. Reagents and Materials

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • This compound reference standard

4.2.2. Derivatization Procedure

  • To 100 µL of the sample or standard solution in dichloromethane, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the mixture to room temperature before injection.

4.2.3. GC-MS Conditions

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the HPLC-UV and GC-MS analytical workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weighing dissolution Dissolution in Mobile Phase start->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection Injection into HPLC filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (270 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification chromatogram->quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weighing dissolution Dissolution in Dichloromethane start->dissolution derivatization Silylation with BSTFA dissolution->derivatization gc_injection Injection into GC-MS derivatization->gc_injection separation HP-5ms Column Separation gc_injection->separation detection Mass Spectrometry Detection separation->detection mass_spectrum Mass Spectrum Generation detection->mass_spectrum quantification Quantification & Identification mass_spectrum->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages.

  • HPLC-UV is a robust, reliable, and widely accessible method suitable for routine quality control and quantification in less complex matrices. Its simplicity and direct analysis capabilities make it an excellent choice for high-throughput environments.

  • GC-MS provides superior sensitivity and specificity, making it the preferred method for trace-level detection, impurity profiling, and definitive identification. The requirement for derivatization adds a step to the sample preparation but is justified by the enhanced performance.

For a comprehensive analytical characterization of this compound, a cross-validation of both methods is highly recommended. This ensures that the analytical data is reliable and consistent, regardless of the technique employed, thereby strengthening the foundation for critical decisions in drug development and quality assurance.

References

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]

  • Food Research. (2019). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Almalki, A. H., et al. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(8), 2189. Retrieved from [Link]

  • ResearchGate. (2021). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Formaldehyde - Chapter 6: Analytical Methods. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Niacin, TMS derivative. Retrieved from [Link]

  • ResearchGate. (2019). LC-MS-based Methods for Characterizing Aldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • Elsevier. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Retrieved from [Link]

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  • Acta Poloniae Pharmaceutica. (2013). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

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A Comparative Guide to the Efficacy of 6-Hydroxy-5-methylnicotinaldehyde and Other Aldehyde Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Novel Aldehyde Dehydrogenase Inhibitors

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical for the detoxification of both endogenous and exogenous aldehydes.[1][2] Their roles in cellular homeostasis and various pathologies, including cancer and neurological disorders, have positioned them as significant therapeutic targets.[3][4] The bacterial nicotine degradation pathway presents a unique source of structurally diverse molecules that may interact with enzymes central to these processes.[5][6][7] One such enzyme, 6-hydroxy-3-succinoyl-semialdehyde-pyridine dehydrogenase (HSP Dehydrogenase), an aldehyde dehydrogenase from the nicotine degradation pathway of Agrobacterium tumefaciens, acts on a substrate structurally analogous to 6-Hydroxy-5-methylnicotinaldehyde.[8][9][10] This structural similarity provides a strong rationale for investigating this compound as a potential inhibitor of this, or other, aldehyde dehydrogenases.

This guide provides a comparative analysis of the inhibitory efficacy of this compound against a representative aldehyde dehydrogenase, benchmarked against known ALDH inhibitors. We will delve into the experimental methodologies for such a comparison, present the data in a clear, comparative format, and provide the scientific reasoning behind the experimental design.

The Hypothesized Target: A Bacterial Aldehyde Dehydrogenase

For the purpose of this guide, we will consider the aldehyde dehydrogenase from the nicotine degradation pathway of Agrobacterium tumefaciens S33 as our target enzyme. This enzyme catalyzes the NAD-dependent oxidation of 6-hydroxy-3-succinoyl-semialdehyde-pyridine.[8][10] The structural similarity between this substrate and this compound suggests the latter could act as a competitive inhibitor.

Nicotine Degradation Pathway Snippet cluster_pathway Bacterial Nicotine Degradation (Hybrid Pathway) cluster_inhibition Hypothesized Inhibition 6_hydroxypseudooxynicotine 6-Hydroxypseudooxynicotine HSP_semialdehyde 6-hydroxy-3-succinoyl- semialdehyde-pyridine 6_hydroxypseudooxynicotine->HSP_semialdehyde Pno HSP 6-hydroxy-3-succinoyl-pyridine HSP_semialdehyde->HSP HSP Dehydrogenase (ALDH) Test_Inhibitor This compound Target_Enzyme HSP Dehydrogenase (ALDH) Test_Inhibitor->Target_Enzyme Inhibition? Experimental Workflow cluster_protein Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Expression Recombinant Expression of HSP Dehydrogenase in E. coli Purification Affinity Chromatography (e.g., His-tag) Expression->Purification QC SDS-PAGE & Protein Concentration Assay Purification->QC Assay_Setup Enzymatic Assay Setup (Substrate, NAD+, Enzyme) QC->Assay_Setup Purified Enzyme Inhibitor_Titration Titration of Inhibitors (Test & Comparators) Assay_Setup->Inhibitor_Titration Measurement Spectrophotometric Monitoring of NADH Production (340 nm) Inhibitor_Titration->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Dose_Response Plot Dose-Response Curves (% Inhibition vs. [Inhibitor]) Rate_Calculation->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50

Caption: Workflow for comparing the efficacy of ALDH inhibitors.

Detailed Experimental Protocols

Protocol 1: Recombinant Expression and Purification of HSP Dehydrogenase
  • Rationale: To ensure a pure and active enzyme for the inhibition assays, recombinant expression in a host like E. coli followed by affinity purification is essential. This minimizes confounding variables from other cellular components.

  • Gene Synthesis and Cloning: Synthesize the gene for HSP Dehydrogenase from Agrobacterium tumefaciens S33 with a C-terminal 6xHis-tag and clone it into a suitable expression vector (e.g., pET-28a).

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication.

  • Affinity Purification: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column and elute the His-tagged protein with an imidazole gradient.

  • Quality Control: Analyze the purified protein by SDS-PAGE for purity and determine the protein concentration using a Bradford or BCA assay.

Protocol 2: Aldehyde Dehydrogenase Activity and Inhibition Assay
  • Rationale: The enzymatic activity of ALDHs can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH. [11][12]An inhibitor will reduce the rate of NADH formation.

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), NAD+, and the purified HSP Dehydrogenase.

  • Inhibitor Addition: Add varying concentrations of this compound, Disulfiram, or NCT-501 to the wells. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the substrate, 6-hydroxy-3-succinoyl-semialdehyde-pyridine.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the rates to the control (no inhibitor) to determine the percent inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. [13][14]

Data Presentation and Interpretation

The primary metric for comparing the efficacy of the inhibitors will be the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. [13][14] Table 1: Comparative Efficacy of Aldehyde Dehydrogenase Inhibitors

InhibitorHypothesized TargetIC50 (µM)Mechanism of Action
This compound HSP DehydrogenaseTo be determinedHypothesized Competitive
DisulfiramBroad-spectrum ALDHsLiterature ValueIrreversible
NCT-501ALDH1A1Literature ValueReversible, Selective

Literature values for Disulfiram and NCT-501 will vary depending on the specific ALDH isoform and assay conditions.

A lower IC50 value indicates a more potent inhibitor. [15]The IC50 for this compound will be determined experimentally and compared to the known values for the other inhibitors.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluate the inhibitory potential of this compound against a relevant aldehyde dehydrogenase. By comparing its efficacy to established inhibitors, we can gain valuable insights into its potential as a novel modulator of ALDH activity. The experimental protocols provided herein are designed to be robust and reproducible, ensuring the generation of high-quality, comparable data.

Future studies should aim to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to assess the selectivity of this compound against a panel of human ALDH isoforms. Such studies are crucial for determining its potential therapeutic relevance.

References

  • Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. [Link]

  • Scheme depicting the pathways for degrading nicotine and nicotinate in... - ResearchGate. [Link]

  • Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria - Frontiers. [Link]

  • What are ALDH1A1 inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed. [Link]

  • Nicotine metabolism pathway in bacteria: mechanism, modification, and application. [Link]

  • Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer. [Link]

  • IC50 Determination - edX. [Link]

  • A patent review on aldehyde dehydrogenase inhibitors: an overview of small molecule inhibitors from the last decade - Taylor & Francis. [Link]

  • IC50 - Wikipedia. [Link]

  • Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases - Bio-protocol. [Link]

  • Proposed pathway for nicotine degradation by A. tumefaciens S33. The... - ResearchGate. [Link]

  • Isolation and screening results of the nicotine degradation bacteria. A... - ResearchGate. [Link]

  • Aldehyde Dehydrogenase Assay (ALDH) - ScienCell Research Laboratories. [Link]

  • Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host - PMC. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH. [Link]

  • measuring enzyme inhibition by drugs - YouTube. [Link]

  • (PDF) 6-hydroxy-3-succinoylsemialdehyde-pyridine as a potential inhibitor of schizophrenia-associated enzyme - ResearchGate. [Link]

  • An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33 - PubMed. [Link]

  • An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33 | Microbiology Spectrum - ASM Journals. [Link]

  • Rid Enhances the 6-Hydroxypseudooxynicotine Dehydrogenase Reaction in Nicotine Degradation by Agrobacterium tumefaciens S33 | Applied and Environmental Microbiology - ASM Journals. [Link]

  • An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33 - PMC - PubMed Central. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 6-Hydroxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Hydroxy-5-methylnicotinaldehyde

This compound is a pivotal pyridine-based intermediate in the synthesis of a diverse array of bioactive molecules and pharmaceutical agents. Its unique trifunctional arrangement—a hydroxyl group, a methyl substituent, and a formyl group on a pyridine scaffold—renders it a versatile building block for medicinal chemists and drug development professionals. The strategic placement of these functionalities allows for a multitude of subsequent chemical transformations, making the efficient and scalable synthesis of this intermediate a critical consideration in the early stages of drug discovery and development.

This guide provides a comprehensive and objective comparison of two plausible and robust synthetic methodologies for this compound. The analysis is grounded in established chemical principles and analogous transformations reported for structurally similar molecules[1]. We will delve into the mechanistic underpinnings of each route, provide detailed, adaptable experimental protocols, and offer a comparative analysis of key performance indicators, including potential yield, reaction complexity, scalability, and reagent accessibility. Our aim is to equip researchers with the necessary insights to make informed decisions when selecting a synthetic strategy tailored to their specific research and development needs.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies emerge as the most viable for the efficient construction of this compound. These are:

  • Method 1: Directed Ortho-Metalation (DoM) and Formylation

  • Method 2: Oxidation of a Primary Alcohol

The following table provides a high-level overview of the key parameters for each method, which will be elaborated upon in the subsequent sections.

ParameterMethod 1: Directed Ortho-Metalation (DoM) & FormylationMethod 2: Oxidation of a Primary Alcohol
Starting Material 2-Hydroxy-3-methylpyridine(6-Hydroxy-5-methylpyridin-3-yl)methanol
Key Transformations Directed lithiation followed by formylationSelective oxidation of a primary alcohol to an aldehyde
Potential Yield Moderate to HighHigh
Reaction Complexity Requires cryogenic conditions and inert atmosphereGenerally milder reaction conditions
Scalability Challenging due to cryogenic requirements and handling of organolithium reagentsMore amenable to large-scale synthesis
Reagent Cost & Availability Organolithium bases can be expensive and require special handlingOxidizing agents are generally more accessible and cost-effective
Purification Standard chromatographic techniquesStandard chromatographic techniques

Method 1: Synthesis via Directed Ortho-Metalation (DoM) and Formylation

This approach leverages the directing ability of the hydroxyl group to achieve regioselective formylation of the pyridine ring. The hydroxyl group, after deprotonation, directs an organolithium base to the adjacent ortho position, facilitating a subsequent reaction with an electrophilic formylating agent.

Mechanistic Rationale

The causality behind this experimental choice lies in the powerful and well-established principle of Directed ortho-Metalation (DoM). The initial deprotonation of the hydroxyl group on the 2-hydroxy-3-methylpyridine starting material by a strong lithium amide base, such as Lithium diisopropylamide (LDA), forms a lithium phenoxide. This species then directs a second equivalent of the base to deprotonate the C4 position of the pyridine ring, forming a thermodynamically stable ortho-lithiated intermediate. This intermediate is then quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Experimental Protocol
  • Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Base Preparation: Cool the THF to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium to a solution of diisopropylamine in THF to generate LDA in situ.

  • Deprotonation & Lithiation: Dissolve 2-hydroxy-3-methylpyridine in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the dianion.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

  • Quenching & Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow Diagram

Method_1_Workflow A Dissolve 2-Hydroxy-3-methylpyridine in THF C Add substrate to LDA solution A->C B Prepare LDA solution at -78 °C B->C D Stir for 1-2 hours at -78 °C C->D E Add DMF dropwise D->E F Warm to RT & Quench with NH4Cl(aq) E->F G Extract with Organic Solvent F->G H Dry, Concentrate & Purify G->H I This compound H->I Method_2_Workflow A Reduce Ester Precursor to Alcohol B Isolate Crude (6-Hydroxy-5-methylpyridin-3-yl)methanol A->B C Dissolve Alcohol in DCM B->C D Add Oxidizing Agent (e.g., PCC) C->D E Stir at RT & Monitor by TLC D->E F Filter to Remove Oxidant Byproducts E->F G Concentrate & Purify F->G H This compound G->H

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Hydroxy-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper handling and disposal of 6-Hydroxy-5-methylnicotinaldehyde, a heterocyclic compound featuring both aldehyde and hydroxylated pyridine functionalities. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The guidance herein is intended for researchers, scientists, and drug development professionals trained in handling chemical reagents.

Hazard Profile and Core Safety Principles

Understanding the chemical nature of this compound is foundational to its safe management. As a bifunctional molecule, its hazard profile is influenced by both the aldehyde group and the substituted pyridine ring.

1.1. Toxicological and Hazard Summary

The compound is classified as an irritant and may be harmful if ingested.[1] The primary risks associated with exposure are irritation to the skin, eyes, and respiratory system.[1] The aldehyde functional group can be a respiratory irritant, while pyridine derivatives can possess varying degrees of toxicity.[2][3]

*Table 1: GHS Hazard Classification for 6-Hydroxynicotinaldehyde **

Hazard Class Hazard Statement Signal Word
Acute toxicity, oral (Category 4) H302: Harmful if swallowed Warning
Skin corrosion/irritation (Category 2) H315: Causes skin irritation Warning
Serious eye damage/eye irritation (Category 2A) H319: Causes serious eye irritation Warning
Specific target organ toxicity, single exposure (Category 3) H335: May cause respiratory irritation Warning

Source: GHS classifications aggregated from suppliers.[1]

1.2. Foundational Safety Principles

The proper disposal of any chemical waste is anchored in three core principles:

  • Segregation: Never mix incompatible waste streams. This compound waste should be kept separate from strong oxidizing agents, acids, and bases to prevent uncontrolled reactions.[3][4] Halogenated and non-halogenated solvent wastes must also be segregated.[2][5]

  • Containment: All chemical waste must be stored in appropriate, clearly labeled, and tightly sealed containers.[2][5] This prevents the release of vapors and protects the container's integrity.

  • Compliance: All disposal activities must adhere to local, state, and federal regulations.[6][7] Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound and materials contaminated with it.

G cluster_0 Start: Waste Identification cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Final Disposition start Identify Waste Stream: This compound is_pure Is it unused/expired pure compound or a concentrated solution? start->is_pure is_dilute Is it a dilute aqueous solution? is_pure->is_dilute No pure_container Action: Place in a dedicated, sealed, and compatible hazardous waste container. Label clearly: 'Hazardous Waste: This compound' is_pure->pure_container Yes is_solid Is it contaminated solid waste? (e.g., gloves, paper towels, silica gel) is_dilute->is_solid No dilute_container Action: Collect in a dedicated aqueous hazardous waste container. Label with all components and concentrations. is_dilute->dilute_container Yes solid_container Action: Double-bag in heavy-duty plastic bags or place in a lined solid waste drum. Label as 'Solid Hazardous Waste Contaminated with This compound' is_solid->solid_container Yes final_disposal Store in designated Satellite Accumulation Area (SAA). Arrange for pickup by institutional Environmental Health & Safety (EHS). is_solid->final_disposal No (Consult EHS) pure_container->final_disposal dilute_container->final_disposal solid_container->final_disposal

Caption: Disposal decision workflow for this compound waste streams.

Step-by-Step Disposal Protocols

Always perform these steps within a certified laboratory chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber or PVA are often recommended for pyridines; consult a glove compatibility chart).[3]

Protocol 3.1: Unused or Expired Pure Compound

This protocol applies to the solid this compound reagent.

  • Do Not Attempt Neutralization: While some aldehydes can be chemically deactivated via oxidation to less volatile carboxylic acids, this process can generate heat or byproducts and is not recommended for routine disposal.[2][8] The safest method is direct disposal as hazardous waste.

  • Container Selection: Choose a clean, dry, and chemically compatible container with a tightly sealing lid. The original product container is often suitable.[2]

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and the approximate quantity.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizers.[3]

  • Collection: Arrange for collection by your institution's EHS or a certified hazardous waste contractor.

Protocol 3.2: Dilute Aqueous and Organic Solutions

This protocol applies to reaction work-up streams or solutions containing the compound.

  • Segregation is Key:

    • Aqueous Waste: Collect all aqueous layers containing the compound in a dedicated "Aqueous Hazardous Waste" container.

    • Non-Halogenated Organic Waste: Collect organic solvent waste (e.g., THF, Ethyl Acetate) in a "Non-Halogenated Solvent Waste" container.

    • Halogenated Organic Waste: Collect chlorinated solvent waste (e.g., Dichloromethane) in a "Halogenated Solvent Waste" container.

  • Container Management: Use appropriately sized carboys or bottles for liquid waste.[5] Do not fill containers more than 3/4 full to allow for vapor expansion.[5] Keep containers closed at all times except when adding waste.[2][5]

  • Labeling: Label each waste container with the names of all components, including solvents and an estimated concentration of this compound.

  • Storage and Collection: Store and arrange for collection as described in Protocol 3.1.

Protocol 3.3: Contaminated Solid Waste

This protocol applies to disposable labware, gloves, weigh boats, and spill cleanup materials.

  • Initial Containment: Place all contaminated solid items into a heavy-duty, transparent plastic bag.

  • Double Bagging: Seal the first bag and then place it inside a second heavy-duty plastic bag. This provides secondary containment.

  • Labeling: Label the outer bag as "Solid Waste Contaminated with this compound."

  • Final Disposal: This bagged waste should be placed in a designated solid hazardous waste drum or container provided by your institution's EHS.

Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental impact.

4.1. Spill Cleanup Procedure

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area. Shut down any potential ignition sources.[9]

  • Don PPE: Wear appropriate PPE, including respiratory protection if dealing with a large amount of fine powder.

  • Contain and Absorb:

    • For a solid spill , carefully sweep up the material using non-sparking tools and place it into a sealed container for disposal according to Protocol 3.1.[9] Avoid creating dust.

    • For a liquid spill , cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Once absorbed, scoop the material into a container, label it as spill debris, and manage it as hazardous waste.[3]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as contaminated solid waste (Protocol 3.3).

4.2. Decontamination of Glassware

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove residual compound. This rinseate must be collected as hazardous organic solvent waste.

  • Triple Rinse: After the initial solvent rinse, triple rinse the glassware with water.[10] For routine glassware, this is often sufficient before washing with soap and water.

  • Acutely Hazardous Waste: Note that if a chemical is designated as "Acutely Hazardous" or a "P-list" waste by the EPA, the empty container itself is considered hazardous waste unless it has been triple rinsed.[2] While this compound is not typically on this list, it is best practice to follow the triple rinse procedure for all chemical containers.[10]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Toxicological Profile for Pyridine. (1992, September). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). National Academies Press. Retrieved from [Link]

  • 6-Hydroxynicotinaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet - PYRIDINE. (2024, June 26). ChemSupply Australia. Retrieved from [Link]

  • Material Safety Data Sheet - Pyridine-N-oxide, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

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Navigating the Safe Handling of 6-Hydroxy-5-methylnicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Use, and Disposal of 6-Hydroxy-5-methylnicotinaldehyde.

The responsible use of novel chemical compounds is a cornerstone of scientific advancement. This guide provides essential safety and logistical information for handling this compound, a compound with potential applications in various research and development fields. As a substituted pyridine and an aldehyde, this molecule requires careful handling to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Understanding the Hazards: A Proactive Approach to Safety

Key Hazard Considerations:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given its structural similarity to pyridine, it is also prudent to consider the potential for volatility and the release of harmful vapors.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsButyl rubber or thick nitrile glovesFully buttoned lab coatRecommended to be performed in a chemical fume hood. If not feasible, an N95 respirator may be considered.
Solution Preparation and Transfers Chemical splash gogglesButyl rubber or double-layered nitrile glovesChemical-resistant lab coat or apron over a lab coatWork should be conducted in a certified chemical fume hood.
Running Reactions Chemical splash goggles and a face shieldButyl rubber or double-layered nitrile glovesChemical-resistant lab coat or apron over a lab coatAll reactions must be performed within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty butyl rubber glovesChemical-resistant coveralls or suitAir-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size.

Rationale for PPE Selection:

  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles are the minimum requirement.[1] A face shield should be worn over goggles during procedures with a higher risk of splashes.[4]

  • Hand Protection: The choice of gloves is critical. While nitrile gloves are common in laboratories, their resistance to specific aldehydes can be limited.[5][6] Butyl rubber gloves offer broader protection against a range of chemicals, including aldehydes.[7] For splash protection with dilute solutions, double-gloving with nitrile gloves may be an acceptable alternative, but gloves should be changed immediately upon contact.[4][8]

  • Body Protection: A standard lab coat is the minimum requirement. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or coveralls are recommended.[2][9]

  • Respiratory Protection: Due to the potential for respiratory irritation and the volatility of related pyridine compounds, all work should be conducted in a certified chemical fume hood.[2][3][10] This engineering control is the most effective way to prevent inhalation exposure.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling this compound minimizes risk. The following workflow provides a procedural guide from receipt to disposal.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling in Fume Hood cluster_Cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Container Review_SDS Review Safety Information Receive_Inspect->Review_SDS Check integrity Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Assess hazards Weigh_Aliquot Weigh & Aliquot Solid Don_PPE->Weigh_Aliquot Enter work area Prepare_Solution Prepare Solution Weigh_Aliquot->Prepare_Solution Transfer solid Conduct_Reaction Conduct Reaction Prepare_Solution->Conduct_Reaction Use in reaction Decontaminate_Glassware Decontaminate Glassware Conduct_Reaction->Decontaminate_Glassware Post-reaction Package_Waste Package Chemical Waste Decontaminate_Glassware->Package_Waste Collect residues Dispose_Waste Dispose of Waste Package_Waste->Dispose_Waste Follow protocols Doff_PPE Doff & Dispose of PPE Dispose_Waste->Doff_PPE Final step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Upon receipt, inspect the container for any damage or leaks.

    • Before opening, thoroughly review this guide and any other available safety information.

    • Ensure a certified chemical fume hood is operational.

    • Don the appropriate PPE as outlined in the table above.

  • Handling in a Chemical Fume Hood:

    • Perform all manipulations, including weighing, transferring, and solution preparation, within the fume hood to minimize inhalation exposure.[2][3]

    • Use non-sparking tools and avoid sources of ignition, as related compounds can be flammable.[10][11]

    • Keep containers tightly closed when not in use.[2][10]

  • Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after use.

    • Decontaminate all glassware that has come into contact with the compound before removing it from the fume hood.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is critical.

Waste Segregation and Collection:

  • Solid Waste: Collect unused solid this compound in a clearly labeled, sealed, and compatible waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be double-bagged and placed in a designated solid hazardous waste container.

Disposal Procedures:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Never dispose of this compound down the drain.[12]

Emergency Procedures: Preparedness is Key

Spills:

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or sand.[3]

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional EHS.

    • Prevent entry to the area.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][11] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][9] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[11]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). OSHA Glove Selection Chart. [Link]

  • Environmental Health and Radiation Safety, University of Pennsylvania. (2019, February). Nitrile Glove Chemical-Compatibility Reference. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Environmental Health and Safety, University of California, Irvine. (n.d.). Chemical Safety: Personal Protective Equipment. [Link]

  • Department of Environmental Health and Safety, Princeton University. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxynicotinaldehyde. PubChem. [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. [Link]

  • Chemical-Suppliers.com. (n.d.). This compound. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.